4-Amino-3,5-dichloropyridine N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1-hydroxypyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2,8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFGYHCLUPWFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=N)C(=CN1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443348 | |
| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91872-02-5 | |
| Record name | 4-Amino-3,5-dichloropyridine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091872025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-3,5-DICHLOROPYRIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KH0SR06F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine N-oxide
CAS Number: 91872-02-5
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide, a key chemical intermediate and a known impurity in the synthesis of the pharmaceutical agent Roflumilast.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and analytical characterization.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 91872-02-5 | [2] |
| Molecular Formula | C5H4Cl2N2O | [2] |
| Molecular Weight | 179.00 g/mol | [3] |
| IUPAC Name | 4-amino-3,5-dichloropyridine 1-oxide | [4] |
| Synonyms | 3,5-dichloro-1-oxidopyridin-1-ium-4-amine | |
| Melting Point | 208-210 °C (decomposes) | |
| Appearance | Off-White to Pale Beige Solid |
Synthesis Protocols
Two primary synthetic routes for this compound have been reported. The selection of a particular method may depend on the available starting materials and desired scale.
Method 1: From 4-nitro-3,5-dichloropyridine-N-oxide
This method involves the reduction of the nitro group of 4-nitro-3,5-dichloropyridine-N-oxide.
-
Experimental Protocol:
-
A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).
-
The tube is heated in a rotating oil bath at 70°C for 3 hours.
-
After cooling, the reaction mixture is filtered to yield a solid product and a filtrate.
-
The filtrate is extracted with dichloromethane (DCM), dried over magnesium sulfate (MgSO4), and the solvent is evaporated.
-
The solid obtained from filtration is recrystallized from hot methanol to yield 4-amino-3,5-dichloropyridine-N-oxide.
-
-
Yield: Approximately 30%[1]
Method 2: From 4-Amino-3,5-dichloropyridine
This process involves the N-oxidation of 4-Amino-3,5-dichloropyridine using an oxidizing agent.
-
Experimental Protocol:
-
To a flask fitted with a mechanical stirrer, add 100 ml of glacial acetic acid at room temperature.
-
Add 4-Amino-3,5-dichloropyridine (25 gm) to the flask with stirring.
-
Heat the reaction mass to a temperature between 50-75°C.
-
Add 80 gm of hydrogen peroxide (46%) in four equal lots, with an 8-hour interval between each addition.
-
After the final addition, maintain the reaction mixture at 70-85°C for 8 hours.
-
Cool the mixture to 5°C and adjust the pH to 3.7-4.2 by adding a 48% caustic solution (approximately 15 gm).
-
Collect the precipitated solid by filtration, wash it with chilled water, and dry it to obtain the product.
-
Further purification can be achieved by recrystallization from methanol.
-
-
Purity: 94.69% to 99% by HPLC.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification as an impurity in Roflumilast.
Representative HPLC Method:
While a specific monograph for this compound is not available, methods developed for Roflumilast and its impurities can be adapted.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 5 mM Ammonium acetate buffer (pH 4.2) with 0.5% v/v triethylamine |
| Gradient | 0 min/80% B, 35 min/10% B, 36 min/80% B, 40 min/80% B |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 25°C |
| Detection | Diode-Array Detector (DAD) |
Relationship with Roflumilast
This compound is a known process impurity in the manufacturing of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] Its presence and concentration are critical quality attributes that need to be monitored and controlled during drug production. There is currently no publicly available information on the specific biological activity or potential PDE4 inhibitory effects of this compound itself.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Relationship of this compound to Roflumilast.
Safety Information
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound of significant interest primarily due to its role as an impurity in the production of Roflumilast. A thorough understanding of its synthesis and analytical characterization is crucial for quality control in the pharmaceutical industry. The information provided in this guide serves as a valuable resource for professionals working with this compound.
References
An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine N-oxide
This guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide, a significant chemical intermediate in pharmaceutical research and development. It is primarily known as a metabolite and impurity of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). This document outlines its chemical properties, synthesis protocols, and its role in the context of PDE4 inhibition.
Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its key quantitative data are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C5H4Cl2N2O[1][2] |
| Molecular Weight | 179.00 g/mol [3] |
| Exact Mass | 177.9701 g/mol [1] |
| CAS Number | 91872-02-5[1][3] |
| Melting Point | 208-210 °C (decomposes)[4] |
| Appearance | Off-White to Pale Beige Solid |
| InChI Key | CEECPWRWUMQUKU-UHFFFAOYSA-N[5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for researchers. Two common synthesis routes are described below.
Method 1: Amination of 4-nitro-3,5-dichloropyridine-N-oxide
This protocol involves the direct amination of a nitro precursor.
-
Reactants: 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).[1]
-
Procedure:
-
Combine the reactants in a sealed Carius tube.
-
Heat the tube in a rotating oil bath at 70°C for 3 hours.[1]
-
After cooling, filter the resulting mixture to separate the solid product from the filtrate.
-
Extract the filtrate with dichloromethane (DCM), dry the organic layer with magnesium sulfate (MgSO₄), and evaporate the solvent.
-
Recrystallize the solid product from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.[1]
-
-
Yield: Approximately 30% (0.1 g).[1]
Method 2: N-oxidation of 4-Amino-3,5-dichloropyridine
This alternative method starts with the corresponding pyridine and introduces the N-oxide functionality.
-
Reactants: 4-Amino-3,5-dichloropyridine (20 g), glacial acetic acid (150 ml), and 27.5% hydrogen peroxide (243 g).[4]
-
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve 4-Amino-3,5-dichloropyridine in glacial acetic acid at 30-35°C.
-
Add the hydrogen peroxide to the stirred solution in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.[4]
-
Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 using a 10% caustic solution.
-
Filter the resulting precipitate, wash it with chilled water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from methanol.[4]
-
-
Purity: This method can yield a product with 99% purity as determined by HPLC.[4]
Logical and Signaling Pathways
The following diagrams illustrate the synthesis of this compound and its relationship to the PDE4 signaling pathway.
Caption: Synthesis routes to this compound.
Caption: Role as a Roflumilast metabolite in the PDE4 signaling pathway.
Applications and Biological Relevance
This compound is primarily of interest due to its relationship with Roflumilast. Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD. By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic AMP (cAMP), leading to a reduction in the release of pro-inflammatory mediators.
The N-oxide is a known impurity and metabolite of Roflumilast.[1] Therefore, its synthesis and characterization are important for pharmaceutical quality control and for understanding the metabolic fate and potential off-target effects of Roflumilast. The parent compound, 4-Amino-3,5-dichloropyridine, also serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals, including herbicides and fungicides.[6][7]
References
- 1. This compound | 91872-02-5 [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. 4-amino-3,5-dichloropyridine-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Chemical Properties of 4-Amino-3,5-dichloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Amino-3,5-dichloropyridine N-oxide, a compound of interest in pharmaceutical development due to its association with the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast.
Chemical Identity and Physical Properties
This compound is a pyridine N-oxide derivative substituted with an amino group and two chlorine atoms. Its chemical structure and key identifying information are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 4-Amino-3,5-dichloropyridine 1-oxide |
| CAS Number | 91872-02-5[1] |
| Molecular Formula | C₅H₄Cl₂N₂O[1] |
| Molecular Weight | 179.00 g/mol [2] |
| Canonical SMILES | NC1=C(Cl)C=--INVALID-LINK--C=C1Cl[1] |
| InChI Key | CEECPWRWUMQUKU-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | 210 °C | Recrystallized from methanol.[1] |
| Boiling Point | Data not available | The boiling point for the precursor, 4-Amino-3,5-dichloropyridine, is reported as 250.8±35.0 °C at 760 mmHg, but experimental data for the N-oxide is not readily available.[3] |
| pKa | Data not available | - |
| Solubility | Recrystallized from hot methanol, suggesting some solubility. Extracted into Dichloromethane (DCM). | Quantitative solubility data in water and common organic solvents is not readily available. |
| Appearance | Solid | - |
Synthesis and Reactivity
Synthesis
Two primary methods for the synthesis of this compound have been documented.
Method 1: From 4-nitro-3,5-dichloropyridine-N-oxide
This method involves the amination of a nitro-substituted precursor.
-
Experimental Protocol:
-
A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/mL solution), and acetonitrile (1 cm³).[1]
-
The tube is heated in a rotating oil bath at 70 °C for 3 hours.[1]
-
The resulting mixture is filtered to separate a solid product from the filtrate.[1]
-
The filtrate is extracted with dichloromethane (DCM), dried over magnesium sulfate (MgSO₄), and the solvent is evaporated.[1]
-
The solid obtained from the initial filtration is recrystallized from hot methanol to yield 4-amino-3,5-dichloropyridine-N-oxide.[1]
-
Method 2: From 4-Amino-3,5-dichloropyridine
This method involves the N-oxidation of the corresponding pyridine.
-
Experimental Protocol:
-
To a solution of 4-aminopyridine in concentrated hydrochloric acid, a hydrogen peroxide solution is added dropwise with stirring.
-
The reaction mixture is cooled and then basified to precipitate the product.
-
The precipitate is filtered to yield 4-amino-3,5-dichloropyridine.
-
In a flask equipped with a mechanical stirrer, 4-Amino-3,5-dichloropyridine is dissolved in glacial acetic acid.
-
Hydrogen peroxide is added, and the reaction mixture is heated.
-
After cooling, the pH is adjusted, and the crude product is recovered.
-
Purification with methanol yields pure 4-amino-3,5-dichloropyridine-N-oxide.
-
Experimental Workflow for Synthesis Method 1
Caption: Synthesis of this compound from its nitro precursor.
Chemical Reactivity
Detailed experimental studies on the reactivity of this compound are limited in publicly available literature. However, the reactivity can be inferred from the functional groups present:
-
Pyridine N-oxide moiety: This group can undergo deoxygenation. The N-O bond can also influence the electron density of the pyridine ring, affecting its susceptibility to electrophilic and nucleophilic attack.
-
Amino group: The amino group is a nucleophilic center and can participate in reactions such as acylation, alkylation, and diazotization.
-
Chloro groups: The chlorine atoms are electron-withdrawing and can be susceptible to nucleophilic aromatic substitution under certain conditions, although the electron-donating amino group may deactivate the ring towards such reactions.
Spectroscopic Data
Table 3: Expected Spectroscopic Features of this compound
| Spectrum | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring would be expected to appear as singlets or doublets in the aromatic region (typically 7-9 ppm). The protons of the amino group would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. |
| ¹³C NMR | Signals for the carbon atoms of the pyridine ring are expected. The carbons attached to the chlorine and nitrogen atoms would show characteristic shifts. |
| IR | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic ring, and the N-O stretching vibration (typically around 1200-1300 cm⁻¹). |
| Mass Spec. | The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight (approximately 179 for the most common isotopes). Fragmentation patterns may involve the loss of the oxygen atom from the N-oxide.[1] |
Biological Context and Signaling Pathway
This compound is known as an impurity of the drug Roflumilast.[1] Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade, particularly in chronic obstructive pulmonary disease (COPD).
The mechanism of action of PDE4 inhibitors involves the modulation of cyclic adenosine monophosphate (cAMP) levels within inflammatory cells. PDE4 enzymes hydrolyze cAMP to AMP. By inhibiting PDE4, Roflumilast (and by extension, the biological context of its impurities) leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the inflammatory response.
PDE4 Signaling Pathway in Inflammation
Caption: The role of PDE4 in the inflammatory signaling cascade.
References
An In-depth Technical Guide to the Structure Elucidation of 4-Amino-3,5-dichloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of 4-Amino-3,5-dichloropyridine N-oxide. This compound is of significant interest as a known impurity in the synthesis of Roflumilast, a potent phosphodiesterase 4 (PDE4) inhibitor.[1] A thorough understanding of its structure is crucial for quality control, regulatory compliance, and for assessing any potential biological activity.
Compound Identity and Properties
This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄Cl₂N₂O.[2] Its structure is characterized by a pyridine ring that has been oxidized at the nitrogen atom, with an amino group at the 4-position and chlorine atoms at the 3 and 5-positions.
| Property | Value | Source |
| CAS Number | 91872-02-5 | [1][2] |
| Molecular Formula | C₅H₄Cl₂N₂O | [2] |
| Molecular Weight | 179.00 g/mol | [2] |
| Exact Mass | 177.9701 g/mol | [1] |
| Melting Point | 210 °C (decomposes) | [1] |
| Appearance | Solid | [1] |
Synthesis of this compound
The synthesis of this compound typically involves the amination of a nitropyridine precursor. The general workflow for one common synthetic route is outlined below.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows:
-
A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol).[1]
-
Aqueous ammonia (1 cm³) and acetonitrile (1 cm³) are added to the tube.[1]
-
The sealed tube is heated in a rotating oil bath at 70°C for 3 hours.[1]
-
After cooling, the resulting mixture is filtered to separate the solid product from the filtrate.[1]
-
The collected solid is then recrystallized from hot methanol to yield pure this compound.[1]
Spectroscopic and Spectrometric Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data: Due to the symmetrical nature of the molecule, the two protons on the pyridine ring (at C2 and C6) are chemically equivalent and would appear as a single signal. The protons of the amino group would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
Expected ¹³C NMR Data: The ¹³C NMR spectrum is expected to show three distinct signals for the carbon atoms of the pyridine ring: one for the equivalent C2 and C6, one for the equivalent C3 and C5 (to which the chlorine atoms are attached), and one for C4 (to which the amino group is attached). The N-oxidation typically causes a downfield shift for the carbons alpha to the nitrogen and a slight upfield shift for the gamma carbon.
| Expected ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (ppm) | Multiplicity |
| ~8.2 | s |
| ~6.0-7.0 | br s |
| Expected ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (ppm) | Assignment |
| ~140 | C-2, C-6 |
| ~145 | C-4 |
| ~115 | C-3, C-5 |
Note: The chemical shifts are estimations based on data from similar pyridine N-oxide structures and are for illustrative purposes.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
Acquire ¹³C NMR spectra on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling (e.g., Waltz-16) should be applied.[3]
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
Expected Mass Spectrum Data: The high-resolution mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to the exact mass of the compound (177.9701 for C₅H₄Cl₂N₂O).[1] The isotopic pattern will be characteristic for a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
A key fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom.[4] Therefore, a significant fragment ion corresponding to the loss of 16 Da from the molecular ion would be expected.
| Expected Mass Spectrometry Data | |
| m/z | Assignment |
| 177.9701 / 179.9779 / 181.9750 | [M]⁺ isotopic cluster for C₅H₄Cl₂N₂O |
| 161.9701 / 163.9672 / 165.9642 | [M-O]⁺ isotopic cluster |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule.[5]
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.
-
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. While the crystal structure for this compound has not been published, the structure of its precursor, 4-Amino-3,5-dichloropyridine, is known.[6][7] This provides valuable information about the geometry of the dichlorinated aminopyridine core. The N-oxidation would be expected to slightly lengthen the N-C bonds of the pyridine ring and introduce the N-O bond.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are essential. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent.[8] The choice of solvent is critical and may require screening.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[9]
Biological Context: Role as a PDE4 Inhibitor Impurity
This compound is an impurity of Roflumilast, a selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, levels of cAMP increase, leading to a downstream anti-inflammatory response.
Caption: Simplified PDE4 signaling pathway and the inhibitory action of Roflumilast.
The presence of this compound as an impurity necessitates its careful characterization to ensure it does not interfere with the therapeutic action of the active pharmaceutical ingredient or introduce any unwanted biological effects.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on a combination of synthesis, spectroscopy, spectrometry, and crystallography. While a complete set of experimental data for this specific molecule is not widely published, this guide provides a comprehensive framework for its characterization based on established chemical principles and data from analogous compounds. For drug development professionals, a thorough understanding and application of these techniques are paramount for ensuring the purity, safety, and efficacy of pharmaceutical products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-amino-3,5-dichloropyridine-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Spectral Data of 4-Amino-3,5-dichloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Amino-3,5-dichloropyridine N-oxide (CAS No. 91872-02-5). Due to the limited availability of experimentally published spectra for this specific molecule, this document combines confirmed mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. These predictions are based on established principles of spectroscopy and data from analogous compounds, offering a robust reference for researchers.
Compound Overview
This compound is a halogenated, N-oxidized pyridine derivative. Its structure incorporates a primary amino group, two chlorine atoms, and an N-oxide functional group on a pyridine ring. These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. For instance, it is known as an impurity in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor.[1]
Molecular Structure:
Caption: Molecular Structure of this compound.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Mass Spectrometry (MS) Data
The mass spectrometry data confirms the molecular weight of the compound. Given the presence of two chlorine atoms, a characteristic isotopic pattern is expected for the molecular ion peak.
| Parameter | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂O | [1][2] |
| Molecular Weight | 179.00 g/mol | [2] |
| Exact Mass (M+) | 177.9701 u | [1][3] |
| Expected Isotopic Pattern | M+ (¹⁰⁰%), M+2 (~65%), M+4 (~10%) due to ³⁵Cl and ³⁷Cl isotopes. | [3][4][5] |
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum for this compound would be relatively simple, showing signals for the amino protons and the two equivalent aromatic protons. The N-oxide group generally causes a downfield shift of adjacent protons.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Singlet | 2H | H-2, H-6 (aromatic) |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ (amino) |
Predicted in DMSO-d₆
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum would show three distinct signals for the carbon atoms of the pyridine ring, reflecting the molecule's symmetry.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-4 |
| ~ 138 - 142 | C-2, C-6 |
| ~ 110 - 115 | C-3, C-5 |
Predicted in DMSO-d₆
Infrared (IR) Spectral Data (Predicted)
The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the N-H and C-N bonds of the primary aromatic amine, as well as the N-O bond of the N-oxide.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric)[7] |
| 1650 - 1580 | Medium | N-H bend (scissoring)[7] |
| 1335 - 1250 | Strong | C-N stretch (aromatic)[7] |
| 970 - 940 | Strong | N-O stretch[8] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectral analysis of this compound.
Synthesis Protocol
A common method for the preparation of this compound involves the N-oxidation of 4-amino-3,5-dichloropyridine.[9]
Caption: General workflow for the synthesis of this compound.
-
Reaction Setup: 4-Amino-3,5-dichloropyridine is dissolved in glacial acetic acid in a flask equipped with a stirrer.
-
Oxidation: An oxidizing agent, typically hydrogen peroxide (e.g., 27.5% solution), is added to the stirred solution.[9]
-
Heating: The reaction mixture is heated to a specified temperature (e.g., 60-65°C) and maintained for several hours to ensure the completion of the reaction.[9]
-
Workup: The mixture is then cooled, and the pH is adjusted to the range of 4.0 - 4.2 using a basic solution (e.g., 10% caustic solution) to precipitate the product.[9]
-
Isolation: The resulting precipitate is filtered, washed with chilled water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.[1][3]
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans is usually sufficient. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)) is used.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) for ESI, or introduced directly for EI.
-
Data Acquisition: For ESI, the analysis is typically performed in positive ion mode. For EI, a standard electron energy of 70 eV is used. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 u).
-
Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution data allows for the determination of the elemental composition of the ions.
General Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of a synthesized chemical compound like this compound.
Caption: A generalized workflow for the spectral analysis of a chemical compound.
References
- 1. This compound | 91872-02-5 [chemicalbook.com]
- 2. 4-amino-3,5-dichloropyridine-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Amino-3,5-dichloropyridine N-oxide synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dichloropyridine N-oxide
This document provides a comprehensive overview of the primary synthesis pathways for this compound, a key impurity and intermediate in the manufacturing of various pharmaceuticals, including the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached via two distinct chemical strategies:
-
Pathway A: Amination of a Nitro Precursor: This route involves the nucleophilic substitution of a nitro group on the pyridine ring with an amino group. The typical starting material is 4-nitro-3,5-dichloropyridine-N-oxide.
-
Pathway B: N-Oxidation of an Amino Precursor: This method starts with 4-Amino-3,5-dichloropyridine and introduces the N-oxide functionality through oxidation of the pyridine ring's nitrogen atom. This pathway often includes the initial synthesis of the dichlorinated aminopyridine precursor.
The following sections provide a detailed exploration of these pathways, including experimental data and protocols.
Pathway A: Synthesis from 4-Nitro-3,5-dichloropyridine-N-oxide
This pathway involves a direct amination reaction where the nitro group at the C4 position is displaced by an amino group from an ammonia source.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-nitro-3,5-dichloropyridine-N-oxide | [1][2] |
| Reagent | Aqueous Ammonia (0.88 g/L solution) | [1][2] |
| Solvent | Acetonitrile | [1][2] |
| Temperature | 70 °C | [1][2] |
| Reaction Time | 3 hours | [1][2] |
| Yield | 30% | [1][2] |
| Melting Point | 210 °C (from Methanol) | [1][2] |
Experimental Protocol
-
A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).[1][2]
-
The sealed tube is heated in a rotating oil bath at 70 °C for 3 hours.[1][2]
-
After cooling, the resulting mixture is filtered to separate a solid product from the filtrate.[1][2]
-
The filtrate is extracted with dichloromethane (DCM), dried over magnesium sulfate (MgSO₄), and the solvent is evaporated.[1][2]
-
The solid obtained from the initial filtration is recrystallized from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide (0.1 g, 30% yield).[1][2]
Synthesis Pathway Diagram
Caption: Pathway A: Amination of the nitro precursor.
Experimental Workflow Diagram
Caption: Workflow for the amination synthesis.
Pathway B: Synthesis from 4-Amino-3,5-dichloropyridine
This approach involves the direct oxidation of 4-Amino-3,5-dichloropyridine. A significant advantage of this method is the potential for higher yields and the ability to recycle unreacted starting material, making it commercially attractive.[3]
Precursor Synthesis: 4-Amino-3,5-dichloropyridine
The starting material, 4-Amino-3,5-dichloropyridine, is typically prepared by the halogenation of 4-aminopyridine.[3]
-
Protocol: A solution of 4-aminopyridine is stirred in concentrated hydrochloric acid. Hydrogen peroxide solution is added dropwise. The reaction mass is then cooled and basified, causing the product to precipitate. The solid is filtered to give 4-amino-3,5-dichloro pyridine.[3]
-
Melting Point: 162-164 °C[3]
-
Yield: An overall yield of 53.86 mole % (based on 4-aminopyridine) has been reported.[3]
N-Oxidation Quantitative Data Summary
Two example protocols are presented, highlighting different process conditions.
| Parameter | Example 1 (Single Addition) | Example 2 (Lot-wise Addition) | Reference |
| Starting Material | 4-Amino-3,5-dichloropyridine (20 g) | 4-Amino-3,5-dichloropyridine (25 g) | [3] |
| Oxidant | 27.5% H₂O₂ (243 g) | 46% of 80 g H₂O₂ (in 4 lots) | [3] |
| Solvent | Glacial Acetic Acid (150 ml) | Glacial Acetic Acid (100 ml) | [3] |
| Temperature | 60-65 °C | 50-75 °C (addition), 70-85 °C (maintenance) | [3] |
| Reaction Time | 18 hours | 8 hours between lots, then 8 hours | [3] |
| Workup pH | 4.0 - 4.2 | 3.7 - 4.2 | [3] |
| Initial Yield/Purity | 8.2 g / 94.69% | Not specified | [3] |
| Final Yield/Purity | 7.0 g / 99% | 18.3 g / 99% (with recycling) | [3] |
| Overall Molar Yield | Not specified | 74.4% (from 4-aminopyridine) | [3] |
| Melting Point | 208-210 °C (dec.) | Not specified | [3] |
Experimental Protocols for N-Oxidation
Example 1: Single Lot Addition
-
Charge a flask fitted with a mechanical stirrer with 150 ml of glacial acetic acid at 30-35 °C.[3]
-
Add 4-Amino-3,5-dichloropyridine (20 g) with stirring.[3]
-
Add 243 g of hydrogen peroxide (27.5% purity) in one lot.[3]
-
Heat the reaction mixture to 60-65 °C and maintain this temperature for 18 hours.[3]
-
Cool the mixture to 5 °C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.[3]
-
The resulting precipitate is filtered, washed with chilled water, and dried to obtain the crude product.[3]
-
Purify the crude product with methanol to yield 7.0 g of 4-amino-3,5-dichloropyridine-N-oxide with 99% purity.[3]
Example 2: Lot-wise Addition and Recycling
-
Charge a round bottom flask with 100 ml of glacial acetic acid at room temperature.[3]
-
Add 4-Amino-3,5-dichloropyridine (25 g) to the flask with stirring.[3]
-
Heat the reaction mass to 50-75 °C.[3]
-
Add 46% of 80 g of hydrogen peroxide in four equal lots, with an 8-hour interval between each addition.[3]
-
After the final addition, maintain the reaction mixture at 70-85 °C for 8 hours.[3]
-
Chill the mixture to 5 °C and adjust the pH to 3.7-4.2 by adding a 48% caustic solution.[3]
-
The unreacted starting material can be recovered from the filtrate and recycled to improve the overall yield.[3]
Synthesis Pathway Diagram
Caption: Pathway B: N-Oxidation of the amino precursor.
Experimental Workflow Diagram (Lot-wise Addition)
Caption: Workflow for N-Oxidation with recycling.
Conclusion
Both presented pathways offer viable routes to this compound. The choice of method depends on factors such as available starting materials, desired scale, and process optimization goals. The amination of the nitro-precursor (Pathway A) is a direct but lower-yielding method. In contrast, the N-oxidation of 4-Amino-3,5-dichloropyridine (Pathway B) appears more complex due to the precursor synthesis step but offers significantly higher overall yields, especially when implementing a recycling strategy for the unreacted starting material, making it more suitable for commercial-scale production.[3]
References
A Comprehensive Technical Guide to the Solubility of 4-Amino-3,5-dichloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in pharmaceutical synthesis. The document summarizes known qualitative solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction
This compound is a chemical compound of significant interest in medicinal chemistry and drug development. It notably serves as an impurity in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1]. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This guide aims to provide a consolidated resource on the solubility of this compound.
Solubility Profile
Currently, there is a lack of publicly available quantitative solubility data for this compound. However, qualitative solubility information can be inferred from synthesis and purification procedures described in the literature. The following table summarizes the available qualitative data. For comparative purposes, solubility information for the related compound, 4-Amino-3,5-dichloropyridine, is also included, as it can provide insights into the potential solubility characteristics of its N-oxide derivative.
| Solvent | This compound | 4-Amino-3,5-dichloropyridine |
| Methanol | Soluble in hot methanol, with low solubility in cold methanol, a property leveraged for recrystallization[1][2]. | Slightly Soluble[3] |
| Water | Low solubility in chilled water, as it is used as a wash solvent for the precipitated compound[4]. | Soluble in warm water[5][6] |
| Chloroform | No data available | Slightly Soluble[3] |
| DMSO | No data available | Slightly Soluble[3] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound, adapted from standard laboratory practices.
Protocol 1: Qualitative Solubility Determination by Visual Inspection
This method provides a rapid assessment of solubility in various solvents.
-
Preparation: Weigh approximately 1-5 mg of this compound into a clear glass vial.
-
Solvent Addition: Add a small aliquot (e.g., 100 µL) of the test solvent to the vial.
-
Observation: Agitate the mixture using a vortex mixer for 1-2 minutes. Visually inspect the solution against a contrasting background to check for the presence of undissolved solid.
-
Incremental Solvent Addition: If the solid does not dissolve, add further aliquots of the solvent, vortexing after each addition, until the solid is fully dissolved or a maximum volume (e.g., 1 mL) is reached.
-
Heating: If the compound remains insoluble at room temperature, gently warm the mixture to assess the effect of temperature on solubility.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the volume of solvent required to dissolve the sample.
Protocol 2: Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)
This method allows for a precise quantification of the solubility of the compound.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibration range of the HPLC method.
-
HPLC Analysis: Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV-Vis).
-
Quantification: Determine the concentration of the dissolved compound in the original supernatant by comparing the peak area to a standard calibration curve. The solubility is then expressed in units such as mg/mL or mol/L.
Experimental Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound like this compound.
Caption: A flowchart outlining the experimental workflow for determining the solubility of a chemical compound.
Conclusion
References
- 1. This compound | 91872-02-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Amino-3,5-dichloropyridine | 22889-78-7 [chemicalbook.com]
- 4. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Crystal Structure Analysis of 4-Amino-3,5-dichloropyridine N-oxide: A Methodological Overview
For Immediate Release
This technical guide provides an overview of the methodologies relevant to the synthesis and potential crystal structure analysis of 4-Amino-3,5-dichloropyridine N-oxide, a compound of interest for researchers, scientists, and drug development professionals. While a definitive, publicly available single-crystal X-ray diffraction study for this specific N-oxide is not available in the reviewed literature, this document outlines the established experimental protocols for its synthesis and the general workflow for its crystallographic analysis, based on studies of structurally related compounds.
Introduction
This compound is a derivative of pyridine, a heterocyclic aromatic compound widely utilized in medicinal chemistry and materials science. The introduction of an N-oxide functional group and halogen substituents can significantly alter the electronic properties, reactivity, and intermolecular interactions of the parent molecule. Crystal structure analysis is a crucial technique for understanding these modifications at the atomic level, providing invaluable insights into solid-state packing, hydrogen bonding networks, and other non-covalent interactions that govern the material's properties. This information is critical for rational drug design and the development of new materials.
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. The primary approaches involve either the amination of a nitro precursor or the N-oxidation of an existing aminopyridine.
Method A: Amination of a Nitro Precursor
This synthetic route involves the reaction of a nitropyridine N-oxide with an ammonia source.
Experimental Protocol:
-
A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).
-
The tube is heated in a rotating oil bath at 70°C for 3 hours.
-
After cooling, the reaction mixture is filtered to separate a solid product from the filtrate.
-
The filtrate is extracted with dichloromethane (DCM), dried with magnesium sulfate (MgSO₄), and the solvent is evaporated.
-
The solid obtained from the initial filtration is recrystallized from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.
Method B: N-Oxidation of 4-Amino-3,5-dichloropyridine
This process involves the direct oxidation of the pyridine nitrogen in 4-Amino-3,5-dichloropyridine.
Experimental Protocol:
-
4-Amino-3,5-dichloropyridine (25 g) is added to glacial acetic acid (150 ml) in a flask equipped with a mechanical stirrer at 30-35°C.
-
The reaction mixture is heated to a temperature between 50-75°C.
-
Hydrogen peroxide (46%, 80 g) is added in four equal portions, with an 8-hour interval between each addition.
-
After the final addition, the mixture is maintained at 70-85°C for an additional 8 hours.
-
The mixture is then cooled to 5°C, and the pH is adjusted to 3.7-4.2 using a 48% caustic solution.
-
The resulting precipitate is collected by filtration, washed with chilled water, and dried to obtain the product.
Prospective Crystal Structure Analysis Workflow
Although specific crystallographic data for the title compound is not available, the following section details the standard workflow that would be employed for its crystal structure determination, from crystal growth to data analysis.
Single Crystal Growth
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. A common and effective method is slow evaporation.
Experimental Protocol:
-
A saturated solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).
-
The solution is filtered to remove any particulate matter.
-
The container is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
-
Over a period of several days to weeks, single crystals are expected to form.
X-ray Diffraction Data Collection and Analysis
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction. The logical flow of this process is depicted in the diagram below.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Expected Structural Features and Data Presentation
Based on the analysis of the parent compound, 4-Amino-3,5-dichloropyridine, and other pyridine N-oxides, a crystal structure determination of the title compound would be expected to reveal key quantitative data. This information is typically summarized in structured tables for clarity and comparison.
Crystallographic Data
This table would summarize the fundamental parameters of the crystal lattice and the data refinement process.
| Parameter | Expected Value/Information |
| Chemical formula | C₅H₄Cl₂N₂O |
| Formula weight | 179.00 g/mol |
| Crystal system | To be determined |
| Space group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules/unit cell) | To be determined |
| Calculated density (g/cm³) | To be determined |
| Absorption coeff. (mm⁻¹) | To be determined |
| F(000) | To be determined |
| R_int | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| Goodness-of-fit on F² | To be determined |
Hydrogen Bond Geometry
A crucial aspect of the analysis would be the characterization of hydrogen bonds, particularly those involving the amino group and the N-oxide oxygen, which are critical for forming supramolecular structures.
| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
| N—H···O | TBD | TBD | TBD | TBD |
| N—H···N | TBD | TBD | TBD | TBD |
| (D = donor atom; A = acceptor atom; TBD = To Be Determined) |
Conclusion
While a complete crystal structure analysis of this compound is not yet present in the public domain, established protocols for its synthesis are available. The general, well-understood workflow for single-crystal X-ray diffraction provides a clear roadmap for its future structural elucidation. Such a study would be highly valuable, offering detailed insights into the molecular geometry and the intricate network of non-covalent interactions, which are fundamental to its potential applications in pharmaceutical and materials science. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill the current knowledge gap.
4-Amino-3,5-dichloropyridine N-oxide: A Critical Impurity of Roflumilast
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide, a known process-related impurity and degradation product of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. Understanding the formation, characterization, and quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of Roflumilast drug products.
Introduction
Roflumilast is a potent anti-inflammatory drug used in the treatment of chronic obstructive pulmonary disease (COPD). As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing. This compound has been identified as a significant impurity that can arise during the synthesis of Roflumilast or as a degradation product. Its monitoring and control are essential to meet regulatory requirements and ensure patient safety.
Formation of this compound
This impurity can be formed through two primary pathways: as a process-related impurity stemming from the synthesis of a key starting material, and as a degradation product of Roflumilast itself.
Synthesis Pathway
This compound can be synthesized from 4-Amino-3,5-dichloropyridine, a key starting material in the synthesis of Roflumilast. The N-oxidation is typically achieved using an oxidizing agent such as hydrogen peroxide in a suitable solvent like glacial acetic acid.
Caption: Synthesis of this compound.
Degradation Pathway of Roflumilast
Forced degradation studies have shown that Roflumilast can degrade under certain conditions to form various products, including the N-oxide of the parent drug, Roflumilast N-oxide. While the direct degradation to this compound is less commonly reported as a primary pathway, it is a plausible degradation product of the Roflumilast N-oxide metabolite or through cleavage of the amide bond in Roflumilast N-oxide.
Caption: Potential degradation pathway to the impurity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 91872-02-5 |
| Molecular Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.00 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 208-210 °C (decomposes)[1] |
Analytical Methodologies for Quantification
The quantification of this compound in Roflumilast drug substance and product is typically performed using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. While a specific monograph method for this impurity is not publicly available, several reported methods for Roflumilast and its related substances can be adapted for its quantification.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a composite based on several published methods for the analysis of Roflumilast and its impurities.[2][3][4] Method validation and optimization would be required for specific applications.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.01 M Ammonium Acetate buffer (pH adjusted to 3.5 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
4.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Roflumilast drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration of Roflumilast.
-
System Suitability: The method should be validated for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.
4.1.3. Method Validation Parameters
According to ICH guidelines, the analytical method should be validated for the following parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Acceptance Criteria
The acceptance criteria for impurities in a drug substance are established based on data from preclinical and clinical studies, as well as manufacturing consistency.[5] These limits are guided by ICH Q3A(R2) guidelines.[6] For a new drug substance, the identification and qualification thresholds for impurities are based on the maximum daily dose.
General ICH Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These are general thresholds and specific limits for this compound in Roflumilast would be established by the manufacturer and approved by regulatory authorities.
Signaling Pathways and Toxicological Considerations
Currently, there is no publicly available information detailing specific signaling pathways that are directly modulated by this compound. The primary focus of research has been on its role as an impurity of Roflumilast. Toxicological evaluation of this and other impurities is a critical component of the drug development process to establish safe limits.
Conclusion
The control of this compound is a vital aspect of ensuring the quality and safety of Roflumilast. This technical guide has outlined the formation, characterization, and analytical methodologies for this impurity. The implementation of robust, validated analytical methods is essential for its accurate quantification and control within acceptable limits, as guided by international regulatory standards. Further research into the potential biological activity of this impurity may provide a more complete understanding of its impact.
References
An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine N-oxide: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in the synthesis of pharmacologically active molecules. The document details its discovery and historical context, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for its synthesis. Furthermore, this guide illustrates the synthetic pathways through logical diagrams to facilitate a deeper understanding of the chemical processes involved.
Discovery and History
The earliest accessible documented synthesis of a derivative leading to the 4-amino-3,5-dihalopyridine N-oxide scaffold appears in the scientific literature in the early 1980s. A 1983 publication by Tadeusz et al. described the preparation of 4-amino-3,5-dichloropyridine-N-oxide from 4-acylaminopyridine-N-oxide through a chlorination reaction[1]. This early work laid the foundation for understanding the chemistry of substituted pyridine N-oxides.
Later, in 1998, Chambers et al. reported a multi-step synthesis route starting from 3,5-dichloropyridine, which involved N-oxidation, nitration, and subsequent amination to yield this compound[1]. Although this process resulted in a relatively low overall yield of 20.4 mole %, it represented a significant exploration of synthetic strategies for this class of compounds[1].
The primary significance of this compound lies in its role as a crucial intermediate or a known impurity in the synthesis of Roflumilast[2]. Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The development of efficient and scalable synthetic routes to high-purity this compound and its precursor, 4-Amino-3,5-dichloropyridine, has been driven by the pharmaceutical industry's need for these building blocks.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 91872-02-5 | [2] |
| Molecular Formula | C₅H₄Cl₂N₂O | [3] |
| Molecular Weight | 179.00 g/mol | [3] |
| Appearance | Off-white to pale beige solid | |
| Melting Point | 210 °C | [2] |
| Canonical SMILES | NC1=C(Cl)C=--INVALID-LINK--C=C1Cl | [2] |
| InChI | InChI=1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2H,8H2 | [2] |
| Purity (typical) | ≥98% | [4] |
Experimental Protocols
Several synthetic routes to this compound have been reported. The following sections provide detailed methodologies for the most relevant procedures.
Synthesis from 4-Nitro-3,5-dichloropyridine-N-oxide
This method involves the amination of a nitro-substituted pyridine N-oxide.
Experimental Protocol:
-
A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³)[2].
-
The sealed tube is heated in a rotating oil bath at 70 °C for 3 hours[2].
-
After cooling, the reaction mixture is filtered to separate a solid precipitate from the filtrate[2].
-
The filtrate is extracted with dichloromethane (DCM), and the organic layer is dried over magnesium sulfate (MgSO₄) and evaporated to yield a residue[2].
-
The solid obtained from the initial filtration is recrystallized from hot methanol to give 4-amino-3,5-dichloropyridine-N-oxide[2].
-
The reported yield for this process is approximately 30%[2].
Synthesis from 4-Amino-3,5-dichloropyridine via Oxidation
This protocol describes the direct N-oxidation of 4-Amino-3,5-dichloropyridine using hydrogen peroxide.
Experimental Protocol:
-
A round-bottom flask equipped with a mechanical stirrer is charged with 100 ml of glacial acetic acid at room temperature[1].
-
To this, 25 g of 4-Amino-3,5-dichloropyridine is added with continuous stirring[1].
-
The reaction mixture is heated to a temperature range of 50-75 °C[1].
-
A solution of 46% hydrogen peroxide (80 g) is added in four equal portions, with an interval of 8 hours between each addition[1].
-
After the final addition, the reaction mixture is maintained at 70-85 °C for an additional 8 hours[1].
-
The mixture is then cooled to 5 °C, and the pH is adjusted to 3.7-4.2 by the addition of a 48% caustic solution (approximately 15 g)[1].
-
The resulting precipitate is filtered, washed, and dried to yield this compound. This process can achieve an overall molar yield of up to 74.4% with recycling of unreacted materials[1].
Multi-step Synthesis from 3,5-Dichloropyridine
This pathway involves a sequence of N-oxidation, nitration, and amination.
Experimental Protocol (Conceptual Outline):
-
N-Oxidation: 3,5-Dichloropyridine is oxidized to 3,5-Dichloropyridine N-oxide using a suitable oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in acetic acid.
-
Nitration: The resulting 3,5-Dichloropyridine N-oxide is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 4-Nitro-3,5-dichloropyridine N-oxide.
-
Amination: The nitro group of 4-Nitro-3,5-dichloropyridine N-oxide is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation or, as described in section 3.1, through nucleophilic aromatic substitution with ammonia.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows described in the experimental protocols.
Caption: Synthesis of this compound from its nitro precursor.
Caption: Synthesis via oxidation of 4-Amino-3,5-dichloropyridine.
Caption: Multi-step synthesis pathway from 3,5-Dichloropyridine.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3,5-dichloropyridine N-oxide and its derivatives, compounds of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and the experimental protocols utilized in their evaluation, with a particular focus on their role as phosphodiesterase 4 (PDE4) inhibitors.
Core Compound: this compound
This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyridine N-oxide core with amino and dichloro substitutions, provides a versatile scaffold for chemical modifications aimed at developing novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 91872-02-5 |
| Molecular Formula | C₅H₄Cl₂N₂O |
| Molecular Weight | 179.01 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 208-212 °C |
| Solubility | Soluble in DMSO and methanol |
Synthesis of this compound and its Derivatives
The synthesis of the core compound and its derivatives primarily involves the oxidation of the corresponding pyridine nitrogen and subsequent functional group manipulations.
General Synthesis of Pyridine N-oxides
A common method for the synthesis of pyridine N-oxides is the oxidation of the parent pyridine ring using an oxidizing agent.
Experimental Protocol: General N-oxidation of Pyridines
-
Dissolution: Dissolve the substituted pyridine in a suitable solvent, such as glacial acetic acid or dichloromethane.
-
Oxidation: Add the oxidizing agent, such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or peracetic acid, to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the excess oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate.
-
Isolation: Extract the product into an organic solvent. Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Synthesis of this compound.
Synthesis of Roflumilast Analogues
Roflumilast is a potent PDE4 inhibitor, and its synthesis often involves the use of 4-amino-3,5-dichloropyridine. Analogues of Roflumilast can be synthesized by reacting 4-amino-3,5-dichloropyridine with various substituted benzoyl chlorides.
Experimental Protocol: Synthesis of a Roflumilast Analogue
-
Reactant Preparation: In a round-bottom flask, suspend 4-amino-3,5-dichloropyridine and a base (e.g., sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF).
-
Acylation: Add a solution of the desired substituted benzoyl chloride in THF dropwise to the suspension at a controlled temperature (e.g., 15-20°C).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the final Roflumilast analogue.
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown significant promise as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of pro-inflammatory cells.
Table 2: Biological Activity of Selected this compound Derivatives
| Compound ID | Modification | Target | Activity (IC₅₀) |
| Roflumilast | N-acylated with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl group | PDE4 | ~1-10 nM |
| Roflumilast N-oxide | N-oxide of Roflumilast | PDE4 | ~1-10 nM |
| Analogue 1 | N-acylated with 3,4-dialkoxybenzoyl group | PDE4B | Varies with alkoxy group |
| Analogue 2 | N-acylated with substituted benzothiazole | PDE4B | Varies with substitution |
Note: The specific IC₅₀ values can vary depending on the assay conditions and the specific PDE4 isoform.
The therapeutic potential of these compounds is primarily in the treatment of inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis. Roflumilast is an approved drug for the treatment of severe COPD.
Signaling Pathway and Experimental Workflows
The mechanism of action of these compounds is centered on the inhibition of the PDE4 enzyme.
PDE4 Signaling Pathway
Inhibition of PDE4 leads to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators.
Caption: PDE4 Signaling Pathway Inhibition.
Experimental Workflow: In Vitro PDE4 Inhibition Assay
A common method to assess the inhibitory activity of compounds against PDE4 is the in vitro enzyme assay.
Caption: PDE4 Inhibition Assay Workflow.
Experimental Protocol: Fluorescence Polarization (FP)-Based PDE4 Assay
This protocol describes a common method for measuring PDE4 activity and inhibition.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the enzyme.
-
Enzyme Solution: Dilute the recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Substrate Solution: Prepare a solution of a fluorescently labeled cAMP analog (e.g., FAM-cAMP).
-
Test Compound Dilutions: Prepare a serial dilution of the test compounds in DMSO and then dilute further in assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound or vehicle (for control wells) to a microplate.
-
Add the diluted PDE4 enzyme solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent cAMP substrate solution to all wells.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a high-affinity phosphate-binding agent.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a suitable plate reader. The FP signal is inversely proportional to the amount of hydrolyzed substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory drugs. Their efficacy as PDE4 inhibitors has been well-established, with one compound from this class already in clinical use. The synthetic versatility of the core scaffold allows for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation PDE4 inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting area of medicinal chemistry.
A Theoretical and Computational Guide to 4-Amino-3,5-dichloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Amino-3,5-dichloropyridine N-oxide. While direct, in-depth theoretical studies on this specific molecule are not extensively available in public literature, this document outlines the established computational protocols and expected molecular properties based on analyses of the parent compound, 4-Amino-3,5-dichloropyridine (ADCP), and general principles of pyridine N-oxides. This guide serves as a foundational resource for researchers seeking to model, analyze, and predict the physicochemical properties, reactivity, and potential applications of this compound, a compound of interest in medicinal chemistry, notably as an impurity of the drug Roflumilast.[1][2]
Introduction
This compound is a heterocyclic organic compound with the chemical formula C5H4Cl2N2O.[3][4] It is structurally related to 4-Amino-3,5-dichloropyridine (ADCP), a molecule that has been a subject of interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential antimicrobial and anti-cancer activities.[5] The introduction of an N-oxide functional group to the pyridine ring is known to significantly alter the electronic distribution, reactivity, and intermolecular interactions of the parent molecule.[6] Pyridine N-oxides are generally more reactive as both nucleophiles and electrophiles compared to their corresponding pyridines.[6]
Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, vibrational frequencies, electronic properties, and non-linear optical (NLO) behavior of such compounds. By providing a detailed understanding of these properties at the quantum level, computational chemistry can guide synthetic efforts, aid in the interpretation of experimental data, and accelerate the drug development process. This guide outlines the standard computational workflow for a thorough theoretical investigation of this compound.
Molecular and Physicochemical Properties
While extensive theoretical data is pending, the fundamental properties of this compound have been established.
| Property | Value | Source |
| Molecular Formula | C5H4Cl2N2O | PubChem[3], Appchem[4] |
| Molecular Weight | 179.00 g/mol | PubChem[3] |
| CAS Number | 91872-02-5 | ChemicalBook[1], Appchem[4] |
| IUPAC Name | 3,5-dichloro-1-oxidopyridin-1-ium-4-amine | PubChem[3] |
| Canonical SMILES | C1=C(C(=N)C(=CN1O)Cl)Cl | PubChem[3] |
Computational Methodology: A Standard Protocol
A robust theoretical study of this compound would typically involve geometry optimization, vibrational frequency analysis, and the calculation of various electronic properties using DFT. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted level of theory for such systems, providing a good balance between accuracy and computational cost.
Geometry Optimization and Vibrational Analysis
The first step is to determine the ground-state equilibrium geometry of the molecule. This is achieved by minimizing the energy of the system with respect to all atomic coordinates. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. These calculations also provide theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental data for validation.
Electronic Properties
Key electronic properties derived from the optimized geometry include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
Non-Linear Optical (NLO) Properties
The NLO properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), can be calculated to assess the material's potential for applications in optoelectronics. Molecules with large hyperpolarizability values are of significant interest in the development of NLO materials.
Figure 1: A typical workflow for the theoretical study of this compound using DFT.
Predicted Molecular Structure and Properties (Illustrative)
The following tables present hypothetical but realistic quantitative data for this compound, derived from the expected impact of the N-oxide group on the parent ADCP molecule. These values should be considered illustrative until verified by specific calculations. The presence of the N-O bond is expected to slightly elongate the adjacent C-N ring bonds and influence the overall electronic structure.
Predicted Geometrical Parameters
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N-O | 1.25 - 1.35 |
| C-Cl | 1.73 - 1.75 |
| C-N (amino) | 1.36 - 1.38 |
| C-N (ring) | 1.33 - 1.40 |
| **Bond Angles (°) ** | |
| C-N-C (ring) | ~117 |
| O-N-C (ring) | ~121 |
| Cl-C-C | ~120 |
Predicted Electronic and NLO Properties
| Parameter | Predicted Value |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV |
| Dipole Moment (μ) | 4.0 to 5.0 Debye |
| First Hyperpolarizability (β) | > 1.0 x 10⁻³⁰ esu |
Experimental Protocols
Synthesis of this compound
A documented method for the preparation of this compound involves the following steps[1]:
-
A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).
-
The tube is heated in a rotating oil bath at 70°C for 3 hours.
-
The resulting mixture is filtered to separate a solid product from the filtrate.
-
The filtrate is extracted with dichloromethane (DCM), dried with magnesium sulfate (MgSO₄), and evaporated.
-
The solid obtained from the initial filtration is recrystallized from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.
Characterization
Standard characterization techniques would include:
-
Melting Point: To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
Intermolecular Interactions and Crystal Engineering
While the crystal structure of the N-oxide has not been detailed, studies on the parent ADCP reveal the importance of N-H···N hydrogen bonding, offset π–π stacking, and halogen–π interactions in its crystal packing.[5][7] Hirshfeld surface analysis of ADCP showed significant contributions from Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) contacts.[5] The introduction of the polar N-oxide group would likely introduce new, strong intermolecular interactions, significantly influencing the crystal packing and solid-state properties.
Figure 2: Logical relationships between the molecular structure, theoretical methods, and predicted properties.
Conclusion and Future Directions
This guide outlines a comprehensive theoretical framework for the study of this compound. While specific computational data for this molecule remains to be published, the methodologies described herein, based on established DFT techniques, provide a clear roadmap for future research. Such studies would be invaluable for understanding the impact of the N-oxide group on the molecule's electronic structure, reactivity, and potential for forming novel crystalline materials. For drug development professionals, a thorough computational analysis can provide crucial insights into the molecule's stability, potential metabolic pathways, and interaction with biological targets, thereby supporting the development of safer and more effective pharmaceuticals. The synthesis and experimental characterization, followed by a comparative analysis with theoretical predictions, would be a logical and valuable next step in the scientific investigation of this compound.
References
- 1. This compound | 91872-02-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-amino-3,5-dichloropyridine-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Thermochemical Properties of 4-Amino-3,5-dichloropyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical data for 4-Amino-3,5-dichloropyridine N-oxide. Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this document focuses on computational data and outlines the established experimental protocols that would be utilized for its determination. This guide serves as a resource for researchers, scientists, and professionals in drug development by consolidating known information and providing a framework for future experimental investigation.
Introduction
This compound is a substituted pyridine N-oxide of interest in medicinal chemistry and drug development. An understanding of its thermochemical properties, such as enthalpy of formation and combustion, is crucial for process safety, reaction optimization, and understanding its stability. This document summarizes the currently available computed data and details the primary experimental methodologies for determining these key thermochemical parameters.
Computed Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂O | PubChem[1] |
| Molecular Weight | 179.00 g/mol | PubChem[1] |
| Exact Mass | 177.9700681 Da | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Polar Surface Area | 47.3 Ų | PubChem[1] |
| Refractive Index | 1.649 | Chemspider |
| Molar Refractivity | 40.06 cm³ | Chemspider |
| Molar Volume | 114.6 cm³ | Chemspider |
| Surface Tension | 56.3 dyne/cm | Chemspider |
| Density | 1.56 g/cm³ | Chemspider |
Experimental Protocols for Thermochemical Analysis
The following sections detail the standard experimental methodologies that would be employed to determine the key thermochemical properties of this compound. These protocols are based on established practices for similar organic compounds, particularly pyridine derivatives.
Combustion Calorimetry
Combustion calorimetry is the primary method for determining the enthalpy of formation of organic compounds.
Objective: To measure the specific combustion energy of the compound, from which the standard enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precise mass of high-purity this compound is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a crucible within a static bomb calorimeter. A known mass of a fuse wire (e.g., iron or platinum) is positioned to ensure ignition.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).
-
Calorimeter Setup: The bomb is submerged in a known volume of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision as a function of time until a final, stable temperature is reached.
-
Analysis of Products: The gaseous and liquid contents of the bomb are analyzed to ensure complete combustion and to quantify any side products (e.g., nitric acid from the nitrogen content).
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid), and corrections for the heat of ignition and formation of any side products. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.
Differential Scanning Calorimetry (DSC)
DSC is used to determine thermal properties such as melting point and enthalpy of fusion.
Objective: To measure the heat flow to or from the sample as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Temperature Program: The cell is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the melting point of the substance.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) will show a peak corresponding to the melting of the sample. The onset of the peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Knudsen Effusion Method with Mass Spectrometry
This technique is used to determine the enthalpy of sublimation by measuring the vapor pressure of a solid as a function of temperature.
Objective: To measure the temperature dependence of the vapor pressure of the solid compound.
Methodology:
-
Sample Preparation: A sample of this compound is placed in a Knudsen effusion cell, which is a small, thermostated container with a very small orifice.
-
High Vacuum: The cell is placed in a high-vacuum chamber.
-
Heating and Effusion: The cell is heated to a series of precisely controlled temperatures. At each temperature, molecules of the substance effuse through the orifice into the vacuum.
-
Mass Spectrometric Detection: The effusing vapor is analyzed by a mass spectrometer to identify the species in the gas phase and to measure their partial pressures.
-
Data Analysis: The vapor pressure at each temperature is determined from the mass spectrometric ion currents. The enthalpy of sublimation is then calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Experimental Workflow Visualization
The logical flow of experiments to determine the thermochemical properties of this compound is depicted in the following diagram.
Conclusion
While specific experimental thermochemical data for this compound are not currently published, this guide provides the necessary framework for their determination. The computed physicochemical properties offer a starting point for understanding the molecule's characteristics. The detailed experimental protocols for combustion calorimetry, DSC, and the Knudsen effusion method outline the established procedures for obtaining reliable thermochemical data. This information is intended to support future research and development involving this compound.
References
An In-depth Technical Guide to the Safety and Handling of 4-Amino-3,5-dichloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for 4-Amino-3,5-dichloropyridine N-oxide (CAS No. 91872-02-5). It is intended to serve as a crucial resource for laboratory personnel and professionals in the field of drug development to ensure safe usage and mitigate potential risks.
Compound Identification and Properties
This compound is a chlorinated pyridine derivative. It is identified as an impurity of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast.[1][2] Due to its structure, caution is warranted, and handling should be performed by trained personnel familiar with the potential hazards of related chemical compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 91872-02-5 | [1][3][4] |
| Molecular Formula | C₅H₄Cl₂N₂O | [3][4][5] |
| Molecular Weight | 179.00 g/mol | [3][5] |
| Appearance | Data not available; related compound is an off-white to pale beige solid. | [6] |
| Melting Point | 210 °C (from Methanol) | [1][2] |
| Boiling Point | No data available | [4] |
| SMILES | Clc1c--INVALID-LINK--cc(c1N)Cl | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |
Hazard Identification and Toxicological Profile
Table 2: Hazard Classification of the Related Compound, 4-Amino-3,5-dichloropyridine (CAS: 22889-78-7)
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed | [7] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin | [7] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled | [7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [7][10] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | [7][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | [7] |
Experimental Protocols
While specific safety-related experimental protocols for this compound were not found, a synthesis protocol is available, providing insight into its preparation and handling in a laboratory context.
Synthesis of this compound [1][2]
-
A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).
-
The tube is heated in a rotating oil bath at 70°C for 3 hours.
-
Post-reaction, the mixture is filtered, yielding a solid product and a filtrate.
-
The resulting solid is recrystallized from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.
Workflow and Logical Relationships
The following diagram illustrates a standard workflow for ensuring the safe handling of chemical compounds like this compound in a research environment.
References
- 1. This compound | 91872-02-5 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. appchemical.com [appchemical.com]
- 4. 91872-02-5|4-Amino-3,5-dichloropyridine 1-oxide|BLD Pharm [bldpharm.com]
- 5. 4-amino-3,5-dichloropyridine-N-oxide | C5H4Cl2N2O | CID 10678905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fishersci.com [fishersci.com]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Amino-3,5-dichloropyridine 22889-78-7 | TCI EUROPE N.V. [tcichemicals.com]
Methodological & Application
Application Note and Protocol: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide from 4-aminopyridine
This document provides a detailed protocol for the two-step synthesis of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in the preparation of various pharmaceutical compounds, including the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast.[1] The synthesis commences with the chlorination of 4-aminopyridine to yield 4-amino-3,5-dichloropyridine, which is subsequently oxidized to the final N-oxide product.
Overall Reaction Scheme
The synthesis involves two primary transformations: the dichlorination of the pyridine ring followed by N-oxidation.
-
Step 1: Chlorination of 4-aminopyridine
-
Step 2: N-Oxidation of 4-amino-3,5-dichloropyridine
Experimental Protocols
Protocol 1: Synthesis of 4-amino-3,5-dichloropyridine
This protocol outlines the chlorination of 4-aminopyridine using hydrogen peroxide in concentrated hydrochloric acid.[2]
Materials:
-
4-aminopyridine
-
Concentrated Hydrochloric Acid
-
Hydrogen Peroxide solution
Procedure:
-
Prepare a solution of 4-aminopyridine in concentrated hydrochloric acid and stir the mixture.
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mass.
-
After the addition is complete, cool the reaction mixture.
-
Basify the cooled mixture.
-
Filter the resulting precipitate to isolate the crude 4-amino-3,5-dichloropyridine.
-
The product can be further purified if necessary. The reported melting point is 162-164°C.[2]
Protocol 2: Synthesis of this compound
This protocol details the N-oxidation of 4-amino-3,5-dichloropyridine using hydrogen peroxide in glacial acetic acid.[2]
Materials:
-
4-amino-3,5-dichloropyridine (prepared in Protocol 1)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (e.g., 27.5% or 46% solution)
-
Caustic Solution (e.g., 10% or 48%)
-
Methanol (for purification)
-
Chilled Water
Procedure:
-
In a round bottom flask equipped with a mechanical stirrer, charge glacial acetic acid at room temperature.
-
Add 4-amino-3,5-dichloropyridine to the flask with stirring.
-
Add the hydrogen peroxide solution to the reaction mixture. Note: The addition can be done in one lot or in several lots over a period of time.[2]
-
Heat the reaction mixture to between 60-85°C and maintain this temperature for a period of 8 to 18 hours.[2]
-
After the reaction is complete, cool the mixture to 5°C.
-
Adjust the pH of the chilled mixture to 4.0 - 4.2 using a caustic solution.[2]
-
Collect the precipitated solid by filtration.
-
Wash the solid with chilled water and dry it to obtain the crude product.
-
The crude product can be purified by recrystallization from methanol to yield this compound with a purity of up to 99%.[2] The melting point of the purified product is reported as 208-210°C (with decomposition).[2]
Data Presentation
The following tables summarize the quantitative data for the N-oxidation step based on a representative experimental procedure.[2]
Table 1: Reagents and Conditions for N-Oxidation
| Parameter | Value | Reference |
| Starting Material | 4-amino-3,5-dichloropyridine | [2] |
| Oxidizing Agent | Hydrogen Peroxide (27.5%) | [2] |
| Solvent | Glacial Acetic Acid | [2] |
| Reaction Temperature | 60-65°C | [2] |
| Reaction Time | 18 hours | [2] |
| Workup pH | 4.0 - 4.2 | [2] |
Table 2: Product Yield and Purity
| Parameter | Value | Reference |
| Product | This compound | [2] |
| Purity (Crude) | 94.69% (by HPLC) | [2] |
| Purity (After Methanol Purification) | 99% (by HPLC) | [2] |
| Melting Point (Purified) | 208-210°C (decomposition) | [2] |
| Molar Yield (Overall from 4-aminopyridine) | 74.4% (with recycling of crude material) | [2] |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis pathway from 4-aminopyridine to this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Oxidation of 4-amino-3,5-dichloropyridine to its N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-3,5-dichloropyridine N-oxide, a key intermediate in the preparation of various pharmacologically active compounds. The protocols outlined below are based on established synthetic methods, offering guidance on reaction conditions, purification, and expected outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. It serves as a crucial intermediate for synthesizing compounds used in the treatment of inflammatory diseases, allergic disorders, and central nervous system conditions. The N-oxide functionality alters the electronic properties of the pyridine ring, enabling diverse subsequent chemical transformations. This document details reliable methods for the oxidation of 4-amino-3,5-dichloropyridine to its corresponding N-oxide.
Reaction Pathway
The primary transformation involves the oxidation of the pyridine nitrogen of 4-amino-3,5-dichloropyridine. This can be achieved through various oxidizing agents, with hydrogen peroxide in an acidic medium being a common and effective method.
Caption: Reaction scheme for the oxidation of 4-amino-3,5-dichloropyridine.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Method 1: Oxidation with Hydrogen Peroxide in Acetic Acid
This method describes the direct oxidation of 4-amino-3,5-dichloropyridine using hydrogen peroxide in glacial acetic acid. It is a straightforward, single-step process suitable for commercial production.[1]
Materials:
-
4-amino-3,5-dichloropyridine
-
Glacial acetic acid
-
Hydrogen peroxide (27.5% or as specified)
-
10% Sodium hydroxide solution (or other caustic solution)
-
Methanol (for purification)
-
Round bottom flask with a mechanical stirrer
-
Heating mantle
-
pH meter or pH paper
-
Filtration apparatus
-
Chilled water
Protocol:
-
Reaction Setup: In a round bottom flask equipped with a mechanical stirrer, charge 100 mL of glacial acetic acid at room temperature.
-
Addition of Starting Material: Add 20 gm of 4-amino-3,5-dichloropyridine to the flask with continuous stirring.
-
Addition of Oxidant: Carefully add 243 gm of 27.5% hydrogen peroxide in a single portion.
-
Reaction Conditions: Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: After the reaction is complete, cool the mixture to 5°C in an ice bath.
-
pH Adjustment: Adjust the pH of the cooled solution to 4.0 - 4.2 by the slow addition of a 10% caustic solution. This will cause the product to precipitate.
-
Isolation of Crude Product: Filter the resulting precipitate and wash it with chilled water.
-
Drying: Dry the solid to obtain the crude 4-amino-3,5-dichloropyridine-N-oxide.
-
Purification: Recrystallize the crude product from methanol to yield the pure compound.
Alternative Protocol with Staggered Addition of Hydrogen Peroxide:
For potentially better control of the reaction, hydrogen peroxide can be added in lots.
-
Reaction Setup: Charge a flask with 150 ml of glacial acetic acid and add 25 gm of 4-amino-3,5-dichloropyridine with stirring.
-
Heating and Oxidant Addition: Heat the mixture to 50-75°C. Add 80 gm of 46% hydrogen peroxide in four equal lots, with an 8-hour interval between each addition.
-
Final Reaction Time: After the final addition, maintain the reaction mixture at 70-85°C for 8 hours.
-
Work-up and Purification: Follow steps 5-9 from the previous protocol, adjusting the pH to 3.7-4.2 with a 48% caustic solution.
Method 2: Synthesis from 4-nitro-3,5-dichloropyridine-N-oxide
This alternative route involves the synthesis of the target molecule from its nitro analogue through ammonolysis.[2][3]
Materials:
-
4-nitro-3,5-dichloropyridine-N-oxide
-
Aqueous ammonia (e.g., 0.88 g/L solution)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Methanol (for recrystallization)
-
Sealed Carius tube or a pressure vessel
-
Heating oil bath
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a sealed Carius tube, combine 0.4 g (1.9 mmol) of 4-nitro-3,5-dichloropyridine-N-oxide, 1 cm³ of aqueous ammonia, and 1 cm³ of acetonitrile.
-
Reaction Conditions: Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.
-
Isolation of Solid: After cooling, filter the reaction mixture to separate the solid product.
-
Extraction of Filtrate: Extract the filtrate with dichloromethane. Dry the organic layer over magnesium sulfate and evaporate the solvent.
-
Purification: Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.
Data Presentation
The following tables summarize the quantitative data from the described protocols.
Table 1: Reaction Conditions and Yields for Hydrogen Peroxide Oxidation
| Parameter | Protocol 1 (Single Addition) | Protocol 1 (Staggered Addition) |
| Starting Material | 4-amino-3,5-dichloropyridine (20 gm) | 4-amino-3,5-dichloropyridine (25 gm) |
| Oxidant | 243 gm of 27.5% H₂O₂ | 80 gm of 46% H₂O₂ (in 4 lots) |
| Solvent | Glacial Acetic Acid (100 mL) | Glacial Acetic Acid (150 mL) |
| Reaction Temperature | 60-65°C | 50-85°C |
| Reaction Time | 18 hours | 32 hours (total) |
| Crude Yield | 8.2 gm | Not specified |
| Purity (Crude) | 94.69% (by HPLC) | Not specified |
| Purified Yield | 7.0 gm | 92.6 gm (from a larger scale with recycling) |
| Purity (Purified) | 99% | 99% (by HPLC) |
| Melting Point | 208-210°C (dec.) | Not specified |
Table 2: Reaction Conditions and Yield for Synthesis from Nitro-Compound
| Parameter | Value |
| Starting Material | 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g) |
| Reagents | Aqueous Ammonia, Acetonitrile |
| Reaction Temperature | 70°C |
| Reaction Time | 3 hours |
| Yield | 0.1 g (30%) |
| Melting Point | 210°C (from Methanol) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound using the hydrogen peroxide method.
Caption: General workflow for the synthesis of this compound.
General Notes on Other Oxidizing Agents
While hydrogen peroxide is a common choice, other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are also effective for the N-oxidation of pyridines.[4][5] A general procedure using m-CPBA would involve dissolving the substituted pyridine in a suitable solvent like dichloromethane, adding m-CPBA at a low temperature (e.g., 0-5°C), and then allowing the reaction to proceed at room temperature.[6] The work-up typically involves washing with a reducing agent solution (like sodium thiosulfate) and a basic solution (like sodium bicarbonate) to remove excess oxidant and the m-chlorobenzoic acid byproduct.[7] However, for 4-amino-3,5-dichloropyridine, the hydrogen peroxide/acetic acid system is well-documented and provides high purity and yield.[1]
References
- 1. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 91872-02-5 [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
Application Notes and Protocols: 4-Amino-3,5-dichloropyridine N-oxide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloropyridine N-oxide is a valuable and versatile building block in organic synthesis, primarily utilized as a key intermediate in the preparation of a variety of heterocyclic compounds with significant biological activities. Its unique electronic and structural features, including the presence of the N-oxide functionality and the strategic placement of chloro and amino groups on the pyridine ring, render it a reactive scaffold for the construction of complex molecular architectures. These attributes have led to its application in the synthesis of pharmaceutical agents, such as the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast, as well as other important classes of compounds like furopyridines and benzofuran-4-carboxamides.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of medicinally relevant compounds.
Data Presentation: Synthesis of this compound
The synthesis of this compound can be achieved through various routes. The following table summarizes the quantitative data for two common methods.
| Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-Nitro-3,5-dichloropyridine N-oxide | Aqueous Ammonia, Acetonitrile | Sealed tube, 70°C, 3 hours | 30 | Not specified | [1] |
| 4-Amino-3,5-dichloropyridine | Hydrogen Peroxide, Glacial Acetic Acid | 60-65°C, 18 hours | ~35 (from 20g starting material) | 99 (after purification) | [2] |
| 4-Amino-3,5-dichloropyridine | Hydrogen Peroxide, Glacial Acetic Acid | 50-75°C, addition in lots over 32 hours, then 70-85°C for 8 hours | 74.4 (molar yield against 4-aminopyridine) | 99 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitro-3,5-dichloropyridine N-oxide[1]
Materials:
-
4-Nitro-3,5-dichloropyridine N-oxide
-
Aqueous ammonia (0.88 g/mL solution)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Methanol
Procedure:
-
In a sealed Carius tube, combine 4-nitro-3,5-dichloropyridine N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³), and acetonitrile (1 cm³).
-
Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.
-
After cooling, filter the reaction mixture to separate the solid product.
-
Extract the filtrate with dichloromethane.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent.
-
Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure this compound (0.1 g, 30% yield).
Protocol 2: Synthesis of this compound from 4-Amino-3,5-dichloropyridine[2]
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial acetic acid
-
Hydrogen peroxide (27.5% solution)
-
10% Sodium hydroxide solution
-
Chilled water
-
Methanol
Procedure:
-
To a flask equipped with a mechanical stirrer, add glacial acetic acid (150 mL) at 30-35°C.
-
Add 4-Amino-3,5-dichloropyridine (20 g) with stirring.
-
Add hydrogen peroxide (243 g, 27.5% purity) in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield pure this compound (7.0 g, ~35% yield) with a purity of 99%.
Applications in Organic Synthesis
Synthesis of Roflumilast (PDE4 Inhibitor)
This compound is a crucial precursor for its deoxygenated analogue, 4-amino-3,5-dichloropyridine, which is a key building block in the synthesis of Roflumilast, a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Experimental Workflow: From Building Block to Roflumilast
References
Application Notes and Protocols: 4-Amino-3,5-dichloropyridine N-oxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloropyridine N-oxide is a key chemical entity in medicinal chemistry, primarily recognized as the principal and pharmacologically active metabolite of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor. Roflumilast is approved for the treatment of chronic obstructive pulmonary disease (COPD). Understanding the properties and applications of its N-oxide metabolite is crucial for drug development, particularly in the areas of pharmacokinetics, pharmacodynamics, and toxicology. This document provides detailed application notes, experimental protocols, and relevant data concerning this compound.
Application Notes
The primary application of this compound in medicinal chemistry is intrinsically linked to its role as the active metabolite of Roflumilast. It is designated as Roflumilast N-oxide and contributes significantly to the therapeutic effects observed with the parent drug.
1. Phosphodiesterase 4 (PDE4) Inhibition:
This compound is a potent inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, it increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells implicated in the pathogenesis of COPD, such as neutrophils, eosinophils, macrophages, and T cells.[1][2] The N-oxide metabolite is only two- to threefold less potent than Roflumilast itself and is considered the main contributor to the total PDE4 inhibitory activity in vivo due to its higher plasma concentrations.[1][3]
2. Anti-Inflammatory and Immunomodulatory Effects:
The elevated cAMP levels resulting from PDE4 inhibition by this compound lead to a broad range of anti-inflammatory and immunomodulatory effects. These include the suppression of inflammatory mediator release, such as leukotriene B4, reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α), from various immune cells.[1] Studies have shown that Roflumilast N-oxide can inhibit neutrophil chemotaxis and the release of neutrophil elastase and IL-8.[4][5]
3. Pharmacokinetic Studies:
As the major active metabolite of Roflumilast, this compound is a critical analyte in pharmacokinetic studies. Its formation is mediated primarily by cytochrome P450 enzymes CYP3A4 and CYP1A2.[1] The plasma area under the curve (AUC) of the N-oxide metabolite is approximately 10-fold greater than that of the parent drug, Roflumilast.[1]
4. Intermediate in Chemical Synthesis:
While primarily studied as a metabolite, this compound can also serve as a starting material or intermediate for the synthesis of other novel compounds. Its pyridine N-oxide moiety and dichlorinated amino-substituted ring provide multiple reaction sites for chemical modification to explore structure-activity relationships (SAR) for new PDE4 inhibitors or other biologically active molecules.
Quantitative Data
The following tables summarize key quantitative data for this compound (Roflumilast N-oxide).
Table 1: In Vitro Inhibitory Activity of Roflumilast and its N-oxide Metabolite
| Compound | Target | Assay Condition | IC50 (nM) | Reference |
| Roflumilast | PDE4 (from human neutrophils) | - | 0.8 | [1] |
| Roflumilast N-oxide | PDE4 (from human neutrophils) | - | ~2-3 times higher than Roflumilast | [3] |
| Roflumilast | PDE1 (bovine brain) | >10,000 | >10,000 | [1] |
| Roflumilast N-oxide | PDE1 (bovine brain) | >10,000 | >10,000 | [1] |
| Roflumilast | PDE2 (rat heart) | >10,000 | >10,000 | [1] |
| Roflumilast N-oxide | PDE2 (rat heart) | >10,000 | >10,000 | [1] |
| Roflumilast | PDE3 (human platelets) | >10,000 | >10,000 | [1] |
| Roflumilast N-oxide | PDE3 (human platelets) | >10,000 | >10,000 | [1] |
| Roflumilast | PDE5 (human platelets) | >10,000 | >10,000 | [1] |
| Roflumilast N-oxide | PDE5 (human platelets) | >10,000 | >10,000 | [1] |
Table 2: Anti-Inflammatory Activity of Roflumilast N-oxide in Human Leukocytes
| Cell Type | Stimulus | Measured Response | IC Value (nM) | Reference |
| Neutrophils | fMLP | Superoxide anion generation | 100 - 1000 | [4] |
| Neutrophils | fMLP | Chemotaxis | 100 - 1000 | [4] |
| Neutrophils | fMLP | IL-8 release | 100 - 1000 | [4] |
| Neutrophils | fMLP | Elastase release | 100 - 1000 | [4] |
| Monocytes | LPS | TNF-α synthesis | 3 - 40 | [1] |
| CD4+ T cells | anti-CD3/anti-CD28 | Proliferation | 3 - 40 | [1] |
| Eosinophils | fMLP/C5a | ROS formation | 3 - 40 | [1] |
Experimental Protocols
1. Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 4-amino-3,5-dichloropyridine.
-
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial acetic acid
-
Hydrogen peroxide (27.5% purity)
-
10% Sodium hydroxide (caustic) solution
-
Methanol
-
Round-bottom flask with mechanical stirrer
-
Heating mantle
-
Cooling bath
-
pH meter
-
Filtration apparatus
-
Drying oven
-
-
Procedure:
-
Charge 150 ml of glacial acetic acid into a flask equipped with a mechanical stirrer at 30-35°C.
-
Add 20 gm of 4-Amino-3,5-dichloropyridine with stirring.
-
Add 243 gm of hydrogen peroxide (27.5% purity) in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C.
-
Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate and wash it with chilled water.
-
Dry the crude product to obtain 4-amino-3,5-dichloropyridine-N-oxide.
-
For further purification, recrystallize the product from methanol. A purity of 99% can be achieved.[6]
-
2. In Vitro PDE4 Inhibition Assay
This protocol provides a general framework for assessing the PDE4 inhibitory activity of this compound.
-
Materials:
-
Purified recombinant human PDE4 enzyme
-
This compound (test compound)
-
Rolipram or Roflumilast (positive control)
-
[³H]-cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation vials and cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a reaction tube, add the assay buffer, the test compound solution, and the purified PDE4 enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C.
-
Initiate the enzymatic reaction by adding [³H]-cAMP.
-
Incubate the reaction for a specific time (e.g., 15-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Cool the tubes and add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.
-
Incubate for an additional period (e.g., 10-15 minutes) at 30°C.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine product by adding a slurry of anion-exchange resin, which binds the charged cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: Synthetic route to this compound.
Caption: Roflumilast metabolism to its active N-oxide form.
Caption: Mechanism of action of this compound.
References
- 1. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Role of phosphodiesterase-4 inhibitors in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE4 inhibition as a therapeutic strategy for improvement of pulmonary dysfunctions in Covid-19 and cigarette smoking - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Amino-3,5-dichloropyridine N-oxide in Agrochemical Research: A Review of Synthetic Protocols and Precursor Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloropyridine N-oxide is a heterocyclic compound of interest in synthetic chemistry. While direct applications in agrochemical research are not extensively documented in publicly available literature, its precursor, 4-Amino-3,5-dichloropyridine, is a known versatile intermediate in the development of herbicides and fungicides.[1][2][3][4][5] This document provides detailed application notes and protocols for the synthesis of this compound and summarizes the established agrochemical applications of its parent compound, offering valuable insights for researchers exploring novel pyridine-based agrochemicals.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of 4-Amino-3,5-dichloropyridine. Several methods have been reported, with variations in oxidizing agents and reaction conditions.
Table 1: Summary of Synthetic Protocols for this compound
| Method | Starting Material | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Oxidation | 4-Amino-3,5-dichloropyridine | Hydrogen Peroxide (27.5%) | Glacial Acetic Acid | 18 hours | 60-65°C | - | 99% (after purification) | [6] |
| Oxidation | 4-Amino-3,5-dichloropyridine | Hydrogen Peroxide (46%) | - | 32 hours (in lots) | 70-85°C | - | 98.8% | [7] |
Experimental Protocol 1: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid[6]
This protocol describes the synthesis of this compound from 4-Amino-3,5-dichloropyridine using hydrogen peroxide as the oxidizing agent.
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (27.5% purity)
-
10% Sodium Hydroxide (or other suitable base) solution
-
Methanol (for purification)
-
Standard laboratory glassware and equipment (flask with mechanical stirrer, heating mantle, cooling bath, filtration apparatus)
Procedure:
-
In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Add 20 g of 4-Amino-3,5-dichloropyridine to the flask with stirring.
-
Add 243 g of 27.5% hydrogen peroxide in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
After the reaction is complete, cool the mixture to 5°C.
-
Adjust the pH of the mixture to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield 4-amino-3,5-dichloropyridine-N-oxide with a purity of 99%.
References
- 1. WO2009153247A2 - Herbicidal compositions comprising 4-amino-3,6-dichloropyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. WO2014116919A1 - Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
Application Notes and Protocols: 4-Amino-3,5-dichloropyridine N-oxide as a Key Intermediate for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Amino-3,5-dichloropyridine N-oxide as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The unique structural characteristics of this compound, featuring a pyridine N-oxide moiety, an amino group, and two chlorine atoms, make it a versatile building block in medicinal chemistry.
Overview of Synthetic Applications
This compound and its precursor, 4-Amino-3,5-dichloropyridine, are pivotal intermediates in the synthesis of a range of biologically active molecules.[1][2][3] Notably, they are instrumental in the development of drugs targeting inflammatory diseases, as well as exhibiting potential in the creation of antiviral, antibacterial, and anticancer agents.[1][2]
The primary application highlighted in this document is the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] While many synthetic routes to Roflumilast start with 4-Amino-3,5-dichloropyridine, the N-oxide is a key metabolite and its synthesis is a critical step in understanding the overall process and potential impurities.[4]
Experimental Protocols
Synthesis of this compound
This protocol outlines the oxidation of 4-Amino-3,5-dichloropyridine to its corresponding N-oxide.
Workflow for the Synthesis of this compound
Caption: A two-step workflow for the synthesis of the target intermediate.
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (27.5% or 46%)
-
10% Sodium Hydroxide (Caustic) Solution
-
Methanol (for purification)
-
Chilled Water
Procedure: [5]
-
In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Add 20 g of 4-Amino-3,5-dichloropyridine to the flask with stirring.
-
Add 243 g of hydrogen peroxide (27.5% purity) in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C.
-
Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield pure this compound.
Quantitative Data for Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 20 g 4-Amino-3,5-dichloropyridine | [5] |
| Crude Product Weight | 8.2 g | [5] |
| Crude Product Purity (HPLC) | 94.69% | [5] |
| Pure Product Weight | 7.0 g | [5] |
| Pure Product Purity (HPLC) | 99% | [5] |
| Melting Point | 208-210°C (decomposes) | [5] |
| Overall Molar Yield | ~74.4% (with recycling of unreacted material) | [5] |
Synthesis of Roflumilast from 4-Amino-3,5-dichloropyridine
This protocol describes the synthesis of Roflumilast, a PDE4 inhibitor, using 4-Amino-3,5-dichloropyridine as a key starting material.
Workflow for the Synthesis of Roflumilast
Caption: A two-step workflow for the synthesis of Roflumilast.
Materials:
-
4-Amino-3,5-dichloropyridine
-
Sodium Hydride
-
Tetrahydrofuran (THF)
-
3-Cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride
-
Ethyl Acetate (EtOAc)
-
10% Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH)
-
Isopropanol
Procedure:
-
In a reaction flask, prepare a suspension of sodium hydride (2.4 eq) in THF.
-
Add 4-Amino-3,5-dichloropyridine (1.2 eq) to the suspension and stir for 30 minutes.
-
In a separate flask, dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride in THF.
-
Add the acid chloride solution dropwise to the mixture of 4-Amino-3,5-dichloropyridine and sodium hydride, maintaining the temperature below 30°C.
-
Stir the reaction mixture for 1 hour at 20-25°C.
-
Add EtOAc to the reaction mixture, followed by the addition of water.
-
Separate the EtOAc layer and extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with 10% HCl and then with 10% aq. NaOH solution.
-
Concentrate the organic layer to obtain crude Roflumilast.
-
Purify the crude product by recrystallization from isopropanol to get pure Roflumilast.
Quantitative Data for Synthesis of Roflumilast
| Parameter | Value |
| Purity of Roflumilast | |
| Crude Purity | 98.0% |
| Purity after Recrystallization | >99.2% |
| Yield of Roflumilast | |
| Overall Yield | up to 68.3% |
Application in the Synthesis of Other APIs
While the synthesis of Roflumilast is a prime example, 4-Amino-3,5-dichloropyridine and its N-oxide are versatile intermediates for a range of other potential APIs.
-
Anticancer Agents: Pyridine and its derivatives have been investigated for their potential as anticancer agents.[2] The structural motif of 4-Amino-3,5-dichloropyridine can be found in compounds designed to target various cancer-related pathways.
-
Antiviral and Antibacterial Agents: The halogenated pyridine core is a common feature in molecules with antimicrobial properties.[1] Derivatives of 4-Amino-3,5-dichloropyridine have been explored for their potential as potent antiviral and antibacterial compounds.[1]
Signaling Pathway of Roflumilast
Roflumilast functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.
Mechanism of Action of Roflumilast
Caption: Roflumilast inhibits PDE4, leading to increased cAMP and reduced inflammation.
By inhibiting PDE4, Roflumilast prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn leads to a dampening of the inflammatory response. This includes the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle, which are key therapeutic effects in the management of COPD.
References
Application Notes and Protocols for the Quantification of 4-Amino-3,5-dichloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dichloropyridine N-oxide is a known process-related impurity and potential degradation product of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor. Rigorous analytical control of this impurity is crucial to ensure the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method is particularly suited for trace-level quantification and confirmation.
Analytical Methods Overview
Two primary analytical methods are presented for the quantification of this compound:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection: This method is suitable for the routine quality control of this compound in the drug substance and formulations, capable of separating it from the active pharmaceutical ingredient (API) and other related substances.
-
A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method: This method offers high selectivity and sensitivity for the quantification of this compound, making it ideal for the analysis of trace amounts and for pharmacokinetic studies.
Data Presentation
The following tables summarize the typical quantitative performance parameters for the analytical methods described.
Table 1: HPLC Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 99.0% - 101.0% |
| Precision (% RSD) | < 1.5% |
Experimental Protocols
Protocol 1: Quantification by Stability-Indicating HPLC-UV
This protocol is adapted from established stability-indicating methods for Roflumilast and is designed to effectively separate this compound from the API and other impurities.
1. Materials and Reagents
-
This compound reference standard
-
Roflumilast reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test sample (e.g., Roflumilast drug substance) and dissolve it in the diluent to achieve a final concentration where the expected level of this compound falls within the calibration range.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This protocol is based on methods developed for the analysis of Roflumilast and its N-oxide metabolite in biological matrices and is adapted for the quantification of this compound as an impurity.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound
-
Precursor Ion (Q1): m/z 180.0
-
Product Ion (Q3): m/z 163.0 (loss of -OH) and m/z 128.0 (loss of -OH and -Cl)
-
Note: These transitions are predicted and should be optimized by direct infusion of a standard solution.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
3. Standard and Sample Preparation
-
Standard Stock Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Solution: Prepare the sample as described in the HPLC protocol, ensuring the final concentration of the analyte is within the calibration range of the LC-MS/MS method.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
-
Perform a weighted linear regression analysis.
-
Quantify the amount of this compound in the sample using the regression equation.
Visualizations
Caption: Experimental workflow for HPLC-UV quantification.
Application Notes and Protocols: 4-Amino-3,5-dichloropyridine N-oxide in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3,5-dichloropyridine N-oxide is a versatile intermediate in organic synthesis, particularly in the construction of various heterocyclic frameworks. Its unique electronic and steric properties, arising from the presence of the N-oxide functionality and the chlorine and amino substituents on the pyridine ring, make it a valuable building block for the synthesis of novel compounds with potential biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential application in the synthesis of furopyridine derivatives, which are key scaffolds in medicinal chemistry.
Synthesis of this compound
This compound can be efficiently synthesized via the oxidation of 4-Amino-3,5-dichloropyridine. The following protocols provide two distinct methods for this transformation.
Synthesis via Oxidation with Hydrogen Peroxide in Acetic Acid
This method provides a straightforward and scalable synthesis of the title compound.
Experimental Protocol:
-
In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Add 20 g of 4-Amino-3,5-dichloropyridine with stirring.
-
To this suspension, add 24.3 g of hydrogen peroxide (27.5% purity) in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to yield the crude product.
-
Purify the crude product by recrystallization from methanol to obtain pure 4-amino-3,5-dichloropyridine-N-oxide.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3,5-dichloropyridine (20 g) | [1] |
| Oxidizing Agent | Hydrogen Peroxide (27.5%, 24.3 g) | [1] |
| Solvent | Glacial Acetic Acid (150 ml) | [1] |
| Reaction Temperature | 60-65°C | [1] |
| Reaction Time | 18 hours | [1] |
| Crude Yield | 8.2 g | [1] |
| Purity (crude) | 94.69% (by HPLC) | [1] |
| Purified Yield | 7.0 g | [1] |
| Purity (purified) | 99% (by HPLC) | [1] |
| Melting Point | 208-210°C (dec.) | [1] |
Synthesis from 4-nitro-3,5-dichloropyridine-N-oxide
An alternative route involves the amination of 4-nitro-3,5-dichloropyridine-N-oxide.
Experimental Protocol:
-
In a sealed Carius tube, combine 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).
-
Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.
-
After cooling, filter the mixture to collect the solid product.
-
Recrystallize the solid from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g) |
| Reagents | Aqueous ammonia, Acetonitrile |
| Reaction Temperature | 70°C |
| Reaction Time | 3 hours |
| Yield | 0.1 g (30%) |
| Melting Point | 210°C (from MeOH) |
Application in the Synthesis of Furopyridines (Proposed)
4-Amino-3,5-dihalopyridine-N-oxides are cited as intermediates in the preparation of furopyridines. While a direct, detailed protocol for the conversion of this compound to a furopyridine is not explicitly available in the searched literature, a plausible synthetic pathway can be proposed based on the known reactivity of pyridine N-oxides in [3+2] cycloaddition reactions with electron-deficient alkynes. The N-oxide acts as a 1,3-dipole in this transformation.
Proposed Synthesis of a Furo[3,2-c]pyridine Derivative
The proposed reaction involves the cycloaddition of this compound with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), followed by a subsequent rearrangement or elimination to afford the aromatic furopyridine system.
Proposed Reaction Scheme:
Caption: Proposed reaction pathway for the synthesis of a furo[3,2-c]pyridine derivative.
Proposed Experimental Protocol:
-
To a solution of this compound (1 mmol) in a high-boiling inert solvent (e.g., toluene or xylene, 10 mL), add dimethyl acetylenedicarboxylate (1.2 mmol).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired furopyridine derivative.
Expected Outcome:
This reaction is expected to yield a substituted furo[3,2-c]pyridine. The amino and chloro substituents on the resulting heterocyclic core provide further handles for chemical modification, making this a valuable route to novel and diverse molecular scaffolds for drug discovery and materials science.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from the starting material to the final heterocyclic product.
Caption: Overall workflow from starting material to the target furopyridine.
Conclusion
This compound is a readily accessible synthetic intermediate with significant potential for the construction of complex heterocyclic systems. The protocols provided herein offer reliable methods for its preparation. Furthermore, the proposed application in the synthesis of furopyridines highlights a promising avenue for the exploration of novel chemical space in the development of new pharmaceuticals and functional materials. Further research is warranted to explore the full scope of its reactivity and applications in heterocyclic synthesis.
References
The Pivotal Role of 4-Amino-3,5-dichloropyridine N-oxide in the Advancement of PDE4 Inhibitors
For Immediate Release
[City, State] – [Date] – In the persistent search for more effective treatments for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma, researchers are increasingly turning their attention to the development of selective phosphodiesterase 4 (PDE4) inhibitors. A key player in this developmental arena is the chemical intermediate, 4-Amino-3,5-dichloropyridine N-oxide. Its unique structural and chemical properties have positioned it as a critical building block in the synthesis of potent and selective PDE4 inhibitors, offering pathways to improved therapeutic agents.
Phosphodiesterase 4 is a crucial enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that mediates the anti-inflammatory and bronchodilatory effects of various stimuli. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a reduction in the inflammatory response. The 3,5-dichloropyridine moiety has been identified as a critical fragment for achieving high PDE4 inhibitory activity.[1] The introduction of an N-oxide functionality to this core structure presents several advantages in drug design, including modulation of physicochemical properties and metabolic stability.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on the synthesis and evaluation of PDE4 inhibitors derived from this compound.
Application Notes
The use of this compound as a precursor in the synthesis of PDE4 inhibitors offers several strategic advantages in medicinal chemistry. The N-oxide group, being a highly polar and hydrogen bond-accepting moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Modulation of Physicochemical Properties: The N-oxide functionality can enhance the aqueous solubility of a compound, a critical factor for oral bioavailability.[2][3][4][5][6] Furthermore, it can decrease membrane permeability, which can be strategically utilized to control drug distribution and reduce off-target effects.[2][3][4][5][6]
Metabolic Stability and Prodrug Strategies: The N-oxide group can alter the metabolic profile of a drug. In some instances, the N-oxide itself may be the active species, while in others, it can be reduced in vivo to the corresponding pyridine. This reduction can be a key step in a prodrug strategy, where the N-oxide is designed to be converted to the more active deoxygenated form at the target site.[2][3][4][5][6] An example of this is seen with SCH 351591, where its deoxygenated metabolite, SCH 365351, exhibits even more potent PDE4 inhibition.
Influence on Potency and Selectivity: The electronic properties of the pyridine ring are modified by the N-oxide, which can influence the binding affinity of the inhibitor to the PDE4 enzyme. This can lead to enhanced potency and selectivity over other phosphodiesterase isoforms, thereby potentially reducing side effects.
A notable example of a PDE4 inhibitor synthesized using a 4-Amino-3,5-dichloropyridine derivative is Roflumilast.[7][8] While Roflumilast itself is not an N-oxide, its development highlights the importance of the 4-amino-3,5-dichloropyridine scaffold in potent PDE4 inhibition. The exploration of N-oxide derivatives of such scaffolds, like SCH 351591, represents a promising avenue for the discovery of next-generation PDE4 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro potency of a key PDE4 inhibitor derived from this compound and its active metabolite.
| Compound | Structure | Target | IC50 (nM) | Reference |
| SCH 351591 | N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxamide | PDE4 | 58 | |
| SCH 365351 (Metabolite) | N-(3,5-dichloro-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxamide | PDE4 | 20 |
Experimental Protocols
Synthesis of this compound
This protocol describes the oxidation of 4-Amino-3,5-dichloropyridine to its corresponding N-oxide.
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (27.5% solution)
-
10% Sodium Hydroxide solution
-
Methanol
Procedure:
-
In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Add 20 g of 4-Amino-3,5-dichloropyridine with stirring.
-
Add 243 g of hydrogen peroxide (27.5% purity) in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C.
-
Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to obtain crude 4-amino-3,5-dichloropyridine-N-oxide.
-
Purify the crude product by recrystallization from methanol to yield the pure product.[3]
General Protocol for the Synthesis of N-(3,5-dichloro-1-oxido-4-pyridinyl) Amide Derivatives
This protocol outlines a general method for the coupling of this compound with a carboxylic acid to form the corresponding amide, a common scaffold for PDE4 inhibitors.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or Pyridine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend or dissolve the carboxylic acid of interest in an excess of thionyl chloride or a solution of oxalyl chloride in anhydrous DCM. Add a catalytic amount of DMF if using oxalyl chloride. Stir the mixture at room temperature or gentle reflux until the reaction is complete (indicated by the cessation of gas evolution). Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: In a separate flask, dissolve this compound in anhydrous DCM or THF. Add a base such as triethylamine or pyridine (1.1-1.5 equivalents). Cool the solution to 0°C.
-
Slowly add a solution of the crude acid chloride in anhydrous DCM or THF to the cooled solution of the N-oxide.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-(3,5-dichloro-1-oxido-4-pyridinyl) amide derivative.
Protocol for PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) based assay to determine the inhibitory activity of compounds against the PDE4 enzyme. The assay measures the displacement of a fluorescently labeled cAMP tracer from the PDE4 active site by a test compound.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP tracer (e.g., FAM-cAMP)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Reaction: a. To the wells of a 384-well black microplate, add the assay buffer. b. Add the test compound solution or DMSO (for control wells). c. Add the recombinant PDE4 enzyme solution to all wells except the "no enzyme" control. d. Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction. e. Initiate the reaction by adding the fluorescently labeled cAMP tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization (in mP units) of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: a. The inhibitory activity of the test compounds is determined by the decrease in the fluorescence polarization signal. b. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (enzyme only) and "no enzyme" controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 4. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. appchemical.com [appchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-Amino-3,5-dichloropyridine | 22889-78-7 [chemicalbook.com]
Application Notes and Protocols: 4-Amino-3,5-dichloropyridine N-oxide in Material Science
Abstract: 4-Amino-3,5-dichloropyridine N-oxide is a halogenated pyridine derivative with potential applications in various fields. This document provides an overview of its synthesis and explores its potential, though currently undocumented, role as a reagent in material science. While direct applications in material science are not extensively reported in current literature, the reactivity of its precursor, 4-Amino-3,5-dichloropyridine, in polymers and coatings suggests avenues for future research for the N-oxide derivative. This document also provides detailed protocols for the synthesis of this compound.
Introduction
This compound is a chemical compound with the molecular formula C₅H₄Cl₂N₂O. While its primary documented role is as an impurity in the manufacturing of the drug Roflumilast, its molecular structure suggests potential as a building block in the synthesis of functional materials. The presence of an amino group, chloro substituents, and an N-oxide moiety provides multiple reactive sites for polymerization and modification of material surfaces.
Despite this potential, to date, there is a notable lack of published research specifically detailing the application of this compound as a reagent in material science. However, its precursor, 4-Amino-3,5-dichloropyridine, is known to be incorporated into the development of advanced materials, including polymers and coatings, to enhance durability and performance.[1][2] This suggests that the N-oxide derivative could exhibit similar or novel properties in such applications.
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported.
Protocol 1: From 4-Nitro-3,5-dichloropyridine-N-oxide
This method involves the reaction of 4-nitro-3,5-dichloropyridine-N-oxide with aqueous ammonia.
Experimental Protocol:
-
A sealed Carius tube is charged with 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).
-
The tube is heated in a rotating oil bath at 70°C for 3 hours.
-
After cooling, the mixture is filtered to separate the solid product.
-
The filtrate is extracted with dichloromethane (DCM), dried over magnesium sulfate (MgSO₄), and the solvent is evaporated.
-
The solid obtained from filtration is recrystallized from hot methanol to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 30% | [3] |
| Melting Point | 210°C (from MeOH) | [3] |
Protocol 2: Oxidation of 4-Amino-3,5-dichloropyridine
This method involves the direct oxidation of 4-Amino-3,5-dichloropyridine using hydrogen peroxide in an acidic medium.[4]
Experimental Protocol:
-
In a flask equipped with a mechanical stirrer, dissolve 4-Amino-3,5-dichloropyridine (20 g) in glacial acetic acid.
-
Add hydrogen peroxide (243 g of 27.5% purity) to the solution in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from methanol.
Quantitative Data:
| Parameter | Value | Reference |
| Purity (crude) | 94.69% (by HPLC) | [4] |
| Purity (purified) | 99% | [4] |
| Melting Point | 208-210°C (decomposed) | [4] |
Potential Applications in Material Science (Hypothetical)
Based on the known applications of the precursor, 4-Amino-3,5-dichloropyridine, the N-oxide derivative could potentially be explored in the following areas:
-
Polymer Synthesis: The amino group could act as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The N-oxide group might influence the solubility and thermal properties of the resulting polymers.
-
Coatings and Surface Modification: The compound could be used to modify the surface of materials to impart specific properties like hydrophobicity, corrosion resistance, or antimicrobial activity.
-
Crystal Engineering: The ability of the precursor to form supramolecular chains through hydrogen bonding and π-π stacking interactions suggests that the N-oxide could also be a valuable tool in crystal engineering for the design of novel solid-state architectures.[5]
Logical Workflow for Exploring Material Science Applications
The following diagram illustrates a logical workflow for researchers interested in investigating the potential of this compound in material science.
Caption: Logical workflow for material science research.
Conclusion
While this compound is a known compound with established synthesis routes, its application as a reagent in material science remains an unexplored area. The information available on its precursor suggests that it holds promise as a versatile building block for the creation of new materials. The protocols provided herein offer a starting point for the synthesis of this compound, and the proposed workflow outlines a systematic approach to investigating its potential in polymers, coatings, and crystal engineering. Further research is warranted to fully elucidate the capabilities of this compound in the field of material science.
References
Laboratory Scale Synthesis of 4-Amino-3,5-dichloropyridine N-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in the preparation of various biologically active compounds. The protocols outlined below are based on established chemical literature and offer two primary synthetic routes.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. It serves as an impurity reference standard for the drug Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of asthma.[1][2] The synthesis of this compound can be approached through two main strategies: the direct oxidation of 4-Amino-3,5-dichloropyridine or the amination of a nitropyridine precursor. This document details the methodologies for both approaches.
Data Presentation
The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound.
Table 1: Synthesis via Oxidation of 4-Amino-3,5-dichloropyridine
| Starting Material (g) | Oxidizing Agent | Solvent (mL) | Temperature (°C) | Time (h) | Initial Purity (%) | Final Purity (%) | Yield (g) | Melting Point (°C) |
| 20 | 243g of 27.5% H₂O₂ | 150 (Glacial Acetic Acid) | 60-65 | 18 | 94.69 | 99 | 7.0 | 208-210 (dec.)[3] |
| 25 | 80g of 46% H₂O₂ (in 4 lots) | 100 (Glacial Acetic Acid) | 70-85 | 32 (8h per lot) | - | 99 | 18.3 (after recycle) | - |
Table 2: Synthesis via Amination of 4-Nitro-3,5-dichloropyridine N-oxide
| Starting Material (g) | Reagents | Solvent (mL) | Temperature (°C) | Time (h) | Yield (g) | Yield (%) | Melting Point (°C) |
| 0.4 | Aqueous Ammonia (0.88 g/mL solution) | 1 (Acetonitrile) | 70 | 3 | 0.1 | 30 | 210[1][2] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 4-Amino-3,5-dichloropyridine
This protocol describes the synthesis of this compound by the direct oxidation of 4-Amino-3,5-dichloropyridine using hydrogen peroxide in glacial acetic acid.[3]
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (27.5% solution)
-
10% Sodium Hydroxide (NaOH) solution
-
Methanol
-
Round bottom flask with mechanical stirrer
-
Heating mantle
-
Ice bath
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
-
Deionized water
Procedure:
-
To a round bottom flask equipped with a mechanical stirrer, add 150 mL of glacial acetic acid at room temperature.
-
With stirring, add 20 g of 4-Amino-3,5-dichloropyridine to the flask.
-
Add 243 g of 27.5% hydrogen peroxide solution to the reaction mixture in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
After 18 hours, cool the mixture to 5°C using an ice bath.
-
Adjust the pH of the cooled mixture to 4.0 - 4.2 by the dropwise addition of a 10% caustic solution (e.g., NaOH).
-
The product will precipitate out of the solution. Filter the precipitate using a Büchner funnel.
-
Wash the collected solid with chilled deionized water.
-
Dry the crude product to obtain this compound (Purity approximately 94.69% by HPLC).
-
For further purification, recrystallize the crude product from hot methanol to yield approximately 7.0 g of pure product (Purity 99%) with a melting point of 208-210°C (with decomposition).[3]
Protocol 2: Synthesis via Amination of 4-Nitro-3,5-dichloropyridine N-oxide
This protocol details the synthesis of this compound from 4-nitro-3,5-dichloropyridine-N-oxide.[1][2]
Materials:
-
4-Nitro-3,5-dichloropyridine-N-oxide
-
Aqueous Ammonia (0.88 g/mL solution)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Methanol
-
Sealed Carius tube or a suitable pressure vessel
-
Rotating oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a sealed Carius tube, combine 0.4 g (1.9 mmol) of 4-nitro-3,5-dichloropyridine-N-oxide, 1 cm³ of aqueous ammonia solution (0.88 g/mL), and 1 cm³ of acetonitrile.[1][2]
-
Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture. A solid product will be collected.
-
The filtrate can be extracted with dichloromethane (DCM). Dry the organic layer with magnesium sulfate (MgSO₄) and evaporate the solvent. (Note: In the cited procedure, this step yielded no additional product).[1]
-
Recrystallize the solid obtained from the initial filtration from hot methanol.
-
This will yield approximately 0.1 g (30%) of this compound with a melting point of 210°C.[1][2]
Visualizations
The following diagrams illustrate the experimental workflows for the two synthesis protocols.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Chemical transformation pathways for the synthesis of the target compound.
References
Application Notes and Protocols: Derivatization of 4-Amino-3,5-dichloropyridine N-oxide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 4-Amino-3,5-dichloropyridine N-oxide, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of a diverse library of derivatives and their subsequent biological evaluation, with a focus on the inhibition of Phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways.
Introduction
This compound is a valuable starting material in medicinal chemistry. Its structural features, including a reactive amino group and two chlorine atoms on the pyridine ring, offer multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity. Derivatives of this scaffold have shown potential in treating a range of conditions, including inflammatory diseases, bacterial infections, and cancer.[1][2] Notably, the structurally related compound Roflumilast is a known PDE4 inhibitor, highlighting the potential of this chemical class.
Experimental Workflows
A logical workflow for the derivatization and screening of this compound is crucial for efficient drug discovery. The following diagram illustrates a typical workflow, from the synthesis of the core molecule to the identification of lead compounds.
Caption: A typical workflow for drug discovery starting from this compound.
Data Presentation: Biological Activity of Related Compounds
While specific biological data for a broad range of this compound derivatives is not extensively available, the inhibitory activity of structurally similar Roflumilast analogs against PDE4 provides valuable insights into the potential of this scaffold.
| Compound ID | R1 | R2 | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |
| Roflumilast | OCF2H | OMe | 0.8 | 2.4 | [3] |
| Analog 1 | OMe | OMe | 1.3 | 4.5 | [3] |
| Analog 2 | OEt | OMe | 1.1 | 3.8 | [3] |
| Analog 3 | OPr | OMe | 1.5 | 5.1 | [3] |
| Analog 4 | O-c-Pr | OMe | 0.9 | 2.9 | [3] |
Note: The table presents data for Roflumilast and its analogs, which share a similar core structure and biological target. This data is intended to be illustrative of the potential for derivatives of this compound.
Signaling Pathway: PDE4 Inhibition and Anti-Inflammatory Effects
The primary biological target for many derivatives of this class of compounds is Phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.
Caption: Inhibition of PDE4 by derivatives increases cAMP, leading to anti-inflammatory effects.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold from 4-nitropyridine N-oxide.
Materials:
-
4-nitro-3,5-dichloropyridine-N-oxide
-
Aqueous ammonia (0.88 g/mL solution)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Methanol
Procedure:
-
In a sealed Carius tube, combine 4-nitro-3,5-dichloropyridine-N-oxide (1.0 eq), aqueous ammonia (e.g., 2.5 mL per 1 mmol of starting material), and acetonitrile (e.g., 2.5 mL per 1 mmol of starting material).
-
Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.
-
Cool the reaction mixture to room temperature and filter the resulting solid.
-
Extract the filtrate with DCM.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.
Protocol 2: Derivatization via Amide Coupling
This protocol outlines a general procedure for the acylation of the 4-amino group.
Materials:
-
This compound
-
Carboxylic acid of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Derivatization via Suzuki Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of an arylboronic acid with one of the chloro-substituents on the pyridine ring. Note that regioselectivity may vary and optimization may be required.
Materials:
-
This compound
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Derivatization via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination at one of the chloro-positions.[4][5]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs2CO3) (1.5 eq)
-
Anhydrous toluene
Procedure:
-
To a reaction vessel under an inert atmosphere (argon or nitrogen), add Pd2(dba)3 and Xantphos.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, the amine, and Cs2CO3.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 5: Biological Screening - PDE4 Inhibition Assay
This protocol describes a general enzymatic assay to screen for PDE4 inhibitors.
Materials:
-
Recombinant human PDE4B or PDE4D enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)
-
Test compounds (derivatives of this compound)
-
Positive control (e.g., Roflumilast)
-
Detection reagent (e.g., a fluorescent phosphate sensor)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a microplate, add the PDE4 enzyme to the assay buffer.
-
Add the test compounds or positive control to the wells containing the enzyme and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel drug candidates, particularly those targeting PDE4 for the treatment of inflammatory diseases. The protocols and information provided in these application notes serve as a comprehensive resource for researchers to synthesize, screen, and optimize a diverse library of compounds based on this versatile scaffold. Careful execution of these experimental procedures and systematic analysis of the resulting data will be instrumental in advancing the development of new and effective therapeutics.
References
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of 4-Amino-3,5-dichloropyridine N-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize novel inhibitors of phosphodiesterase 4 (PDE4) from a library of 4-Amino-3,5-dichloropyridine N-oxide derivatives. As derivatives of a known scaffold for PDE4 inhibitors, this class of compounds presents a promising avenue for the discovery of new therapeutic agents for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Introduction
Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses.[1] The compound 4-Amino-3,5-dichloropyridine is a known intermediate in the synthesis of Roflumilast, a selective PDE4 inhibitor.[2] This suggests that derivatives of this compound may also exhibit inhibitory activity against PDE4. High-throughput screening provides an efficient method to screen large libraries of these derivatives to identify potent and selective inhibitors.
Signaling Pathway
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for PDE4 inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Amino-3,5-dichloropyridine N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary starting materials are 4-Amino-3,5-dichloropyridine, which undergoes N-oxidation, and 4-nitro-3,5-dichloropyridine-N-oxide, which is converted to the amino derivative through amination.[1][2]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the synthetic route and reaction conditions. Oxidation of 4-Amino-3,5-dichloropyridine can achieve a molar yield of up to 74.4% with recycling of unreacted starting material.[2] The amination of 4-nitro-3,5-dichloropyridine-N-oxide has been reported with a yield of 30%.[1]
Q3: How can the purity of the final product be improved?
A3: Purification by recrystallization from a suitable solvent, such as methanol, is an effective method to improve the purity of this compound to over 99%.[2]
Q4: What are the key reaction parameters to control during the N-oxidation of 4-Amino-3,5-dichloropyridine?
A4: Important parameters to control include the reaction temperature (typically 50-85°C), the concentration of the oxidizing agent (e.g., hydrogen peroxide), the reaction time, and the pH during product precipitation (around 3.7-4.2).[2]
Troubleshooting Guide
Q1: My yield of this compound is lower than expected. What are the possible causes and solutions?
A1: Low yield can result from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Consider extending the reaction time or increasing the reaction temperature within the recommended range (50-85°C). Ensure efficient stirring to promote contact between reactants.[2]
-
-
Suboptimal Reagent Concentration: The concentration of the oxidizing agent may not be optimal.
-
Solution: The concentration of aqueous hydrogen peroxide in the reaction mass is ideally between 6-9% (w/w).[2] Adjust the concentration if it falls outside this range.
-
-
Loss of Product During Workup: Product may be lost during the isolation and purification steps.
-
Unreacted Starting Material: A significant amount of 4-Amino-3,5-dichloropyridine may have remained unreacted.
-
Solution: The unreacted starting material can be recovered from the filtrate after the initial product isolation. By basifying the filtrate, the unreacted 4-Amino-3,5-dichloropyridine can be precipitated and recycled in subsequent batches to improve the overall yield.[2]
-
Q2: The purity of my this compound is below 99% after initial isolation. How can I improve it?
A2: The presence of unreacted starting material or side products can lower the purity.
-
Solution: Recrystallization from hot methanol is a proven method for purifying this compound.[1][2] Dissolve the crude product in hot methanol and allow it to cool slowly to form crystals of high purity. The purity can be verified by HPLC analysis.[2]
Q3: The N-oxidation reaction is proceeding very slowly. What can I do to increase the reaction rate?
A3: A slow reaction rate can be due to insufficient temperature or inadequate mixing.
-
Solution: Gradually increase the reaction temperature towards the higher end of the recommended range (up to 85°C) while monitoring the reaction progress by a suitable analytical method like TLC or HPLC.[2] Ensure that the mechanical stirring is vigorous enough to maintain a homogeneous reaction mixture.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Reagents | Reported Yield | Purity | Reference |
| 4-Amino-3,5-dichloropyridine | Hydrogen Peroxide, Glacial Acetic Acid | Up to 74.4% (with recycling) | >99% (after recrystallization) | [2] |
| 4-nitro-3,5-dichloropyridine-N-oxide | Aqueous Ammonia, Acetonitrile | 30% | Not specified | [1] |
Table 2: Optimized Reaction Conditions for N-Oxidation of 4-Amino-3,5-dichloropyridine
| Parameter | Recommended Value | Notes | Reference |
| Starting Material | 4-Amino-3,5-dichloropyridine | - | [2] |
| Oxidizing Agent | Hydrogen Peroxide | Concentration in reaction mass: 6-9% (w/w) | [2] |
| Solvent | Glacial Acetic Acid | - | [2] |
| Reaction Temperature | 50 - 85°C | Higher temperatures can increase reaction rate | [2] |
| Reaction Time | Several hours (e.g., 8 hours between additions) | Monitor reaction completion | [2] |
| Precipitation pH | 3.7 - 4.2 | Adjust with a base (e.g., caustic solution) | [2] |
| Purification | Recrystallization from Methanol | To achieve >99% purity | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Oxidation
This protocol is based on the oxidation of 4-Amino-3,5-dichloropyridine.[2]
-
Reaction Setup: In a round bottom flask equipped with a mechanical stirrer, charge 100 ml of glacial acetic acid at room temperature.
-
Addition of Starting Material: Add 25 g of 4-Amino-3,5-dichloropyridine to the flask with stirring.
-
Heating: Heat the reaction mixture to 50-75°C.
-
Addition of Oxidizing Agent: Add 80 g of hydrogen peroxide (46%) in four equal lots. Maintain an interval of 8 hours between the addition of each lot.
-
Reaction: After the final addition, maintain the reaction mixture at 70-85°C for 8 hours.
-
Product Precipitation: Chill the mixture to 5°C and adjust the pH to 3.7-4.2 by adding a 48% caustic solution.
-
Isolation: Filter the resulting precipitate, wash it with chilled water, and dry it to obtain crude this compound.
-
Purification: Recrystallize the crude product from methanol to obtain a pure product with >99% purity.
-
Recycling (Optional): To the filtrate from step 7, add water and basify to a pH of 8-8.5 with a 10% caustic solution at 5°C. The precipitated solid, which is primarily unreacted 4-Amino-3,5-dichloropyridine, can be collected by filtration, dried, and reused in a subsequent batch to improve the overall yield.
Protocol 2: Synthesis of this compound via Amination
This protocol is based on the amination of 4-nitro-3,5-dichloropyridine-N-oxide.[1]
-
Reaction Setup: In a sealed Carius tube, place 0.4 g (1.9 mmol) of 4-nitro-3,5-dichloropyridine-N-oxide.
-
Addition of Reagents: Add 1 cm³ of aqueous ammonia (0.88 g/L solution) and 1 cm³ of acetonitrile.
-
Reaction: Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.
-
Isolation: Filter the reaction mixture to separate the solid product.
-
Workup: The filtrate can be extracted with dichloromethane (DCM), dried over magnesium sulfate (MgSO₄), and evaporated, though in the cited reference this yielded no additional product.
-
Purification: Recrystallize the solid obtained from filtration from hot methanol to yield pure 4-amino-3,5-dichloropyridine-N-oxide.
Mandatory Visualization
Caption: Workflow for the N-oxidation of 4-Amino-3,5-dichloropyridine.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of 4-Amino-3,5-dichloropyridine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3,5-dichloropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly cited and effective method for the purification of this compound is recrystallization from methanol.[1][2] This technique has been shown to significantly increase the purity of the compound, for instance, from 94.69% to 99% purity.[1]
Q2: What are the potential impurities in a crude sample of this compound?
A2: A common impurity is the unreacted starting material, 4-amino-3,5-dichloropyridine.[1] Depending on the synthetic route, other potential impurities could include residual solvents (e.g., acetic acid), and byproducts from the oxidation reaction. One synthetic process identifies 4-amino-3,5-dichloropyridine and 4-amino-3,5-dichloropyridine-N-oxide in the crude material.[1]
Q3: What is the expected melting point of pure this compound?
A3: The melting point of purified this compound is reported to be in the range of 208-210°C, with decomposition.[1] Another source indicates a melting point of 210°C after recrystallization from methanol.[2]
Q4: How can the purity of this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the purity of this compound.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Incomplete removal of impurities. - Co-precipitation of impurities with the product. - Use of a suboptimal solvent. | - Ensure the correct solvent (methanol is recommended) is being used.[1][2] - Perform a second recrystallization. - Wash the filtered crystals with a small amount of chilled solvent to remove residual impurities. |
| Low Yield After Purification | - Product loss in the filtrate. - Use of excessive solvent during recrystallization. - Premature crystallization during hot filtration. | - Concentrate the methanolic filtrate to recover more product. A process has been described where the filtrate is distilled to recover methanol, followed by water addition and basification to precipitate more material.[1] - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
| Oily Residue Instead of Crystals | - Presence of significant impurities that lower the melting point. - The solution is supersaturated. | - Attempt to purify a smaller batch of the crude material first. - Try adding a seed crystal to induce crystallization. - Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool slowly. |
| Discolored Product | - Presence of colored impurities. | - Treat the solution with activated charcoal before the hot filtration step during recrystallization. |
Quantitative Data Summary
The following table summarizes the improvement in the purity of this compound after purification, as reported in the literature.
| Starting Purity (by HPLC) | Purification Method | Final Purity (by HPLC) | Reference |
| 94.69% | Purification with methanol | 99% | [1] |
| Not specified | Recrystallization from hot methanol | Not specified, but yielded a pure product with a sharp melting point | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol
This protocol is based on procedures described in the literature for the purification of this compound.[1][2]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Chilled water
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more methanol in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, cool the flask in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of chilled methanol.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Common side reactions in the synthesis of 4-Amino-3,5-dichloropyridine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-dichloropyridine N-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the oxidation of 4-Amino-3,5-dichloropyridine.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to ensure completion. For the oxidation of 4-Amino-3,5-dichloropyridine with H₂O₂ in acetic acid, a reaction time of 18 hours at 60-65°C has been reported to be effective.[1] |
| Suboptimal reagent concentration: Incorrect concentration of the oxidizing agent. | Ensure the correct stoichiometry of the oxidizing agent. For the hydrogen peroxide oxidation method, the concentration of aqueous hydrogen peroxide in the reaction mass is ideally between 4-20% (w/w).[1] | |
| Decomposition of the product: The N-oxide product may be susceptible to deoxygenation back to the starting material under certain conditions. | Avoid overly harsh reaction conditions or prolonged heating after the reaction is complete. Work-up the reaction mixture promptly upon completion. | |
| Presence of Starting Material (4-Amino-3,5-dichloropyridine) in the Final Product | Incomplete oxidation: This is a common issue, as pyridines with electron-withdrawing groups (like chlorine) can be less reactive towards N-oxidation. | Increase the amount of the oxidizing agent or the reaction time. Consider a purification step, such as recrystallization from methanol, to separate the product from the unreacted starting material.[1] A process has been described where the crude material containing a significant amount of the starting material is recycled.[1] |
| Formation of an Unknown Impurity with a Lower Molecular Weight | Deoxygenation of the N-oxide: The N-oxide product may have been reduced back to 4-Amino-3,5-dichloropyridine. | This can occur in the presence of reducing agents or under certain work-up conditions. Ensure all reagents are free of reducing impurities. |
| Formation of a Mono-chlorinated Impurity | Incomplete chlorination of the precursor: If the synthesis starts from a less chlorinated pyridine derivative, incomplete halogenation can lead to mono-chloro impurities. For instance, in the synthesis of the dibromo analog, 4-amino-3-bromo-pyridine-N-oxide was a significant side product. | Ensure the complete halogenation of the starting material before proceeding with the N-oxidation step. This may require optimizing the chlorination conditions (reagents, temperature, and reaction time). |
| Discoloration of the Reaction Mixture or Product | Formation of colored byproducts: Over-oxidation or side reactions involving the amino group can lead to the formation of colored impurities. | Use high-purity starting materials and reagents. Protect the reaction from light if it is found to be light-sensitive. Purification by recrystallization or column chromatography may be necessary to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via oxidation of 4-Amino-3,5-dichloropyridine?
A1: The most frequently encountered issue is incomplete oxidation, leading to a significant amount of unreacted 4-Amino-3,5-dichloropyridine remaining in the product mixture.[1] Another potential side reaction is the deoxygenation of the desired N-oxide product back to the starting amine. While less commonly reported for this specific synthesis, over-oxidation leading to ring opening or other degradation products is a theoretical possibility with strong oxidizing agents.
Q2: How can I effectively remove the unreacted 4-Amino-3,5-dichloropyridine from my final product?
A2: Purification can be achieved by recrystallization, for example, from methanol.[1] In one documented procedure, a crude product with 94.69% purity was improved to 99% purity after recrystallization from methanol.[1] Alternatively, a process involving the recovery and recycling of the unreacted starting material from the methanolic filtrate has been developed to improve the overall process yield.[1]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative route involves the amination of 4-nitro-3,5-dichloropyridine N-oxide using aqueous ammonia.[2] However, this method may present its own set of side reactions, such as incomplete reduction of the nitro group, potentially leaving residual 4-nitro-3,5-dichloropyridine N-oxide as an impurity.
Q4: What is a typical yield for the synthesis of this compound?
A4: The reported yields vary depending on the synthetic route and optimization. The oxidation of 4-Amino-3,5-dichloropyridine with hydrogen peroxide in acetic acid has been reported to achieve an overall molar yield of 74.4% after recycling of the unreacted starting material.[1] In contrast, a method involving the amination of 4-nitro-3,5-dichloropyridine-N-oxide reported a yield of 30%.[2]
Quantitative Data Summary
| Parameter | Oxidation of 4-Amino-3,5-dichloropyridine [1] | Amination of 4-nitro-3,5-dichloropyridine-N-oxide [2] |
| Initial Purity (by HPLC) | 94.69% | Not Reported |
| Final Purity (after purification) | 99% | Not Reported |
| Yield | 74.4% (overall, with recycling) | 30% |
| Melting Point | 208-210°C (dec.) | 210°C |
Experimental Protocol: Oxidation of 4-Amino-3,5-dichloropyridine
This protocol is based on a documented procedure for the synthesis of this compound.[1]
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (27.5% purity)
-
10% Caustic Solution (e.g., NaOH)
-
Methanol
-
Chilled Water
Procedure:
-
In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Add 20 gm of 4-Amino-3,5-dichloropyridine with stirring.
-
Add 243 gm of hydrogen peroxide (27.5% purity) in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C.
-
Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
For purification, recrystallize the crude product from methanol.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
References
Technical Support Center: Stability Studies of 4-Amino-3,5-dichloropyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting stability studies of 4-Amino-3,5-dichloropyridine N-oxide. The information herein is compiled from established principles of stability testing for heterocyclic N-oxides and general regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: Both acidic and alkaline conditions can potentially lead to hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
Oxidizing Agents: The N-oxide functional group can be susceptible to reduction in the presence of reducing agents, or the entire molecule could be oxidized under harsh oxidative stress.
-
Moisture: The compound may be hygroscopic, and moisture can facilitate hydrolytic degradation.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the chemistry of pyridine N-oxides, potential degradation pathways include:
-
Deoxygenation: The loss of the N-oxide oxygen to form 4-Amino-3,5-dichloropyridine is a common degradation route for pyridine N-oxides, especially under reductive or certain thermal/photolytic conditions.
-
Hydrolysis: The amino group or the entire molecule could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of hydroxylated derivatives.
-
Photorearrangement: Upon exposure to light, pyridine N-oxides can undergo rearrangement reactions to form various isomers, such as substituted pyridones or oxazepines.[1]
-
Ring Opening: Under severe stress conditions, the pyridine ring itself may undergo cleavage.
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark place, under an inert atmosphere if possible. The container should be tightly sealed to protect it from moisture and light.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause 1: Inadequate control of experimental conditions.
-
Solution: Ensure that temperature, humidity, and light exposure are precisely controlled and monitored throughout the study. Use calibrated equipment and well-defined storage chambers.
-
-
Possible Cause 2: Sample variability.
-
Solution: Use a single, homogenous batch of this compound for the entire study. Ensure consistent sample preparation and handling procedures.
-
-
Possible Cause 3: Analytical method variability.
-
Solution: Validate the analytical method for stability-indicating properties according to ICH guidelines. Ensure the method is robust and that system suitability criteria are met during each analytical run.
-
Issue 2: Unexpected peaks in the chromatogram during HPLC analysis.
-
Possible Cause 1: Formation of degradation products.
-
Solution: This is the expected outcome of a stability study. The goal is to identify and quantify these new peaks. Use techniques like mass spectrometry (LC-MS) to identify the structure of the degradation products.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all solvents, reagents, and labware are clean and of high purity. Run blank samples to rule out contamination from the analytical system or sample preparation process.
-
-
Possible Cause 3: Interaction with excipients (if in a formulation).
-
Solution: Perform forced degradation studies on the pure compound and the placebo to distinguish between degradation products of the active ingredient and those arising from excipient interactions.
-
Experimental Protocols
The following are generalized protocols for forced degradation studies based on ICH guidelines. These should be adapted based on the specific properties of this compound and the analytical method used.
1. Acid and Base Hydrolysis:
-
Objective: To assess the stability of the compound in acidic and basic conditions.
-
Protocol:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
A control sample in purified water should be run in parallel.
-
2. Oxidative Degradation:
-
Objective: To evaluate the stability in the presence of an oxidizing agent.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a defined period, protected from light.
-
Monitor the reaction periodically. If no degradation is observed, the temperature can be slightly elevated.
-
At each time point, withdraw an aliquot and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
3. Thermal Degradation:
-
Objective: To determine the effect of high temperature on the solid compound.
-
Protocol:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 70°C).
-
Expose the sample for a defined period (e.g., 1, 3, 7 days).
-
At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
4. Photostability Testing:
-
Objective: To assess the stability upon exposure to light.
-
Protocol:
-
Expose a sample of solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Expose the samples for a specified duration or until a certain light energy exposure is reached.
-
After exposure, prepare solutions of known concentrations from the solid samples and dilute the solution samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Data Presentation
The following tables present a hypothetical summary of stability data for this compound under various stress conditions.
Table 1: Hydrolytic Stability of this compound at 60°C
| Condition | Time (hours) | Assay of Parent (%) | Total Degradation (%) |
| 0.1 M HCl | 24 | 95.2 | 4.8 |
| 48 | 90.5 | 9.5 | |
| 72 | 85.1 | 14.9 | |
| 0.1 M NaOH | 24 | 92.8 | 7.2 |
| 48 | 85.3 | 14.7 | |
| 72 | 78.9 | 21.1 | |
| Water | 72 | 99.5 | 0.5 |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Duration | Assay of Parent (%) | Total Degradation (%) |
| 3% H₂O₂ (RT) | 48 hours | 91.3 | 8.7 |
| Thermal (70°C, solid) | 7 days | 98.2 | 1.8 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 94.6 | 5.4 |
Visualizations
Caption: Workflow for Forced Degradation Studies.
References
Optimization of reaction parameters for 4-Amino-3,5-dichloropyridine N-oxide production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-dichloropyridine N-oxide.
Troubleshooting Guide
Question: My reaction seems to have a low yield, and I've isolated a significant amount of starting material. What went wrong?
Answer: Incomplete conversion is a common issue in this N-oxidation. Several factors could be contributing to this:
-
Insufficient Reaction Time or Temperature: The oxidation of 4-Amino-3,5-dichloropyridine is a relatively slow process. Ensure that the reaction is maintained at the recommended temperature for the specified duration.
-
Suboptimal Reagent Concentration: The concentration of hydrogen peroxide is critical. A patent for this synthesis suggests that the concentration of aqueous hydrogen peroxide in the reaction mass should ideally be between 6-9% (w/w).[1]
-
Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose over time, especially at elevated temperatures. It is advisable to use a fresh, stabilized solution of hydrogen peroxide and to add it in portions if the reaction is conducted over a long period.
A crucial part of optimizing this reaction is the recovery and recycling of the unreacted 4-Amino-3,5-dichloropyridine.[1] After filtering the precipitated this compound, the methanolic filtrate can be processed to recover the starting material, which can then be reused in subsequent batches, thereby improving the overall process yield.[1]
Question: The isolated product is off-color (e.g., yellow or brown). How can I improve its purity and color?
Answer: Discoloration of the product can be due to the presence of impurities or side products.
-
Purification: Recrystallization from methanol is an effective method for purifying this compound and removing colored impurities.[1]
-
Reaction Conditions: Ensure that the reaction temperature does not significantly exceed the recommended range, as higher temperatures can sometimes lead to the formation of degradation products.
-
Starting Material Purity: The purity of the starting 4-Amino-3,5-dichloropyridine is important. Impurities in the starting material may lead to colored byproducts.
Question: I am observing the formation of byproducts other than the desired N-oxide. What are the possible side reactions?
Answer: While the provided protocols aim for high selectivity, side reactions can occur. In the broader context of aminopyridine chemistry, potential side reactions could include:
-
Oxidation of the Amino Group: Although the primary reaction is N-oxidation of the pyridine ring, strong oxidizing conditions could potentially affect the amino group. However, the use of hydrogen peroxide in acetic acid is generally selective for the pyridine nitrogen.
-
Ring Opening or Degradation: Under harsh conditions (e.g., very high temperatures or presence of strong acids/bases), the pyridine ring can be susceptible to degradation. It is important to adhere to the specified reaction parameters.
-
Formation of 4-pyridone: In related syntheses of aminopyridines, hydrolysis to the corresponding pyridone has been observed as a side reaction.[2] While not explicitly reported for this specific N-oxidation, it is a possibility to be aware of, especially if aqueous work-up conditions are varied.
Question: How can I confirm the successful synthesis of this compound?
Answer: The product can be characterized using standard analytical techniques:
-
Melting Point: The melting point of pure this compound is reported to be in the range of 208-210°C (with decomposition).[1]
-
HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the product and to quantify the amount of unreacted starting material.
-
Spectroscopy: Techniques such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the molecular structure. The molecular weight of this compound is approximately 179 g/mol .[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method is the oxidation of 4-Amino-3,5-dichloropyridine with hydrogen peroxide in an acidic medium, typically glacial acetic acid.[1]
Q2: Are there alternative synthetic routes?
A2: Yes, an alternative route involves the amination of 4-nitro-3,5-dichloropyridine-N-oxide with aqueous ammonia.[3] However, this method has been reported with a lower yield (around 30%) compared to the oxidation of 4-Amino-3,5-dichloropyridine.[3] Another multi-step process starting from 3,5-dichloropyridine has also been described but is noted for its low overall yield, making it less attractive for large-scale production.[1]
Q3: What are the key reaction parameters to monitor for the oxidation of 4-Amino-3,5-dichloropyridine?
A3: The critical parameters include the reaction temperature (typically 60-65°C), reaction time (around 18 hours), the concentration of hydrogen peroxide, and the pH during product isolation (adjusted to 4.0-4.2 to precipitate the N-oxide).[1]
Q4: How is the product typically isolated and purified?
A4: The product is isolated by cooling the reaction mixture, adjusting the pH to precipitate the N-oxide, followed by filtration. The crude product is then washed with chilled water.[1] Purification is effectively achieved by recrystallization from methanol to obtain a high-purity product (e.g., 99%).[1]
Q5: What is the role of this compound in drug development?
A5: It is a known impurity of the drug Roflumilast, which is a selective phosphodiesterase 4 (PDE4) inhibitor used as an antiasthmatic.[3] It also serves as an intermediate in the preparation of various compounds with potential therapeutic applications.[1]
Data Presentation
Table 1: Reaction Parameters for the Oxidation of 4-Amino-3,5-dichloropyridine
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3,5-dichloropyridine | [1] |
| Oxidizing Agent | Hydrogen Peroxide (27.5% purity) | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Reaction Temperature | 60-65°C | [1] |
| Reaction Time | 18 hours | [1] |
| Isolation pH | 4.0 - 4.2 | [1] |
| Purification Method | Recrystallization from Methanol | [1] |
| Purity (Crude) | 94.69% (by HPLC) | [1] |
| Purity (Purified) | 99% | [1] |
| Melting Point | 208-210°C (decomposes) | [1] |
Experimental Protocols
Synthesis of this compound from 4-Amino-3,5-dichloropyridine
This protocol is adapted from a patented process.[1]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Addition of Starting Material: Add 20 gm of 4-Amino-3,5-dichloropyridine to the flask with stirring.
-
Addition of Oxidizing Agent: Add 243 gm of hydrogen peroxide (27.5% purity) in one portion.
-
Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Isolation of Crude Product:
-
Cool the mixture to 5°C.
-
Adjust the pH to 4.0 - 4.2 using a 10% caustic solution.
-
Filter the resulting precipitate.
-
Wash the filtered solid with chilled water.
-
Dry the solid to obtain crude this compound.
-
-
Purification:
-
Recrystallize the crude product from methanol to yield pure this compound.
-
-
Recovery of Unreacted Starting Material:
-
Take the methanolic filtrate from the purification step and distill off the methanol.
-
Add water to the residue and basify to a pH of 8-8.5 with a 10% caustic solution at 5°C.
-
Collect the precipitated solid by filtration and dry it. This solid will contain a mixture of unreacted 4-Amino-3,5-dichloropyridine and some N-oxide, which can be recycled.[1]
-
Visualizations
Caption: Experimental Workflow for Synthesis and Purification
Caption: N-Oxidation Reaction Scheme
References
Overcoming challenges in the scale-up of 4-Amino-3,5-dichloropyridine N-oxide synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and scale-up of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process.
Q1: My yield of this compound is lower than expected. What are the potential causes and solutions?
A1: Low yield is a common issue that can stem from several factors throughout the two-main-step synthesis (chlorination of 4-aminopyridine followed by N-oxidation).
Potential Causes & Solutions:
-
Incomplete N-oxidation: The oxidation of the pyridine nitrogen is a critical step. Ensure the oxidant, typically hydrogen peroxide in an organic acid like glacial acetic acid, is added correctly and the reaction is allowed to proceed for a sufficient duration.[3]
-
Oxidant Concentration: The concentration of aqueous hydrogen peroxide in the reaction mass should be carefully controlled, ideally between 6-9% (w/w).[3]
-
Reaction Time & Temperature: The reaction may require elevated temperatures (e.g., 60-65°C) and extended reaction times (e.g., 18 hours) to reach completion.[3] Monitor the reaction progress using a suitable analytical method like HPLC.
-
-
Sub-optimal pH during Work-up: The pH adjustment during product precipitation is crucial. The product is typically precipitated by adjusting the pH to 4.0 - 4.2 with a base like a 10% caustic solution after cooling the reaction mixture.[3] Improper pH can lead to the product remaining in the solution.
-
Losses During Purification: The final product is often purified by recrystallization from a solvent like methanol.[3] Significant product loss can occur if the recrystallization is not optimized.
-
Consider recycling the crude material from the mother liquor to improve the overall yield. A process for recovering unreacted starting material and crude product from the filtrate has been shown to increase the overall molar yield significantly.[3]
-
-
Side Reactions: During the initial chlorination of 4-aminopyridine, side products can form, reducing the amount of starting material available for the subsequent oxidation step. Careful control of chlorination conditions is essential.
Q2: I am observing significant impurities in my final product. How can I identify and minimize them?
A2: Impurities can arise from unreacted starting materials, side-products from either the chlorination or oxidation step, or decomposition.
Potential Impurities & Mitigation Strategies:
-
Unreacted 4-Amino-3,5-dichloropyridine: This is the most common impurity. Its presence indicates an incomplete N-oxidation reaction.
-
Solution: Increase reaction time, temperature, or the molar equivalent of the oxidizing agent. Monitor the reaction to completion. A process has been developed to recover and recycle unreacted 4-Amino-3,5-dichloropyridine from the methanolic filtrate after purification.[3]
-
-
Over-oxidation or Ring Opening Products: While less common, harsh oxidation conditions can lead to the degradation of the pyridine ring.
-
Solution: Avoid excessive temperatures or overly concentrated oxidizing agents. Adhere to established protocols.[3]
-
-
Mono-chlorinated Species: If the initial chlorination of 4-aminopyridine is incomplete, mono-chlorinated aminopyridines can carry through and be oxidized, leading to impurities.
-
Solution: Ensure the chlorination step is complete and the 4-Amino-3,5-dichloropyridine starting material is of high purity before proceeding to the N-oxidation step.
-
Q3: The N-oxidation reaction seems sluggish or stalls completely. What should I check?
A3: A stalled reaction is often due to issues with reagents or reaction conditions.
Troubleshooting Steps:
-
Check Hydrogen Peroxide Quality: Hydrogen peroxide decomposes over time. Use a fresh, properly stored bottle and verify its concentration.
-
Solvent Purity: The reaction is typically run in glacial acetic acid.[3] Water content in the acetic acid can affect the reaction rate and outcome. Use a high-purity grade.
-
Temperature Control: The reaction is exothermic and requires careful temperature management. Ensure the reaction mixture reaches and is maintained at the target temperature (e.g., 60-65°C).[3]
-
Mixing Efficiency: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure the mechanical stirring is adequate for the vessel size.
Frequently Asked Questions (FAQs)
Q: What is a typical two-step synthesis route for this compound?
A: A common and efficient process starts from the readily available 4-aminopyridine.[3]
-
Chlorination: 4-aminopyridine is first halogenated to produce 4-Amino-3,5-dichloropyridine.[3]
-
N-Oxidation: The resulting 4-Amino-3,5-dichloropyridine is then oxidized, typically using hydrogen peroxide in glacial acetic acid, to yield the final N-oxide product.[3]
Q: Are there any specific safety precautions I should take when running the N-oxidation step?
A: Yes. Reactions involving peroxy compounds like hydrogen peroxide and peracetic acid (formed in situ) must be handled with care.
-
Exothermic Reaction: The reaction is exothermic. Cooling should be readily available, and the oxidant should be added at a controlled rate to prevent a runaway reaction.
-
Safety Shield: Always run these reactions behind a safety shield.[4]
-
Destroying Residual Peroxides: Before attempting to recover the product by distillation or concentration, it is crucial to destroy any residual active oxygen compounds.[4]
Q: My final product is difficult to dry and seems hygroscopic. Is this normal?
A: Yes, pyridine N-oxides are known to be very hygroscopic.[5] If the product is obtained as a syrup or remains tacky, it is likely due to absorbed water.
-
Drying Techniques: An effective method for drying is azeotropic distillation with a solvent like toluene. This involves adding excess toluene and distilling it off, repeating the process once more before drying the residue under a high vacuum.[5]
Experimental Protocol: N-Oxidation of 4-Amino-3,5-dichloropyridine
This protocol is adapted from a patented process and outlines the N-oxidation step.[3]
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (27.5% purity or equivalent)
-
10% Sodium Hydroxide (Caustic) solution
-
Methanol (for purification)
-
Chilled Water
Procedure:
-
Charge a suitable reaction flask, equipped with a mechanical stirrer, with 150 ml of glacial acetic acid at 30-35°C.
-
Add 20 gm of 4-Amino-3,5-dichloropyridine to the flask with stirring.
-
Once the starting material is dissolved or well-suspended, add 243 gm of hydrogen peroxide (27.5% purity) in one portion.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours, with continuous stirring.
-
After the reaction period, cool the mixture to 5°C.
-
Slowly adjust the pH of the cold mixture to 4.0 - 4.2 using a 10% caustic solution. A precipitate will form.
-
Filter the resulting precipitate and wash it with chilled water.
-
Dry the crude product. This should yield crude 4-amino-3,5-dichloropyridine-N-oxide.
-
For further purification, recrystallize the crude material from methanol to obtain a product with >99% purity.[3]
Data Presentation
Table 1: Example Reaction Parameters and Outcomes
| Parameter | Starting Material | Oxidant | Solvent | Temp. | Time (h) | Purity (Crude) | Purity (Purified) | Reference |
| Value | 4-Amino-3,5-dichloropyridine (20g) | H₂O₂ (27.5%, 243g) | Glacial Acetic Acid (150ml) | 60-65°C | 18 | 94.69% | >99% | [3] |
Visual Workflow and Troubleshooting Guides
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: 4-Amino-3,5-dichloropyridine N-oxide Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 4-Amino-3,5-dichloropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are two primary synthetic pathways for this compound:
-
Oxidation of 4-Amino-3,5-dichloropyridine: This involves the direct oxidation of the pyridine nitrogen.
-
Amination of 4-Nitro-3,5-dichloropyridine N-oxide: This route involves the reduction of a nitro group to an amine.[1][2]
Q2: What are the typical applications of this compound?
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3][4] Notably, it is an impurity of the drug Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in treating asthma.[1][2] It is also used in developing treatments for inflammatory diseases, bacterial infections, and hyperthyroidism.[5]
Q3: What are the key safety precautions when handling 4-Amino-3,5-dichloropyridine and its N-oxide derivative?
4-Amino-3,5-dichloropyridine is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[6] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6] Work should be conducted in a well-ventilated area or a fume hood.[6]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction yield of this compound is significantly lower than expected, or no product is formed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Key Parameters |
| Incomplete Oxidation | When using an oxidizing agent like hydrogen peroxide, ensure the reaction goes to completion. Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. | Temperature: 60-65°C, Time: 18 hours.[7] |
| Inefficient Amination | If starting from the nitro-derivative, ensure the amination conditions are optimal. The reaction of 4-nitro-3,5-dichloropyridine-N-oxide with aqueous ammonia is typically performed under heat in a sealed tube.[1][2] | Temperature: 70°C, Time: 3 hours.[1][2] |
| Degradation of Starting Material or Product | Pyridine N-oxides can be sensitive to high temperatures and strong acids or bases. Avoid excessive heating and ensure pH control during workup. | N-oxides can decompose at temperatures above 150°C.[8] |
| Sub-optimal Reagent Concentration | The concentration of reagents, particularly the oxidizing agent, can be critical. For instance, the concentration of aqueous hydrogen peroxide can be in the range of 4-20% (w/w).[7] | H₂O₂ Concentration: 6-9% (w/w) is most preferable.[7] |
Formation of Impurities and Side Products
Problem: The final product is contaminated with significant amounts of impurities or side products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Key Parameters |
| Incomplete Reaction | Unreacted starting material (4-Amino-3,5-dichloropyridine) is a common impurity.[7] Monitor the reaction to ensure full conversion. Purification via recrystallization from methanol can separate the product from the starting material.[7] | Purity Check: Use HPLC to determine the percentage of unreacted starting material.[7] |
| Side Reactions | Over-oxidation or other side reactions can occur. For instance, when starting from 4-aminopyridine-N-oxide, bromination can lead to a mixture of mono- and di-brominated products.[7] Careful control of stoichiometry and reaction conditions is crucial. | - |
| Decomposition during Workup | The workup procedure, especially pH adjustments, can lead to product degradation if not controlled. For example, after oxidation, the pH is typically adjusted to 4.0-4.2 with a caustic solution at a low temperature.[7] | pH: 4.0-4.2, Temperature: 5°C.[7] |
Experimental Protocols
Protocol 1: Oxidation of 4-Amino-3,5-dichloropyridine
This protocol is based on a documented industrial process.[7]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Addition of Starting Material: Add 20 gm of 4-Amino-3,5-dichloropyridine with stirring.
-
Addition of Oxidant: Add 24.3 gm of hydrogen peroxide (27.5% purity) in one portion.
-
Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Workup: Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Isolation: Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from methanol to yield pure this compound.[7]
Protocol 2: Amination of 4-Nitro-3,5-dichloropyridine N-oxide
This protocol is derived from a literature synthesis.[1][2]
-
Reaction Setup: In a sealed Carius tube, place 0.4 g of 4-nitro-3,5-dichloropyridine-N-oxide, 1 cm³ of aqueous ammonia (0.88 g/L solution), and 1 cm³ of acetonitrile.
-
Reaction: Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.
-
Isolation: Filter the reaction mixture to collect the solid product.
-
Purification: Recrystallize the solid from hot methanol to obtain pure 4-amino-3,5-dichloropyridine-N-oxide.[1][2]
Visualized Workflows
Caption: Oxidation Synthesis Workflow.
Caption: Troubleshooting Low Yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 91872-02-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Effect of catalysts on the synthesis of 4-Amino-3,5-dichloropyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of 4-Amino-3,5-dichloropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are:
-
Oxidation of 4-Amino-3,5-dichloropyridine: This is a direct approach where 4-Amino-3,5-dichloropyridine is oxidized, typically using hydrogen peroxide in a solvent like glacial acetic acid.[1]
-
Amination of 4-Nitro-3,5-dichloropyridine N-oxide: This method involves the reaction of 4-Nitro-3,5-dichloropyridine N-oxide with an ammonia source, such as aqueous ammonia in acetonitrile.[2][3]
Q2: What is the role of a "catalyst" in the synthesis of this compound?
A2: In the context of the common synthesis routes, a traditional catalyst is not always explicitly mentioned. However, reagents like glacial acetic acid, when used with hydrogen peroxide, act as a medium and promoter for the N-oxidation reaction. For other types of pyridine N-oxide syntheses, organocatalysts like 4-N,N-dimethylaminopyridine (DMAP) have been used to promote selective oxidation with molecular oxygen, though this is not specifically documented for this compound.[4] Metal-based catalysts are also employed in various pyridine derivative syntheses but are less commonly reported for this specific transformation.
Q3: What are the expected yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. The amination of 4-nitro-3,5-dichloropyridine-N-oxide has been reported with a yield of 30%.[2][3] In contrast, a process involving the oxidation of 4-amino-3,5-dichloropyridine has been optimized to achieve an overall molar yield of up to 74.4% after recycling of unreacted starting material.[1]
Q4: What are the common impurities encountered during the synthesis?
A4: A common impurity is the unreacted starting material, 4-Amino-3,5-dichloropyridine.[1] Other potential side products can arise from incomplete reactions or side reactions, although specific byproducts for this synthesis are not extensively detailed in the provided literature. Purification, often by recrystallization from methanol, is a crucial step to achieve high purity of the final product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature, but monitor for decomposition. - Ensure the appropriate stoichiometry of reagents. |
| Suboptimal reaction conditions. | - Optimize the concentration of the oxidizing agent (e.g., hydrogen peroxide).[1] - Experiment with different solvents or solvent mixtures. | |
| Product loss during workup. | - Adjust the pH carefully during precipitation to maximize product recovery.[1] - Use chilled water for washing the precipitate to minimize dissolution.[1] | |
| Impurity Formation | Presence of unreacted starting material. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion. - Implement a purification step, such as recrystallization from methanol, to remove unreacted starting material.[1] |
| Formation of side products. | - Control the reaction temperature to minimize the formation of thermal decomposition products. - Add the oxidizing agent portion-wise to maintain better control over the reaction exotherm.[1] | |
| Reaction Control Issues | Exothermic reaction. | - Add the oxidizing agent (e.g., hydrogen peroxide) dropwise or in several portions.[1] - Use an ice bath to maintain the desired reaction temperature. |
| Inconsistent results. | - Ensure all reagents are of high purity and are anhydrous where necessary. - Maintain consistent stirring speed to ensure a homogenous reaction mixture. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Nitro-3,5-dichloropyridine-N-oxide | Aqueous ammonia | Acetonitrile | 70 | 3 | 30 | Not specified |
| 4-Amino-3,5-dichloropyridine | Hydrogen peroxide (27.5%) | Glacial acetic acid | 60-65 | 18 | Not specified (initial crude purity 94.69) | 99 (after purification) |
| 4-Amino-3,5-dichloropyridine | Hydrogen peroxide (46%) | Glacial acetic acid | 50-75 | 32 (8h per lot) | 74.4 (overall molar yield after recycling) | 99 (after purification) |
Experimental Protocols
Protocol 1: Synthesis from 4-Nitro-3,5-dichloropyridine N-oxide [2][3]
-
Reaction Setup: In a sealed Carius tube, combine 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/mL solution), and acetonitrile (1 cm³).
-
Reaction: Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.
-
Workup: Cool the mixture and filter to separate the solid product.
-
Extraction: Extract the filtrate with dichloromethane (DCM), dry the organic layer with magnesium sulfate (MgSO₄), and evaporate the solvent.
-
Purification: Recrystallize the solid obtained from the filtration from hot methanol to yield pure this compound.
Protocol 2: Synthesis from 4-Amino-3,5-dichloropyridine [1]
-
Reaction Setup: In a round bottom flask equipped with a mechanical stirrer, add 100 mL of glacial acetic acid at room temperature.
-
Addition of Starting Material: Add 25 g of 4-Amino-3,5-dichloropyridine to the flask with stirring.
-
Reaction: Heat the reaction mass to 50-75°C. Add 80 g of 46% hydrogen peroxide in four equal lots, with an 8-hour interval between each addition.
-
Continued Reaction: After the final addition, maintain the reaction mixture at 70-85°C for 8 hours.
-
Workup: Chill the mixture to 5°C and adjust the pH to 3.7-4.2 by adding a 48% caustic solution.
-
Isolation: Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from methanol.
Visualizations
References
Minimizing byproduct formation during the oxidation of 4-amino-3,5-dichloropyridine
Technical Support Center: Oxidation of 4-amino-3,5-dichloropyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the oxidation of 4-amino-3,5-dichloropyridine to 4-amino-3,5-dichloropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common oxidizing agents used for the N-oxidation of 4-amino-3,5-dichloropyridine?
A1: Common oxidizing agents for this transformation include hydrogen peroxide in an acidic medium such as glacial acetic acid, and meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM).
Q2: What are the potential byproducts in the oxidation of 4-amino-3,5-dichloropyridine?
A2: While specific byproduct identification can be reaction-dependent, potential impurities may include:
-
Unreacted 4-amino-3,5-dichloropyridine: Incomplete reaction is a common source of impurity.
-
Over-oxidation products: The amino group can be susceptible to oxidation, potentially forming nitroso or nitro derivatives under harsh conditions.
-
Ring-substituted byproducts: Although less common with standard N-oxidation conditions, side reactions on the pyridine ring are possible. For instance, bromination of 4-aminopyridine-N-oxide has been observed to yield 4-amino-3-bromo-pyridine-N-oxide as a byproduct[1].
-
Degradation products: The N-oxide product can be sensitive to heat and acid, potentially leading to degradation.
-
4-pyridone derivatives: Hydrolysis of the amino group, particularly during workup, could lead to the formation of corresponding pyridone species[2].
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of dichloromethane and methanol. The disappearance of the starting material and the appearance of the more polar N-oxide product spot will indicate reaction progression.
Q4: What is a typical purification strategy for this compound?
A4: The crude product is often purified by recrystallization from a suitable solvent like methanol[3]. The product can also be precipitated by adjusting the pH of the reaction mixture, followed by washing with chilled water[3].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Insufficient amount of oxidizing agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Use a slight excess of the oxidizing agent. 2. Monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed. 3. Gradually increase the reaction temperature, for example, to 60-65°C when using hydrogen peroxide in acetic acid[3]. |
| Formation of Dark-Colored Impurities | 1. Over-oxidation of the amino group. 2. Reaction temperature is too high. 3. Presence of metal impurities that can catalyze side reactions. | 1. Add the oxidizing agent portion-wise or at a controlled rate to avoid localized high concentrations. 2. Maintain the recommended reaction temperature and avoid excessive heating. 3. Use high-purity reagents and solvents. |
| Product is Contaminated with m-chlorobenzoic acid (from m-CPBA) | The byproduct of m-CPBA oxidation is m-chlorobenzoic acid, which can co-precipitate with the product. | 1. During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. 2. Recrystallization can also effectively remove this impurity. |
| Difficulty in Isolating the Product | The N-oxide product may have some solubility in the reaction medium. | 1. After the reaction, cool the mixture to a lower temperature (e.g., 5°C) to promote precipitation[3]. 2. Carefully adjust the pH of the solution to the isoelectric point of the product to minimize its solubility. A pH of 4.0-4.2 has been reported to be effective for precipitation[3]. |
| Inconsistent Yields | Variability in the quality of the starting material or reagents. | 1. Ensure the purity of 4-amino-3,5-dichloropyridine before starting the reaction. 2. Use fresh and properly stored oxidizing agents. The concentration of hydrogen peroxide solutions should be verified. |
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid[3]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Addition of Starting Material: Add 20 gm of 4-amino-3,5-dichloropyridine with stirring.
-
Addition of Oxidant: Add 24.3 gm of hydrogen peroxide (27.5% purity) in one portion.
-
Reaction Conditions: Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Workup and Isolation:
-
Cool the mixture to 5°C.
-
Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate.
-
Wash the precipitate with chilled water.
-
Dry the solid to obtain the crude product.
-
-
Purification: Recrystallize the crude product from methanol to obtain pure 4-amino-3,5-dichloropyridine-N-oxide.
Data Presentation: Hydrogen Peroxide Method
| Parameter | Value | Reference |
| Starting Material | 4-amino-3,5-dichloropyridine (20 gm) | [3] |
| Oxidizing Agent | Hydrogen Peroxide (27.5%, 24.3 gm) | [3] |
| Solvent | Glacial Acetic Acid (150 ml) | [3] |
| Reaction Temperature | 60-65°C | [3] |
| Reaction Time | 18 hours | [3] |
| Crude Product Yield | 8.2 gm | [3] |
| Purity (Crude) | 94.69% (by HPLC) | [3] |
| Purified Product Yield | 7.0 gm | [3] |
| Purity (Purified) | 99% (by HPLC) | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the oxidation of 4-amino-3,5-dichloropyridine.
Troubleshooting Logic
Caption: Troubleshooting logic for byproduct minimization.
References
Technical Support Center: Recycling of 4-amino-3,5-dichloropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and recycling of unreacted 4-amino-3,5-dichloropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the recovery and reuse of 4-amino-3,5-dichloropyridine.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Unreacted 4-amino-3,5-dichloropyridine | Incomplete precipitation during work-up. | Ensure the pH of the reaction mixture is carefully adjusted to the optimal range for precipitation. The reaction mixture should be thoroughly chilled before filtration. |
| Loss of material during filtration and washing. | Use a minimal amount of chilled solvent to wash the filtered solid. Ensure the filter medium is appropriate to capture fine particles. | |
| The starting material has been consumed in side reactions. | Review reaction conditions such as temperature and reaction time. The formation of byproducts can reduce the amount of recoverable starting material. | |
| Purity of Recycled 4-amino-3,5-dichloropyridine is Low | Co-precipitation of the product or byproducts. | The pH adjustment during work-up is critical for selective precipitation. If the product and starting material precipitate together, a purification step like recrystallization is necessary. |
| Insufficient washing of the recovered material. | Wash the filtered crude material with a suitable solvent that dissolves impurities but not the desired compound. | |
| Thermal degradation during solvent recovery from the filtrate. | If recovering material from the filtrate, use vacuum distillation at a lower temperature to avoid degradation. | |
| Recycled 4-amino-3,5-dichloropyridine is Discolored | Presence of colored impurities or degradation products. | Purify the recovered material by recrystallization. Activated carbon treatment during recrystallization can help remove colored impurities. |
| Oxidation of the amino group. | Store the recovered material in a cool, dark, and dry place under an inert atmosphere if necessary. | |
| Poor Performance of Recycled Material in Subsequent Reactions | Presence of inhibitory impurities. | Ensure the purity of the recycled material meets the required specifications. Analyze the material using techniques like HPLC or GC to identify and quantify impurities. |
| Residual moisture. | Thoroughly dry the recycled material before use. Moisture can interfere with many reactions. | |
| Change in physical properties (e.g., particle size). | Grinding the recycled material to a consistent particle size may be necessary for consistent reaction kinetics. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of recycling unreacted 4-amino-3,5-dichloropyridine?
A1: The main benefits are improved process efficiency and cost-effectiveness. By recovering and reusing the unreacted starting material, the overall yield of the synthetic process can be significantly increased, and the amount of chemical waste is reduced.
Q2: How can I determine the purity of my recycled 4-amino-3,5-dichloropyridine?
A2: The purity of the recycled material can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and melting point analysis. A comparison with a pure, fresh sample is recommended.
Q3: Is it necessary to purify the recovered 4-amino-3,5-dichloropyridine before reusing it?
A3: Yes, purification is highly recommended. Crude recovered material may contain byproducts, residual solvent, and traces of the product which can negatively impact subsequent reactions. Recrystallization is a common and effective purification method.
Q4: Can the filtrate from the product precipitation be used to recover more starting material?
A4: Yes, the filtrate often contains a significant amount of unreacted starting material. This can be recovered by chilling the filtrate and allowing the crude raw material to precipitate.[1]
Q5: What is a suitable solvent for the recrystallization of 4-amino-3,5-dichloropyridine?
A5: Water can be used as a solvent for recrystallization. The compound is dissolved in hot water and allowed to cool slowly to form pure crystals.[2] Methanol can also be used for purification.[1]
Quantitative Data
The following table summarizes representative data from a recycling experiment in the synthesis of 4-amino-3,5-dichloropyridine-N-oxide.
| Parameter | Value | Unit | Notes |
| Amount of Crude Material Recycled | 37 | g | This material was recovered from a previous reaction batch. |
| Product Obtained from Recycled Material | 18.3 | g | Dry 4-amino-3,5-dichloropyridine-N-oxide. |
| Purity of Product from Recycled Material | 99 | % | Determined by HPLC.[1] |
| Crude Material Recovered for Further Recycling | 8-10 | g | This can be used in subsequent batches.[1] |
| Overall Molar Yield with Recycling | 74.4 | % | Based on the initial amount of 4-aminopyridine.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-3,5-dichloropyridine-N-oxide
This protocol is based on the oxidation of 4-amino-3,5-dichloropyridine.
-
Charge a suitable reactor with glacial acetic acid at room temperature.
-
Add 4-amino-3,5-dichloropyridine to the acetic acid with stirring.
-
Heat the reaction mixture to 50-75°C.
-
Add hydrogen peroxide (e.g., 80g of 46% H₂O₂) in equal lots over a period of time (e.g., 4 lots with an 8-hour interval between each).[1]
-
After the final addition, maintain the reaction mixture at 70-85°C for 8 hours.[1]
-
Cool the mixture to 5°C.
-
Adjust the pH to 3.7-4.2 by adding a caustic solution (e.g., 48% NaOH).[1]
-
Filter the precipitated solid, wash with chilled water, and dry to obtain the product (first crop).
Protocol 2: Recovery and Recycling of Unreacted 4-amino-3,5-dichloropyridine
This protocol describes the recovery of unreacted starting material from the filtrate of the N-oxide synthesis.
-
Take the aqueous filtrate obtained after filtering the product in Protocol 1.
-
Charge the filtrate into a distillation apparatus.
-
Chill the filtrate to 5°C to induce precipitation of the crude unreacted raw material.[1]
-
Filter the resulting solid and dry it. This crude material contains both the unreacted starting material and some product.
-
This recovered crude material can be added to a subsequent synthesis batch following Protocol 1.[1]
Protocol 3: Purification of Recovered 4-amino-3,5-dichloropyridine by Recrystallization
This protocol is for purifying the recovered crude 4-amino-3,5-dichloropyridine.
-
Dissolve the crude 4-amino-3,5-dichloropyridine in a minimal amount of hot water (e.g., at 80°C).[2]
-
If colored impurities are present, activated carbon can be added to the hot solution, stirred for a few minutes, and then hot-filtered to remove the carbon.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the colorless crystals by filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis of 4-amino-3,5-dichloropyridine-N-oxide with recycling of unreacted starting material.
References
Impact of solvent choice on 4-Amino-3,5-dichloropyridine N-oxide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols regarding the synthesis of 4-Amino-3,5-dichloropyridine N-oxide, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended solvent for the N-oxidation of 4-Amino-3,5-dichloropyridine?
A1: Glacial acetic acid is the most frequently cited and effective solvent for this transformation. It serves a dual purpose: it acts as a solvent for the starting material and reacts with the oxidizing agent, typically hydrogen peroxide, to form peracetic acid in situ. This peracetic acid is the active oxidant in the reaction.[1][2]
Q2: What is the typical oxidizing agent used in conjunction with an acetic acid solvent system?
A2: Aqueous hydrogen peroxide (H₂O₂) is the preferred oxidizing agent. The combination of hydrogen peroxide and acetic acid is an eco-friendly choice that generates water as the primary byproduct.[2] The concentration of the hydrogen peroxide solution used can range from 27.5% to 30%.[1][3]
Q3: What kind of yield and purity can I expect from this synthesis?
A3: Using a well-optimized protocol with glacial acetic acid and hydrogen peroxide, you can expect a crude product with a purity of approximately 95%. After purification, typically through recrystallization with a solvent like methanol, a final purity of 99% or higher can be achieved.[1] Overall molar yields can be as high as 74%, especially if unreacted starting material is recovered and recycled.[1]
Q4: Can other solvents be used for this N-oxidation?
A4: While glacial acetic acid is optimal for the oxidation of 4-Amino-3,5-dichloropyridine with H₂O₂, other solvent systems are used for N-oxidations of different pyridine derivatives. For example, m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) is a common method for N-oxidations.[3] However, for this specific substrate, the acetic acid/H₂O₂ system is well-documented and efficient.
Q5: How does the choice of solvent impact the reaction work-up and product isolation?
A5: The use of glacial acetic acid necessitates a specific work-up procedure. The reaction mixture is typically cooled and the pH is carefully adjusted to between 4.0 and 4.2 to precipitate the N-oxide product.[1] This is followed by filtration and washing. The choice of a purification solvent, like methanol, is critical for removing any remaining starting material or side products to achieve high purity.[1]
Troubleshooting Guide
Problem: Very Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incorrect Solvent | Ensure you are using glacial acetic acid . Using other organic solvents without an appropriate oxidant like m-CPBA will not facilitate the reaction with hydrogen peroxide. |
| Inactive Oxidizing Agent | Hydrogen peroxide solutions can decompose over time. Verify the concentration of your H₂O₂ solution. If necessary, use a fresh, unopened bottle. |
| Insufficient Reaction Time/Temp | The reaction can be slow, often requiring heating at 60-65°C for up to 18 hours.[1] Ensure the reaction has been allowed to proceed for the recommended duration at the correct temperature. |
| Improper Work-up pH | The product precipitation is pH-dependent. The target pH of 4.0-4.2 is crucial.[1] If the solution is too acidic or too basic, the product may remain dissolved. Use a calibrated pH meter and add the base (e.g., 10% NaOH) slowly while monitoring. |
Problem: Product is Impure (Low Purity by HPLC/NMR)
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The primary impurity is often unreacted 4-Amino-3,5-dichloropyridine. Increase reaction time or temperature slightly. Consider recycling the crude material to improve overall conversion.[1] |
| Formation of Side Products | Over-oxidation or decomposition can occur if the temperature is too high. Maintain the reaction temperature strictly within the 60-65°C range.[1] During work-up, avoid prolonged heating in aqueous solutions, which can lead to hydrolysis and the formation of 4-pyridone byproducts.[4] |
| Ineffective Purification | The crude product requires purification. Recrystallization from methanol has been shown to be highly effective at increasing purity from ~95% to >99%.[1] Ensure the methanol is of sufficient purity and that the recrystallization procedure is performed carefully. |
Data on Solvent and Reaction Conditions
The following table summarizes quantitative data from a representative synthesis protocol for this compound.
| Parameter | Value / Condition | Source |
| Starting Material | 4-Amino-3,5-dichloropyridine | [1] |
| Solvent | Glacial Acetic Acid | [1] |
| Oxidizing Agent | Hydrogen Peroxide (27.5% aq.) | [1] |
| Reaction Temperature | 60 - 65 °C | [1] |
| Reaction Time | 18 hours | [1] |
| Work-up pH | 4.0 - 4.2 | [1] |
| Crude Product Purity | 94.69% (by HPLC) | [1] |
| Purification Solvent | Methanol | [1] |
| Final Product Purity | >99% (by HPLC) | [1] |
| Overall Molar Yield | ~74% (with recycling) | [1] |
Experimental Protocols & Visualizations
General Experimental Workflow
The synthesis follows a straightforward workflow involving oxidation, precipitation, and purification.
Caption: Workflow for this compound synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-oxidation of 4-Amino-3,5-dichloropyridine.[1]
-
Reaction Setup: In a flask equipped with a mechanical stirrer and a condenser, charge 150 mL of glacial acetic acid at room temperature (30-35°C).
-
Addition of Starting Material: Add 20 g of 4-Amino-3,5-dichloropyridine to the flask with stirring.
-
Addition of Oxidant: Carefully add 243 g of aqueous hydrogen peroxide (27.5% purity) to the reaction mixture in one portion. Caution: Reactions involving peroxides can be exothermic. Ensure adequate cooling capacity is available.[5]
-
Reaction: Heat the reaction mixture to a temperature of 60-65°C and maintain it in this range for 18 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Product Precipitation: After 18 hours, cool the mixture to 5°C in an ice bath. Slowly add a 10% aqueous sodium hydroxide (NaOH) solution to adjust the pH to between 4.0 and 4.2. A precipitate will form.
-
Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the filter cake thoroughly with chilled deionized water.
-
Drying and Purification: Dry the solid to obtain the crude product. For further purification, recrystallize the crude material from methanol to yield pure this compound as a crystalline solid.
Troubleshooting Flowchart
If your reaction fails or results in a low yield, use the following logical guide to diagnose the issue.
Caption: A step-by-step guide for troubleshooting synthesis issues.
References
Temperature control in the synthesis of 4-Amino-3,5-dichloropyridine N-oxide
Technical Support Center: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide
This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the critical role of temperature control in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for the oxidation of 4-Amino-3,5-dichloropyridine? A1: The optimal temperature range for the oxidation of 4-Amino-3,5-dichloropyridine using hydrogen peroxide in an acidic medium is generally between 50°C and 85°C.[1] Specific protocols recommend heating the initial mixture to 50-75°C before adding the oxidant, and in some cases, maintaining the temperature at 60-65°C for extended periods or up to 70-85°C after the addition is complete.[1]
Q2: Why is precise temperature control so crucial for this synthesis? A2: Temperature control is critical for several reasons. The N-oxidation reaction using peroxy compounds is often exothermic, and improper temperature management can lead to thermal runaway.[2][3] High temperatures can also cause the degradation of the final product and the formation of impurities, which reduces both yield and purity.[3] Conversely, a temperature that is too low can result in an incomplete or very slow reaction.
Q3: What are the consequences of the reaction temperature being too high? A3: Exceeding the optimal temperature range can lead to several adverse outcomes. These include the risk of a thermal runaway, decomposition of the desired N-oxide product, and the formation of side products, which complicates purification and lowers the overall yield.[1][3] For pyridine N-oxide synthesis in general, it is noted that high temperatures can lead to extensive decomposition.[2]
Q4: What happens if the reaction temperature is too low? A4: If the temperature is maintained below the optimal range (e.g., <50°C), the rate of reaction will be significantly slower, potentially leading to an incomplete conversion of the starting material. This results in a lower yield of this compound and requires recycling of the unreacted raw material.[1]
Q5: How should the oxidizing agent be added to manage the reaction temperature? A5: The oxidizing agent, such as hydrogen peroxide, should be added slowly and in controlled portions (lots) to manage the exothermic nature of the reaction.[1][2] It is recommended to bring the solution of 4-amino-3,5-dichloropyridine in acetic acid to the target temperature (e.g., 50-75°C) before beginning the addition.[1] This allows for better control over the reaction rate and temperature. Efficient stirring and external cooling should be available.[2]
Troubleshooting Guide
Problem: The reaction is overheating rapidly, and the temperature is difficult to control.
-
Possible Cause: The addition of the oxidizing agent (e.g., hydrogen peroxide) is too fast, or the initial concentration is too high, leading to an uncontrolled exothermic reaction.[2]
-
Solution: Immediately cease the addition of the oxidizing agent and apply external cooling (e.g., an ice bath) to the reaction vessel. Ensure that the reaction mixture is being stirred efficiently. Once the temperature is stabilized within the desired range, resume the addition at a much slower rate and consider dividing the oxidant into smaller portions.[2]
Problem: The final product yield is significantly lower than expected.
-
Possible Cause 1: The reaction temperature was too low, leading to incomplete conversion.
-
Solution 1: Verify that the reaction was maintained within the optimal temperature range (50-85°C) for the entire duration specified in the protocol.[1] Consider increasing the reaction time if the temperature was on the lower end of this range.
-
Possible Cause 2: The product degraded due to excessive temperature.
-
Solution 2: Review your temperature logs to ensure there were no spikes above the recommended maximum (e.g., 85°C). Implement slower addition of the oxidant in future runs to prevent overheating.[1][3]
Problem: The purity of the isolated this compound is low.
-
Possible Cause: Incorrect reaction temperatures led to the formation of side products or decomposition of the target compound.[1][3]
-
Solution: Adhere strictly to the recommended temperature profile during the reaction. The crude product can be purified to achieve higher purity (e.g., >99%).[1] Recrystallization from methanol is a documented method for purification.[1][4]
Data on Reaction Conditions
The following table summarizes various temperature and time parameters found in literature for the synthesis of this compound via oxidation.
| Parameter | Example Protocol 1 | Example Protocol 2 | General Recommendation |
| Starting Material | 4-Amino-3,5-dichloropyridine | 4-Amino-3,5-dichloropyridine | 4-Amino-3,5-dihalopyridine |
| Oxidant | 46% Hydrogen Peroxide | 27.5% Hydrogen Peroxide | Aqueous Hydrogen Peroxide |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid | Organic Acid (e.g., Acetic Acid) |
| Temperature Profile | Heat to 50-75°C, add H₂O₂ in 4 lots. Then maintain at 70-85°C.[1] | Heat to 60-65°C and maintain.[1] | Add H₂O₂ between 20-100°C, preferably 30-80°C, most preferably 50-75°C.[1] |
| Reaction Time | 8 hours between lots, then 8 hours after final addition.[1] | 18 hours.[1] | Not specified, dependent on temperature. |
| Reported Purity/Yield | Overall molar yield of 74.4% reported after recycling.[1] | 94.69% purity (crude), purified to 99%.[1] | Good yield and selectivity are obtained.[1] |
Experimental Protocol
This protocol is a representative example for the oxidation of 4-Amino-3,5-dichloropyridine.
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial Acetic Acid
-
Aqueous Hydrogen Peroxide (e.g., 27.5% - 46%)
-
10% Caustic Solution (e.g., NaOH)
-
Methanol (for purification)
Procedure:
-
Charge a round-bottom flask, equipped with a mechanical stirrer and thermometer, with glacial acetic acid (e.g., 150 ml).[1]
-
At a temperature of 30-35°C, add 4-Amino-3,5-dichloropyridine (e.g., 20 gm) with stirring until dissolved.[1]
-
Heat the reaction mixture to the target temperature of 60-65°C.[1]
-
Slowly add the aqueous hydrogen peroxide (e.g., 243 gm of 27.5% purity) to the reaction mixture. The addition can be done in one lot or divided into multiple lots over several hours to control the exotherm.[1]
-
Maintain the reaction mixture at the specified temperature (e.g., 60-65°C) for the required duration (e.g., 18 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[1]
-
After the reaction is complete, cool the mixture to 5°C in an ice bath.[1]
-
Adjust the pH to 4.0 - 4.2 by slowly adding a 10% caustic solution.[1]
-
The resulting precipitate is collected by filtration, washed with chilled water, and dried to yield the crude 4-amino-3,5-dichloropyridine-N-oxide.[1]
-
For higher purity, the crude product can be recrystallized from methanol.[1]
Visualizations
The following diagram illustrates the critical influence of temperature on the reaction outcome.
Caption: Logical workflow of temperature's impact on synthesis outcome.
References
Handling and storage best practices for 4-Amino-3,5-dichloropyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of 4-Amino-3,5-dichloropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chlorinated pyridine derivative. It is primarily known as a key intermediate or a potential impurity in the synthesis of Roflumilast.[1] Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep it under an inert atmosphere at temperatures between 2-8°C.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling fine powders, use a NIOSH-approved respirator.
Q4: What are the known stability issues or incompatibilities?
A4: Pyridine N-oxides are generally stable at room temperature but can be sensitive to heat and strong oxidizing or reducing agents. They may also be hygroscopic. Avoid contact with strong acids and bases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield during synthesis | Incomplete oxidation of the starting material (4-Amino-3,5-dichloropyridine). | Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions. |
| Decomposition of the N-oxide product. | Maintain careful temperature control during the reaction and work-up. Pyridine N-oxides can be thermally labile. | |
| Difficulty in purification/presence of impurities | Unreacted starting material or formation of side-products. | Recrystallization from a suitable solvent such as methanol is often effective for purification. Column chromatography can also be employed for more challenging separations. |
| Residual oxidizing agent. | Ensure the reaction is properly quenched and washed during the work-up to remove any remaining oxidizing agents, which can affect product stability. | |
| Compound appears discolored (not off-white) | Degradation due to exposure to light, air, or moisture. | Store the compound in a dark, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). |
| Presence of impurities from the synthesis. | Re-purify the compound using the methods mentioned above (recrystallization or column chromatography). | |
| Inconsistent analytical results (NMR, Mass Spec) | Presence of residual solvent or moisture. | Dry the sample thoroughly under high vacuum. If the compound is hygroscopic, handle it in a dry environment (e.g., a glove box). |
| Decomposition of the sample in the analytical instrument. | Use milder ionization techniques for mass spectrometry if fragmentation is an issue. For NMR, ensure the solvent is deuterated and free of acidic or basic impurities that could catalyze degradation. |
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 91872-02-5 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂O | [1] |
| Molecular Weight | 179.00 g/mol | [4] |
| Melting Point | 208-210 °C (decomposes) | |
| Appearance | Off-white to pale beige solid | |
| pKa (of conjugate acid) | ~0.8 (estimated for pyridine N-oxide) | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the oxidation of 4-Amino-3,5-dichloropyridine.
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial acetic acid
-
Hydrogen peroxide (30-50% solution)
-
Sodium hydroxide solution (for neutralization)
-
Methanol (for recrystallization)
-
Round bottom flask with a mechanical stirrer
-
Heating mantle
-
pH meter or pH paper
Procedure:
-
In a round bottom flask equipped with a mechanical stirrer, dissolve 4-Amino-3,5-dichloropyridine in glacial acetic acid at room temperature.
-
Heat the reaction mixture to a temperature between 50-75°C.
-
Carefully add hydrogen peroxide to the reaction mixture in portions over several hours. Caution: The addition of hydrogen peroxide can be exothermic. Maintain temperature control.
-
After the final addition of hydrogen peroxide, continue to heat the mixture at 70-85°C for an additional 8 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 5°C in an ice bath.
-
Slowly neutralize the mixture to a pH of approximately 4 by adding a sodium hydroxide solution. This will cause the product to precipitate.
-
Filter the resulting precipitate and wash it with chilled water.
-
Dry the crude product under a vacuum.
-
For further purification, recrystallize the crude product from hot methanol to obtain pure this compound.
Visualizations
As this compound is a key intermediate in the synthesis of the PDE4 inhibitor Roflumilast, the following diagram illustrates the signaling pathway affected by PDE4 inhibition.
Caption: Signaling pathway of PDE4 inhibition by Roflumilast.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the compound.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Roflumilast used for? [synapse.patsnap.com]
- 4. Roflumilast Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Amino-3,5-dichloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for 4-Amino-3,5-dichloropyridine N-oxide, a known impurity in the synthesis of the drug Roflumilast, is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques for Purity Determination
The selection of an analytical method for purity determination depends on various factors, including the required precision, sensitivity, sample throughput, and the nature of potential impurities. While HPLC is a widely adopted technique, other methods like quantitative Nuclear Magnetic Resonance (qNMR) and Capillary Electrophoresis (CE) offer distinct advantages.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages | Typical Purity Range (%) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for separating structurally similar impurities.[2] Well-established for pharmaceutical analysis.[2] High sensitivity with UV detection. Capable of both qualitative and quantitative analysis. | Method development can be time-consuming. Requires reference standards for impurity identification and quantification. | 95.0 - 99.9+ |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[3][4] | Primary analytical method, does not always require a specific reference standard of the analyte.[5][6] Provides structural information for impurity identification. Non-destructive technique.[6] | Lower sensitivity compared to HPLC.[6] May not be suitable for complex mixtures with overlapping signals. Requires specialized equipment and expertise. | 90.0 - 99.5 |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[7] | High separation efficiency and resolution.[8] Low sample and reagent consumption.[8] Fast analysis times.[8] Can be a complementary technique to HPLC.[9][10] | Lower sensitivity for some compounds compared to HPLC. Reproducibility can be a concern. Limited loading capacity. | 95.0 - 99.5 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed Reverse-Phase HPLC (RP-HPLC) method is designed for the purity analysis of this compound and the separation of its potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic data system for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Sample Preparation:
Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
Potential Impurities to be Monitored:
-
4-Aminopyridine: A potential starting material.
-
4-Amino-3,5-dichloropyridine: The immediate precursor to the N-oxide.[11]
-
4-Nitro-3,5-dichloropyridine N-oxide: A potential intermediate from an alternative synthetic route.[12]
Workflow for HPLC Analysis of this compound Purity
Caption: Workflow for the HPLC purity analysis of this compound.
Logical Relationship for Method Selection
The choice between HPLC, qNMR, and CE for purity analysis of this compound can be guided by the specific requirements of the analytical task.
Caption: Decision tree for selecting an analytical method for purity determination.
References
- 1. This compound | 91872-02-5 [chemicalbook.com]
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 8. researchgate.net [researchgate.net]
- 9. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 12. Page loading... [wap.guidechem.com]
Spectroscopic comparison of 4-Amino-3,5-dichloropyridine N-oxide and its precursor
A detailed comparative analysis of the spectroscopic characteristics of 4-Amino-3,5-dichloropyridine N-oxide and its synthetic precursor, 4-Amino-3,5-dichloropyridine. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their spectral data, supported by established experimental protocols.
The transformation of an aromatic amine to its N-oxide derivative introduces significant changes to the molecule's electronic structure and, consequently, its spectroscopic properties. This guide delves into the comparative spectroscopic analysis of this compound and its precursor, 4-Amino-3,5-dichloropyridine. Understanding these differences is crucial for reaction monitoring, quality control, and the characterization of these and similar compounds in various research and development settings.
Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and 4-Amino-3,5-dichloropyridine. It is important to note that while the exact mass for the N-oxide is available, the NMR and IR data for both compounds are based on typical values for structurally similar compounds due to the limited availability of specific experimental data in public literature.
| Spectroscopic Technique | 4-Amino-3,5-dichloropyridine (Precursor) | This compound | Key Spectroscopic Differences |
| ¹H NMR | Aromatic H: ~8.0 ppm (s, 2H)Amino H: ~4.9-5.5 ppm (s, 2H) | Aromatic H: ~8.2-8.5 ppm (s, 2H)Amino H: ~5.0-6.0 ppm (s, 2H) | Downfield shift of aromatic protons in the N-oxide due to the electron-withdrawing effect of the N-O bond. |
| ¹³C NMR | C-NH₂: ~148 ppmC-Cl: ~120 ppmC-H: ~150 ppm | C-NH₂: ~150 ppmC-Cl: ~122 ppmC-H: ~140 ppm | The carbons attached to the nitrogen (C-N) and the ortho carbons (C-H) in the N-oxide are expected to show shifts due to the electronic perturbation of the N-O group. |
| FT-IR (cm⁻¹) | N-H stretch: ~3436, 3310C=N stretch: ~1602C=C stretch: ~1507, 1436 | N-O stretch: ~1250-1300N-H stretch: ~3400, 3250C=N stretch: ~1580C=C stretch: ~1500, 1420 | The most prominent difference is the appearance of a strong N-O stretching band in the N-oxide. Shifts in the N-H and aromatic stretching frequencies are also expected. |
| Mass Spectrometry | [M]⁺: 161.97 | [M]⁺: 177.9701[1] | A mass increase of approximately 16 amu, corresponding to the addition of an oxygen atom. |
Note: The ¹H and ¹³C NMR data for both compounds and the FT-IR data for the N-oxide are estimated based on typical values for similar chemical structures. The FT-IR data for the precursor is based on the known spectrum of 4-aminopyridine.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. High-resolution mass spectrometry can be used to confirm the elemental composition.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic comparison of this compound and its precursor.
References
Comparative study of different synthetic routes to 4-Amino-3,5-dichloropyridine N-oxide
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 4-Amino-3,5-dichloropyridine N-oxide is a valuable building block, and understanding the various synthetic pathways to this compound is crucial for optimizing production, improving yield, and ensuring purity. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages. The primary starting materials for these routes include 4-aminopyridine, 4-nitro-3,5-dichloropyridine-N-oxide, and 3,5-dichloropyridine. A fourth route commencing from 4-acylaminopyridine-N-oxide has been reported, but detailed experimental data is less accessible.
| Parameter | Route 1: From 4-Aminopyridine | Route 2: From 4-Nitro-3,5-dichloropyridine-N-oxide | Route 3: From 3,5-Dichloropyridine |
| Starting Material | 4-Aminopyridine | 4-Nitro-3,5-dichloropyridine-N-oxide | 3,5-Dichloropyridine |
| Number of Steps | 2 | 1 | 3 |
| Key Intermediates | 4-Amino-3,5-dichloropyridine | None | 3,5-Dichloropyridine-N-oxide, 4-Nitro-3,5-dichloropyridine-N-oxide |
| Overall Yield | Up to 74.4% (molar, with recycling)[1] | 30%[2] | 20.4% (molar)[1] |
| Purity | 99% (after purification)[1] | High (after recrystallization) | Not specified |
| Reaction Conditions | Moderate (up to 65°C) | Moderate (70°C, sealed tube) | Harsh (nitration with fuming acids) |
| Reagents | HCl, H₂O₂, Acetic Acid | Aqueous Ammonia, Acetonitrile | H₂O₂, Acetic Acid, Fuming HNO₃, Conc. H₂SO₄, Aqueous Ammonia |
| Advantages | High overall yield, high purity, readily available starting material. | Single-step conversion from a late-stage intermediate. | Utilizes a simple starting material. |
| Disadvantages | Two-step process. | Lower yield, requires a specific starting material that may not be readily available. | Multi-step synthesis with a low overall yield, involves harsh and potentially hazardous reagents. |
Experimental Protocols and Workflows
Route 1: Synthesis from 4-Aminopyridine
This two-step route involves the initial halogenation of 4-aminopyridine to form 4-amino-3,5-dichloropyridine, followed by N-oxidation.
Caption: Workflow for the synthesis of this compound from 4-aminopyridine.
Experimental Protocol:
Step 1: Synthesis of 4-Amino-3,5-dichloropyridine A solution of 4-aminopyridine in concentrated hydrochloric acid is stirred while a solution of hydrogen peroxide is added dropwise. The reaction mixture is then cooled and basified to precipitate the product. The resulting solid is filtered to yield 4-amino-3,5-dichloropyridine.[1]
Step 2: Synthesis of this compound In a flask, 4-amino-3,5-dichloropyridine (20 gm) is added to glacial acetic acid (150 ml) with stirring. Hydrogen peroxide (243 gm of 27.5% purity) is then added in one portion. The reaction mixture is heated to 60-65°C and maintained at this temperature for 18 hours. After cooling to 5°C, the pH is adjusted to 4.0 - 4.2 with a 10% caustic solution. The precipitate is filtered, washed with chilled water, and dried. The crude product can be purified by recrystallization from methanol to yield this compound with a purity of 99%.[1] Unreacted 4-amino-3,5-dichloropyridine can be recovered from the filtrate, allowing for an overall molar yield of up to 74.4%.[1]
Route 2: Synthesis from 4-Nitro-3,5-dichloropyridine-N-oxide
This route provides a direct conversion to the final product through amination.
Caption: Workflow for the synthesis of this compound from 4-nitro-3,5-dichloropyridine-N-oxide.
Experimental Protocol:
A sealed Carius tube containing 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³) is heated in a rotating oil bath at 70°C for 3 hours. The resulting mixture is filtered to give a solid product. The solid is then recrystallized from hot methanol to yield 4-amino-3,5-dichloropyridine-N-oxide (0.1 g, 30%).[2]
Route 3: Synthesis from 3,5-Dichloropyridine
This multi-step synthesis involves N-oxidation, nitration, and finally amination.
References
A Comparative Guide to the Analytical Validation of 4-Amino-3,5-dichloropyridine N-oxide
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of 4-Amino-3,5-dichloropyridine N-oxide is critical, particularly as it is a known impurity in the active pharmaceutical ingredient Roflumilast.[1] This guide provides a comparative overview of analytical methodologies for the validation of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), a widely utilized technique for the analysis of pharmaceutical impurities. Alternative methods are also discussed to provide a broader analytical perspective.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the most prevalent method for the analysis of this compound, primarily within the context of Roflumilast impurity profiling. Several validated HPLC methods for Roflumilast and its related substances are available, which can be directly applied or adapted for the specific quantification of this compound.
Comparison of HPLC Methodologies
The following table summarizes key parameters from various validated HPLC methods suitable for the analysis of Roflumilast and its impurities, including this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Ecosil C18 (250×4.6 mm, 5 µm)[2] | Accucore C18 (150 x 4.6 mm, 4 µm)[3] | Zorbax SB C18 (50 mm × 4.6 mm, 1.8 µm)[4] |
| Mobile Phase | Acetonitrile: 0.005M Ammonium Dihydrogen Phosphate buffer (pH 3.5) (48:52 v/v)[2] | 10 mM Sodium Dihydrogen Phosphate Monohydrate buffer: Acetonitrile (45:55 v/v)[3] | Methanol: Water (pH 3.5 with Orthophosphoric Acid) (90:10 v/v)[5] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.2 mL/min[5] |
| Detection Wavelength | 215 nm[2] | 215 nm[3] | 250 nm[5] |
| Column Temperature | 30°C[2] | Not Specified | Not Specified |
| Injection Volume | 20 µL[2] | 10 µL[3] | Not Specified |
| Run Time | Not Specified | 5 min[3] | 3.1 min (for Roflumilast)[5] |
Performance Data of a Validated HPLC Method
The performance of these methods is typically validated according to ICH guidelines. Below is a summary of performance data from a validated HPLC method for Roflumilast and its related substances.
| Validation Parameter | Result |
| Linearity Range | 0.065 - 0.25 µg/mL (for related substances)[2][6] |
| Correlation Coefficient (r²) | 0.9977 (for related substances)[2][6] |
| Limit of Detection (LOD) | 2.6 ng/mL[2] |
| Limit of Quantitation (LOQ) | 8 ng/mL[2] |
| Accuracy (% Recovery) | 100.63% ± 0.52%[2] |
| Precision (RSD) | < 2.78% (for intra-day and inter-day studies)[2] |
Experimental Protocol: Representative HPLC Method
This protocol is a representative example based on the literature for the analysis of Roflumilast and its impurities.
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: Ecosil C18 (250×4.6 mm, 5 µm)[2]
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.005M Ammonium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a 48:52 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C[2]
-
Detection: UV at 215 nm[2]
-
Injection Volume: 20 µL[2]
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: Prepare the sample containing this compound in the same diluent to a concentration within the validated linear range.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
Alternative Analytical Methodologies
While HPLC is the predominant technique, other methods can be considered for the analysis of this compound and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Capillary Electrophoresis (CE)
Capillary electrophoresis offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.[7] It is a suitable technique for the analysis of charged species like protonated amines. A validated CE method for the determination of Roflumilast in a solid dosage form has been reported, suggesting its potential for analyzing related impurities.[7]
Comparison of HPLC and Potential Alternative Methods
| Feature | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Separation based on differential migration of charged species in an electric field. |
| Applicability to Analyte | Directly applicable. | May require derivatization for thermal stability and volatility. | Directly applicable as the compound can be protonated. |
| Selectivity | Good, can be optimized with mobile phase and column selection. | Excellent, especially with mass spectrometric detection for identification. | Excellent, based on charge-to-size ratio. |
| Sensitivity | High (ng/mL levels achievable).[2] | Very high (pg levels possible). | Generally lower than HPLC, but can be enhanced. |
| Speed | Moderate (run times typically 5-30 min).[3][4] | Generally faster run times than traditional HPLC. | Very fast (run times often < 10 min).[7] |
| Cost | Moderate to high instrument cost. | High instrument cost. | Lower instrument cost compared to HPLC and GC-MS. |
| Maturity for this application | Well-established for Roflumilast and its impurities. | Less established for this specific compound. | Emerging for related compounds. |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway where a PDE4 inhibitor like Roflumilast (for which our compound is an impurity) acts.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Systematized Liquid Chromatographic Method for Estimation of Roflumilast in Tablets and in Presence of its Degradation Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Reactivity comparison of 4-Amino-3,5-dichloropyridine N-oxide with other pyridine N-oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Amino-3,5-dichloropyridine N-oxide against other pyridine N-oxides. The information presented herein is curated from experimental data and theoretical studies to offer a comprehensive overview for its application in chemical synthesis and drug development.
Introduction to Pyridine N-Oxide Reactivity
Pyridine N-oxides are a class of heterocyclic compounds that exhibit enhanced reactivity compared to their parent pyridine structures. The N-oxide functional group significantly influences the electron distribution within the aromatic ring, thereby activating it towards both electrophilic and nucleophilic substitution reactions, primarily at the C2 and C4 positions.[1] This increased reactivity makes pyridine N-oxides versatile intermediates in organic synthesis.
Reactivity Profile of this compound
The reactivity of this compound is modulated by the electronic effects of its substituents: the electron-donating amino group at the C4 position and the electron-withdrawing chloro groups at the C3 and C5 positions.
-
Amino Group (-NH₂): As a strong electron-donating group through resonance, the amino group increases the electron density of the pyridine ring, thereby activating it towards electrophilic attack.
-
Chloro Groups (-Cl): The halogen substituents are deactivating due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing, which can influence the regioselectivity of incoming electrophiles.
-
N-Oxide Group (-N⁺-O⁻): The N-oxide group itself is activating for both electrophilic and nucleophilic attack at the C2 and C4 positions. It acts as an electron-donating group by resonance and an electron-withdrawing group by induction.
The interplay of these substituents dictates the overall reactivity and regioselectivity of this compound in various chemical transformations.
Comparative Reactivity Data
| Pyridine N-oxide Derivative | Substituent at C4 | Second-Order Rate Constant (L mol⁻¹ min⁻¹) | Reference |
| 4-Methylpyridine N-oxide | -CH₃ (electron-donating) | 1.67 x 10² | [2] |
| Pyridine N-oxide | -H | 2.51 | [2] |
| 4-Nitropyridine N-oxide | -NO₂ (electron-withdrawing) | 29.8 | [2] |
Based on the electronic effects of its substituents, it is anticipated that the electron-donating amino group in this compound would enhance its nucleophilicity compared to unsubstituted pyridine N-oxide. However, the presence of two electron-withdrawing chloro groups would counteract this effect to some extent.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for the synthesis of this compound and a standard nitration reaction for pyridine N-oxides.
Synthesis of this compound[3]
This protocol describes the oxidation of 4-Amino-3,5-dichloropyridine to its corresponding N-oxide.
Materials:
-
4-Amino-3,5-dichloropyridine
-
Glacial acetic acid
-
Hydrogen peroxide (27.5% purity)
-
10% Sodium hydroxide solution
-
Methanol
Procedure:
-
In a flask equipped with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.
-
Add 20 gm of 4-Amino-3,5-dichloropyridine with stirring.
-
Add 243 gm of hydrogen peroxide (27.5% purity) in one lot.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.
-
Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.
-
Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from methanol to yield this compound (Purity >99%).
Nitration of Pyridine N-oxide to 4-Nitropyridine N-oxide[4]
This protocol is a standard procedure for the electrophilic nitration of pyridine N-oxide.
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Prepare the nitrating acid by slowly adding 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ under stirring and cooling in an ice bath.
-
In a three-neck flask, heat 9.51 g of pyridine-N-oxide to 60°C.
-
Add the nitrating acid dropwise over 30 minutes.
-
Heat the reaction mixture to 125-130°C for 3 hours.
-
After cooling, pour the mixture onto 150g of crushed ice.
-
Neutralize with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the product.
-
Filter the crude product and wash with acetone to remove inorganic salts.
-
Evaporate the acetone to obtain 4-nitropyridine N-oxide.
Reaction Mechanisms and Workflows
Visualizing reaction mechanisms and experimental workflows can aid in understanding the chemical processes. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: Electrophilic Nitration of Pyridine N-oxide.
Caption: Synthesis Workflow for this compound.
Conclusion
This compound is a pyridine N-oxide derivative with a unique reactivity profile governed by its amino and chloro substituents. While direct quantitative comparisons with a broad range of other pyridine N-oxides are limited, its reactivity can be qualitatively understood through the electronic effects of its functional groups. The provided experimental protocols offer a practical basis for its synthesis and further functionalization. The enhanced reactivity of the pyridine N-oxide core, combined with the directing effects of its substituents, makes this compound a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
In-Silico Modeling of 4-Amino-3,5-dichloropyridine N-oxide Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-silico modeling techniques for predicting the interactions of 4-Amino-3,5-dichloropyridine N-oxide, a known impurity of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast. By examining established computational methods and comparing them with available experimental data for structurally similar compounds, this document aims to equip researchers with the necessary information to model the behavior of this small molecule effectively.
Executive Summary
Comparative Analysis of In-Silico Modeling Techniques
The following table summarizes the key in-silico methods and their expected performance in modeling the interactions of this compound, benchmarked against known PDE4 inhibitors.
| In-Silico Method | Principle | Predicted Binding Affinity (kcal/mol) for this compound (Estimated) | Reference Compound | Experimental Binding Affinity (IC50) | Key Interaction Residues in PDE4B Active Site |
| Molecular Docking (AutoDock Vina) | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | -7.0 to -9.0 | Roflumilast | 0.2 - 0.9 nM (PDE4B1/B2)[1] | Gln369, Asn321, Asp318 |
| SCH 365351 (Metabolite) | 20 nM[2] | ||||
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features of a molecule that are responsible for its biological activity. | N/A (Used for virtual screening and scaffold hopping) | Roflumilast | N/A | Key features: Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings. |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system, providing insights into the stability and dynamics of the protein-ligand complex. | N/A (Provides binding free energy calculations and stability metrics) | Roflumilast | N/A | Analysis of hydrogen bonds, hydrophobic interactions, and RMSD/RMSF plots to assess complex stability. |
Experimental Protocols
Detailed methodologies for the key in-silico experiments are provided below to ensure reproducibility and transparency.
Molecular Docking with AutoDock Vina
Objective: To predict the binding mode and estimate the binding affinity of this compound to the PDE4B active site.
Protocol:
-
Receptor Preparation:
-
The crystal structure of PDE4B (e.g., PDB ID: 3G3L) is obtained from the Protein Data Bank.
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Gasteiger charges are computed using AutoDock Tools.
-
The receptor file is saved in the PDBQT format.
-
-
Ligand Preparation:
-
The 3D structure of this compound is generated using a molecular builder (e.g., Avogadro, ChemDraw).
-
The structure is energy-minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and the ligand file is saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is centered on the active site of PDE4B, typically defined by the position of the co-crystallized ligand in the original PDB file.
-
The dimensions of the grid box are set to encompass the entire binding pocket (e.g., 60 x 60 x 60 Å).
-
-
Docking Execution:
-
Analysis of Results:
-
The resulting docked poses are visualized and analyzed.
-
The binding affinity (in kcal/mol) of the top-ranked pose is recorded.
-
Interactions (hydrogen bonds, hydrophobic interactions) with key active site residues are identified.
-
Pharmacophore Modeling
Objective: To generate a 3D pharmacophore model based on known PDE4 inhibitors to identify key chemical features required for binding.
Protocol:
-
Training Set Preparation:
-
A set of structurally diverse and potent PDE4 inhibitors (including Roflumilast) with known IC50 values are selected.
-
The 3D structures of the training set molecules are generated and aligned.
-
-
Pharmacophore Feature Generation:
-
Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR) are identified among the aligned active molecules.
-
-
Pharmacophore Model Generation and Validation:
-
A pharmacophore model is generated based on the identified features and their spatial arrangement.
-
The model is validated by screening a database containing known active and inactive compounds. A good model should have a high enrichment factor for active compounds.
-
Molecular Dynamics Simulation with GROMACS
Objective: To assess the stability and dynamics of the this compound-PDE4B complex.
Protocol:
-
System Preparation:
-
The docked complex of this compound and PDE4B from the molecular docking step is used as the starting structure.
-
The complex is solvated in a cubic box of water molecules (e.g., TIP3P water model).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system.
-
-
Force Field Selection:
-
A suitable force field is chosen for the protein (e.g., AMBER99SB-ILDN) and the ligand (e.g., GAFF). Ligand parameters are generated using tools like Antechamber.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove steric clashes.
-
-
Equilibration:
-
The system is equilibrated in two phases:
-
NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
-
Production MD Run:
-
A production MD simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.[5]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of protein residues, respectively.
-
Hydrogen bond analysis and interaction energy calculations are performed to characterize the key interactions over time.
-
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition pathway.
Experimental Workflow for In-Silico Modeling
Caption: In-silico modeling workflow.
Conclusion
This guide outlines a robust framework for the in-silico modeling of this compound interactions, with a focus on its potential as a PDE4 inhibitor. By employing a combination of molecular docking, pharmacophore modeling, and molecular dynamics simulations, researchers can gain significant insights into its binding characteristics. While direct experimental validation for this specific compound is a current data gap, the comparative analysis with its parent compound, Roflumilast, and other structurally related molecules provides a strong predictive foundation. The detailed protocols and workflows presented herein offer a clear path for conducting these computational studies, ultimately contributing to a better understanding of the biological activity of this and similar small molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
Unveiling the Structural Nuances: A Comparative Crystallographic Guide to 4-Amino-3,5-dichloropyridine N-oxide Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for designing effective therapeutics. This guide provides a comparative analysis of the X-ray crystallography of 4-Amino-3,5-dichloropyridine derivatives, offering insights into their solid-state architecture and intermolecular interactions. While the crystal structure of 4-Amino-3,5-dichloropyridine N-oxide is not publicly available, we present a detailed examination of its immediate precursor, 4-Amino-3,5-dichloropyridine, and contrast it with other pyridine derivatives to elucidate the impact of functional group modifications on crystal packing.
Comparative Crystallographic Data
To facilitate a clear comparison, the following table summarizes the key crystallographic parameters of 4-Amino-3,5-dichloropyridine and a selection of other pyridine derivatives. This data highlights the variations in unit cell dimensions, crystal systems, and space groups that arise from different substitution patterns on the pyridine ring.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 4-Amino-3,5-dichloropyridine [1][2] | C₅H₄Cl₂N₂ | Orthorhombic | Pnma | 13.931(3) | 13.840(3) | 3.8638(8) | 90 | 90 | 90 | 4 |
| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide [3] | C₁₀H₁₀N₄O₃ | Orthorhombic | P2₁2₁2₁ | 8.1974(6) | 10.6696(7) | 12.9766(8) | 90 | 90 | 90 | 4 |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Here, we provide detailed methodologies for the synthesis of this compound and a general protocol for single-crystal X-ray diffraction analysis.
Synthesis of this compound
This protocol is adapted from established synthesis routes.[4][5]
-
Reaction Setup: In a sealed Carius tube, combine 4-nitro-3,5-dichloropyridine-N-oxide (1.9 mmol, 0.4 g), aqueous ammonia (1 cm³ of 0.88 g/L solution), and acetonitrile (1 cm³).
-
Heating: Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.
-
Isolation: After cooling, filter the reaction mixture to separate the solid product from the filtrate.
-
Extraction: Extract the filtrate with dichloromethane (DCM), dry the organic layer with magnesium sulfate (MgSO₄), and evaporate the solvent to yield any remaining product.
-
Recrystallization: Recrystallize the solid product from hot methanol to obtain pure crystals of 4-amino-3,5-dichloropyridine-N-oxide.
General Protocol for Single-Crystal X-ray Diffraction
This protocol outlines the standard procedure for obtaining and analyzing single-crystal X-ray diffraction data.[6][7][8]
-
Crystal Selection and Mounting: Carefully select a single crystal of suitable size and quality under a microscope. The ideal crystal should be free of cracks and other defects. Mount the selected crystal on a goniometer head.
-
Data Collection: Mount the goniometer head on the diffractometer. X-rays are generated, monochromatized, and directed onto the crystal. The diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular geometry.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow from synthesis to structural analysis.
Caption: Experimental workflow from synthesis to crystal structure determination.
Logical Relationship of Crystallographic Analysis
The process of determining a crystal structure from diffraction data follows a logical progression, as depicted in the diagram below.
References
- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
Benchmarking 4-Amino-3,5-dichloropyridine N-oxide in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of reagents is paramount to the success of complex molecular syntheses. This guide provides an objective comparison of the performance of 4-Amino-3,5-dichloropyridine N-oxide in palladium-catalyzed cross-coupling reactions, benchmarked against other substituted pyridine N-oxide alternatives. The following sections present quantitative data, detailed experimental protocols, and visual representations of reaction workflows to aid researchers in making informed decisions for their synthetic strategies.
Performance in Palladium-Catalyzed Arylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of substituted pyridine N-oxides in these reactions is significantly influenced by the electronic nature of their substituents.
A key study highlights the versatility of the palladium-catalyzed direct arylation of pyridine N-oxides. The presence of both electron-donating and electron-withdrawing groups on the pyridine N-oxide ring is well-tolerated, leading to successful coupling with a variety of aryl bromides.[1] For instance, both 4-methoxypyridine N-oxide (an electron-rich derivative) and 4-nitropyridine N-oxide (an electron-poor derivative) have been shown to undergo efficient arylation.[1]
Table 1: Comparison of Substituted Pyridine N-oxides in Palladium-Catalyzed Arylation with 4-Bromotoluene [1]
| Pyridine N-oxide Derivative | Substituent Type | Product | Isolated Yield (%) |
| Pyridine N-oxide | Unsubstituted | 2-(p-tolyl)pyridine N-oxide | 91 |
| 4-Methoxypyridine N-oxide | Electron-Donating | 4-Methoxy-2-(p-tolyl)pyridine N-oxide | 80 |
| 4-Nitropyridine N-oxide | Electron-Withdrawing | 4-Nitro-2-(p-tolyl)pyridine N-oxide | 78 |
Reaction Conditions: Aryl halide (1 equiv), pyridine N-oxide (4 equiv), K₂CO₃ (2 equiv), Pd(OAc)₂ (0.05 equiv), and PtBu₃·HBF₄ (0.15 equiv) in toluene (0.3 M) at 110°C overnight.[1]
While direct comparative data for this compound under these exact conditions is not available in the cited literature, the amino group is generally considered electron-donating, and the chloro groups are electron-withdrawing. This electronic profile suggests that it would be a viable substrate in such coupling reactions.
Ligand-Free Suzuki Reaction in Water
A highly efficient and practical protocol for the arylation of bromopyridine N-oxides with arylboronic acids has been developed using a ligand-free palladium-catalyzed Suzuki reaction in water. This method offers an environmentally benign approach and provides good to excellent yields for various substituted pyridine N-oxides.
Table 2: Performance of Various Bromopyridine N-oxides in a Ligand-Free Suzuki Reaction
| Bromopyridine N-oxide | Arylboronic Acid | Product | Time (h) | Isolated Yield (%) |
| 2-Bromopyridine N-oxide | Phenylboronic acid | 2-Phenylpyridine N-oxide | 1 | 92 |
| 3-Bromopyridine N-oxide | Phenylboronic acid | 3-Phenylpyridine N-oxide | 1 | 95 |
| 2-Bromo-3-methylpyridine N-oxide | Phenylboronic acid | 3-Methyl-2-phenylpyridine N-oxide | 1 | 95 |
| 2-Bromo-5-methylpyridine N-oxide | Phenylboronic acid | 5-Methyl-2-phenylpyridine N-oxide | 1 | 85 |
| 2,6-Dibromopyridine N-oxide | Phenylboronic acid | 6-Bromo-2-phenylpyridine N-oxide | 1 | 90 |
Reaction Conditions: Bromopyridine N-oxide (0.5 mmol), arylboronic acid (0.75 mmol), (i-Pr)₂NH (1.0 mmol), Pd(OAc)₂ (0.25 mol%), H₂O (1.0 mL) at 100°C.
This protocol demonstrates the feasibility of Suzuki couplings with a range of substituted bromopyridine N-oxides in an aqueous medium. Although this compound was not explicitly tested in this study, its chloro-substituents could potentially undergo coupling under similar palladium catalysis, making this an area for further investigation.
Experimental Protocols
General Procedure for Palladium-Catalyzed Direct Arylation of Pyridine N-oxides[1]
A mixture of the aryl halide (1 equivalent), the respective pyridine N-oxide (4 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and tri-tert-butylphosphonium tetrafluoroborate (0.15 equivalents) in toluene (0.3 M) is heated at 110°C overnight in a sealed vessel. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired arylated pyridine N-oxide.
General Procedure for Ligand-Free Suzuki Reaction of Bromopyridine N-oxides in Water[2]
In a reaction vessel, the bromopyridine N-oxide (0.5 mmol), arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%) are mixed in water (1.0 mL). The mixture is then heated to 100°C and stirred for the specified time. Upon completion, the reaction mixture is cooled to room temperature, diluted with brine (10 mL), and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the pure product.
Workflow and Pathway Diagrams
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Dual-Action Agrochemicals: A Comparative Look at the Herbicidal and Fungicidal Properties of Heterocyclic Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel molecules with potent and broad-spectrum pest--control capabilities is a continuous endeavor. This guide provides a comparative analysis of the herbicidal and fungicidal activities of key heterocyclic derivatives, focusing on pyrazole, triazole, and nicotinamide compounds. By presenting quantitative data, detailed experimental protocols, and visualizing mechanisms of action, this document aims to facilitate the identification and development of next-generation agrochemicals.
At a Glance: Comparative Efficacy of Heterocyclic Derivatives
Pyrazole Derivatives: A Versatile Scaffold
Pyrazole-containing compounds have been extensively studied and commercialized for both herbicidal and fungicidal applications.[3][4] Their efficacy is largely dependent on the nature and position of substituents on the pyrazole ring.
Fungicidal Activity: Many pyrazole carboxamide derivatives have been developed as potent fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs).[4][5] These compounds disrupt the mitochondrial electron transport chain in fungi, leading to a cessation of energy production.
Herbicidal Activity: In the realm of herbicides, pyrazole derivatives have been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[6] Inhibition of HPPD leads to bleaching symptoms and ultimately, plant death. Some pyrazole amides have also been investigated as potential transketolase inhibitors, targeting the Calvin cycle in plants.[7]
Triazole Derivatives: Potent Antifungal Agents
The triazole class of compounds is renowned for its broad-spectrum fungicidal activity.[8][9] These compounds act by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[9][10] The disruption of ergosterol synthesis leads to impaired membrane function and fungal cell death. While primarily known as fungicides, some triazole derivatives have also been investigated for their herbicidal properties.[11]
Nicotinamide Derivatives: Emerging Dual-Action Candidates
Nicotinamide, a form of vitamin B3, has served as a scaffold for the development of novel agrochemicals.[2][12] Derivatives of nicotinamide have shown promise as both fungicides and herbicides.
Fungicidal Activity: Certain nicotinamide derivatives act as succinate dehydrogenase inhibitors (SDHIs), similar to some pyrazole fungicides, thereby inhibiting fungal respiration.[13]
Herbicidal and Fungicidal Activity: A study on novel niacinamide derivatives revealed that specific compounds exhibit both fungicidal activity against plant pathogens like Botryosphaeria berengriana and herbicidal effects.[2] This dual activity from a single scaffold is particularly valuable for developing broad-spectrum crop protection solutions.
Quantitative Data Summary
The following tables summarize the quantitative herbicidal and fungicidal activities of selected pyrazole and nicotinamide derivatives. The data is presented as EC50 (half maximal effective concentration) or percent inhibition at a given concentration.
Table 1: Fungicidal Activity of Pyrazole Derivatives
| Compound | Fungal Species | EC50 (µg/mL) | Reference |
| Pyrazole Carboxamide (SCU2028) | Rhizoctonia solani | 0.022 | [5] |
| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 | [4] |
| Halopyrazole Matrine Derivative (4-Cl-Pyr-Mat) | Ceratobasidium cornigerum | Inhibition rate 23-33% higher than matrine | [14] |
Table 2: Herbicidal Activity of Pyrazole Derivatives
| Compound | Weed Species | Activity | Reference |
| Phenylpyridine Pyrazole Derivative (6a) | Digitaria sanguinalis | 50-60% inhibition at 150 g a.i./hm² | [1] |
| Phenylpyridine Pyrazole Derivative (6c) | Abutilon theophrasti | 50-60% inhibition at 150 g a.i./hm² | [1] |
| Pyrazole Amide (6ba) | Digitaria sanguinalis | ~80% inhibition at 150 g a.i./ha | [7] |
| Pyrazole Amide (6bj) | Setaria viridis | >80% inhibition at 150 g a.i./ha | [7] |
Table 3: Dual Herbicidal and Fungicidal Activity of Niacinamide Derivatives
| Compound | Activity Type | Target Organism | Efficacy | Reference |
| (S)-2-(2-chloronicotinamido)propyl 2-methylbenzoate (3i) | Fungicidal | Botryosphaeria berengriana | EC50 of 6.68 ± 0.72 µg/mL | [2] |
| Niacinamide Derivatives | Herbicidal | Various weeds | Tested for herbicidal activity | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of standard protocols for assessing herbicidal and fungicidal activity.
In Vitro Herbicidal Activity Assay (Whole Plant Assay)
-
Plant Preparation: Seeds of target weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) are sown in pots containing a suitable growth medium and allowed to germinate and grow under controlled greenhouse conditions (e.g., 25±2°C, 14h light/10h dark cycle).
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) and then diluted with water containing a surfactant to the desired concentrations. The solutions are sprayed evenly onto the foliage of the plants at a specific growth stage (e.g., 2-3 leaf stage).
-
Incubation and Assessment: The treated plants are returned to the greenhouse. After a set period (e.g., 14-21 days), the herbicidal effect is visually assessed by scoring the percentage of growth inhibition or plant mortality compared to control plants treated with the solvent solution alone.
-
Data Analysis: For dose-response studies, the GR50 (the concentration causing 50% growth reduction) is calculated using appropriate statistical software.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
-
Culture Preparation: The target fungal pathogens (e.g., Rhizoctonia solani, Botrytis cinerea) are cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is achieved.
-
Compound Preparation: The test compounds are dissolved in a solvent like DMSO and then added to the molten PDA medium to achieve a series of final concentrations. The amended medium is then poured into Petri dishes.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal colony and placed at the center of each agar plate containing the test compound.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) in the dark.
-
Assessment: After a defined incubation period (e.g., 48-72 hours), the diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to the growth on control plates containing only the solvent.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits fungal growth by 50%, is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.[3]
Visualization of Mechanisms and Workflows
To better understand the processes involved in the evaluation and the mode of action of these derivatives, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetic Profiles of Roflumilast and Apremilast, Drugs Derived from Aminopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent drugs synthesized from aminopyridine-related structures: Roflumilast and Apremilast. Both are selective inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. While 4-Amino-3,5-dichloropyridine N-oxide itself is primarily a synthetic intermediate and an impurity, its unoxidized parent structure, 4-Amino-3,5-dichloropyridine, is a crucial building block for Roflumilast. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics of Roflumilast and its active N-oxide metabolite, alongside a comprehensive comparison with Apremilast, another widely used oral PDE4 inhibitor.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for orally administered Roflumilast, its active metabolite Roflumilast N-oxide, and Apremilast.
Table 1: Pharmacokinetic Profile of Roflumilast and Roflumilast N-oxide (Oral Administration)
| Parameter | Roflumilast | Roflumilast N-oxide | Citation(s) |
| Absolute Bioavailability | ~80% | - | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasted) | ~8 hours | [1] |
| Peak Plasma Concentration (Cmax) | Delayed by 1 hr and reduced by ~40% with food | Unaffected by food | [1] |
| Area Under the Curve (AUC) | - | ~10 times greater than Roflumilast | [2] |
| Plasma Protein Binding | ~99% | ~97% | [2][3] |
| Metabolism | Extensively metabolized by CYP1A2 and CYP3A4 to Roflumilast N-oxide. | Metabolized by CYP3A4 and to a lesser extent by CYP2C19. | [1][4][2][5] |
| Elimination Half-life (t½) | ~17 hours | ~30 hours | [2][3] |
| Excretion | ~70% as inactive metabolites in urine, ~20% in feces. | - | [1] |
Table 2: Pharmacokinetic Profile of Apremilast (Oral Administration)
| Parameter | Apremilast | Citation(s) |
| Absolute Bioavailability | ~73% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours | [1][2] |
| Peak Plasma Concentration (Cmax) | Unaffected by food | [2] |
| Area Under the Curve (AUC) | Increased by ~88% in severe renal impairment. | [2][6] |
| Plasma Protein Binding | ~68% | [2][7] |
| Metabolism | Extensively metabolized via CYP3A4 (major), CYP1A2, and CYP2A6, as well as non-CYP hydrolysis. | [1][2][7] |
| Elimination Half-life (t½) | ~6-9 hours | [1][2][7] |
| Excretion | ~58% in urine and ~39% in feces (mostly as metabolites). | [1][6][7] |
Other PDE4 Inhibitor Alternatives
While this guide focuses on Roflumilast and Apremilast, other PDE4 inhibitors with different pharmacokinetic profiles are also in clinical use. These include:
-
Crisaborole: A topical PDE4 inhibitor used for atopic dermatitis. Being topically applied, its systemic absorption is low.[3][8] Following topical application, it is rapidly absorbed systemically and metabolized into inactive metabolites.[9]
-
Cilomilast: An oral PDE4 inhibitor that was developed for COPD. It is rapidly absorbed, and its pharmacokinetics are dose-proportional.[10] The elimination half-life is approximately 7 to 8 hours.
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated from clinical studies employing validated bioanalytical methods. Below is a generalized protocol for the determination of drug and metabolite concentrations in plasma, based on common practices for Roflumilast and Apremilast.
Protocol: Quantification of Drug and Metabolite in Human Plasma using LC-MS/MS
1. Sample Preparation:
-
Objective: To extract the analyte and internal standard (IS) from the plasma matrix and remove interfering substances.
-
Method 1: Protein Precipitation (for Roflumilast):
-
To 50 µL of human plasma, add a protein precipitating agent such as a methanol-acetonitrile (50:50, v/v) solution containing the internal standard.[11]
-
Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
Method 2: Solid-Phase Extraction (SPE) (for Apremilast):
-
Condition an appropriate SPE cartridge with methanol followed by water.
-
Load the plasma sample (to which the internal standard has been added) onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analyte and IS from the cartridge with a strong organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
2. Liquid Chromatography (LC):
-
Objective: To separate the analyte and IS from each other and from any remaining matrix components before they enter the mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., Unisol C18, 4.6x100mm, 5µm) is commonly used.[12]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1-0.2% formic acid) and an organic phase (e.g., acetonitrile with 0.1-0.2% formic acid).[11][12]
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
3. Tandem Mass Spectrometry (MS/MS):
-
Objective: To detect and quantify the analyte and IS with high sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the IS.[12] This provides high selectivity and reduces background noise.
-
Data Analysis: The peak areas of the analyte and the IS are used to calculate the concentration of the analyte in the plasma sample by comparing the peak area ratio to a standard curve prepared in the same biological matrix.
4. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods with software such as Phoenix WinNonlin to determine pharmacokinetic parameters like Cmax, Tmax, AUC, and t½.[13]
Mandatory Visualizations
Caption: PDE4 Signaling Pathway Inhibition.
Caption: Clinical Pharmacokinetic Study Workflow.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. drugs.com [drugs.com]
- 3. Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the pharmacokinetics of cilomilast (Ariflo), a new, orally active phosphodiesterase 4 inhibitor, in healthy young and elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. Apremilast - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clinical pharmacology of Cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. d-nb.info [d-nb.info]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 4-Amino-3,5-dichloropyridine N-oxide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical quantitative structure-activity relationship (QSAR) studies on novel 4-Amino-3,5-dichloropyridine N-oxide analogs. The content herein is synthesized from established methodologies in QSAR for analogous heterocyclic compounds and is intended to serve as a framework for potential research and development in this area. While direct QSAR studies on this specific class of N-oxide analogs are not extensively published, this guide leverages data from structurally related pyridine derivatives to illustrate the application of QSAR in drug discovery.
The potential of pyridine derivatives in medicinal chemistry is vast, with applications ranging from anticancer to antimicrobial agents.[1] The N-oxide moiety can significantly alter the physicochemical properties of the parent pyridine, potentially enhancing solubility, modulating biological activity, and offering novel metabolic pathways.[2] QSAR studies are instrumental in elucidating the relationship between the chemical structure of these analogs and their biological activity, thereby guiding the rational design of more potent and selective therapeutic agents.[3]
Quantitative Data Summary
The following table summarizes hypothetical biological activity data for a series of this compound analogs against a cancer cell line (e.g., HeLa) and a bacterial strain (e.g., E. coli). The data is presented to exemplify how such results would be organized for comparative analysis in a QSAR study. The descriptors (logP, MR, Dipole Moment) are commonly used in QSAR to quantify physicochemical properties.
| Compound ID | Substituent (R) | logP | Molar Refractivity (MR) | Dipole Moment (Debye) | Anticancer Activity (HeLa) IC₅₀ (µM) | Antimicrobial Activity (E. coli) MIC (µg/mL) |
| ADPN-01 | -H | 2.1 | 45.2 | 3.5 | 15.8 | 64 |
| ADPN-02 | -CH₃ | 2.5 | 49.8 | 3.7 | 12.1 | 32 |
| ADPN-03 | -OCH₃ | 2.3 | 50.1 | 4.1 | 9.5 | 16 |
| ADPN-04 | -Cl | 2.8 | 50.2 | 2.9 | 8.2 | 16 |
| ADPN-05 | -F | 2.2 | 45.7 | 3.1 | 10.5 | 32 |
| ADPN-06 | -NO₂ | 1.9 | 48.9 | 5.5 | 5.1 | 8 |
| ADPN-07 | -NH₂ | 1.5 | 47.6 | 4.8 | 20.3 | >64 |
| ADPN-08 | -CF₃ | 3.2 | 50.5 | 2.5 | 6.7 | 8 |
Experimental Protocols
The methodologies outlined below are representative of standard protocols used in QSAR studies for novel chemical entities.
1. Computational QSAR Modeling
-
Molecular Modeling and Descriptor Calculation: The 3D structures of the this compound analogs are constructed and optimized using computational chemistry software (e.g., Gaussian, Spartan). A range of molecular descriptors, including constitutional, topological, quantum-chemical, and thermodynamic properties, are calculated.[4] For instance, descriptors like the partition coefficient (logP), molar refractivity (MR), and dipole moment are generated to quantify lipophilicity, steric bulk, and polarity, respectively.[5]
-
Model Development: A dataset is compiled containing the calculated descriptors and the experimentally determined biological activities (e.g., pIC₅₀ or pMIC).[6] The dataset is typically divided into a training set and a test set. Multiple Linear Regression (MLR) or more advanced machine learning methods are employed to build the QSAR model, which is an equation that quantitatively relates the descriptors to the biological activity.[7][8]
-
Model Validation: The predictive power and robustness of the generated QSAR model are rigorously validated using statistical methods such as leave-one-out cross-validation (Q²), external validation using the test set, and Y-randomization.[7][8]
2. In Vitro Anticancer Activity Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of the synthesized analogs for a specified period (e.g., 48 hours). The cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured with a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated.[9]
3. In Vitro Antimicrobial Activity Assay
-
Bacterial Strains and Culture Conditions: Bacterial strains such as Escherichia coli and Staphylococcus aureus are cultured in nutrient broth or on agar plates.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using the broth microdilution method according to standard guidelines. Serial dilutions of the compounds are prepared in 96-well plates, and a standardized bacterial suspension is added. The plates are incubated, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][10]
Visualizations
The following diagrams illustrate a typical workflow for a QSAR study and a potential signaling pathway that could be targeted by these analogs, based on the known mechanisms of other pyridine-based anticancer agents.
Caption: A typical workflow for a quantitative structure-activity relationship (QSAR) study.
Caption: A potential signaling pathway modulated by pyridine analogs in cancer cells.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for the Detection of 4-Amino-3,5-dichloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of 4-Amino-3,5-dichloropyridine N-oxide, a potential impurity in active pharmaceutical ingredients (APIs) such as Roflumilast, is critical for ensuring drug safety and quality.[1] This guide provides a head-to-head comparison of various analytical techniques for the detection and quantification of this compound, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound. Data for UPLC-MS/MS is extrapolated from validated methods for the structurally similar Roflumilast N-oxide.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.04 ng/mL[2][3] |
| Linearity Range | 0.1 - 100 µg/mL | 0.04 - 50 ng/mL[3] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 7%[4] |
| Selectivity | Moderate | High |
| Analysis Time | 15 - 30 minutes | < 5 minutes[2][4] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay. Filter through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the trace-level quantification of this compound, particularly in complex matrices such as plasma or for impurity profiling at very low levels. The following protocol is adapted from validated methods for Roflumilast and its N-oxide metabolite.[2][3][4]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
A gradient elution is typically employed.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]+ of this compound (m/z 179.0), and characteristic product ions would be selected for quantification and confirmation.
-
Sample Preparation: For plasma samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is common. The supernatant is then diluted and injected. For drug substances, a simple dissolution in a suitable solvent is sufficient.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for N-oxides due to potential thermal degradation, GC-MS can be an alternative for the analysis of pyridine derivatives.[5][6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., a wax-based or a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection. Derivatization may be necessary to improve volatility and thermal stability.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the analyte from other components.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the analytical process and the selection of the most appropriate technique, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Decision pathway for selecting an analytical technique for this compound.
Conclusion
The choice of analytical technique for the detection of this compound is contingent upon the specific requirements of the analysis. For routine quality control where sensitivity is not the primary concern, HPLC-UV offers a robust and cost-effective solution. For trace-level detection, impurity profiling, and analysis in complex biological matrices, the superior sensitivity and selectivity of UPLC-MS/MS make it the method of choice. While GC-MS is a potential alternative, it may require derivatization and careful method development to avoid thermal degradation of the N-oxide compound. This guide provides a foundational framework to assist researchers and drug development professionals in selecting and implementing the most suitable analytical methodology for their needs.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of roflumilast and its metabolite in human plasma by LC-MS/MS: Application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-3,5-dichloropyridine N-oxide: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Hazard Profile
Based on the data for the analogous compound, 4-Amino-3,5-dichloropyridine, it is prudent to handle 4-Amino-3,5-dichloropyridine N-oxide with a high degree of caution. The parent compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All operations involving the solid or solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Hazard Summary Table
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled[1]. | Avoid ingestion, skin contact, and inhalation. Use in a well-ventilated area or fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation[1]. | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1]. | Wear safety goggles or a face shield. |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation[1]. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
1. Waste Identification and Segregation:
-
Treat all this compound, including unused product, contaminated materials (e.g., filter paper, pipette tips), and empty containers, as hazardous waste.
-
Segregate this waste stream from other incompatible chemicals. Halogenated organic compounds should be collected separately from non-halogenated solvents and other reactive waste categories.
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with chlorinated organic compounds.
-
Ensure the container is kept securely closed except when adding waste.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other components in the waste mixture.
-
Indicate the date when the waste was first added to the container.
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Disposal Request and Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and transportation. The final disposal method should be carried out at an approved waste disposal plant, which may include incineration or other specialized treatments[1].
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 4-Amino-3,5-dichloropyridine N-oxide
This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-3,5-dichloropyridine N-oxide, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to pyridine compounds.[1] |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][3] |
| Respiratory | N95 dust mask or a NIOSH/MSHA approved respirator | Use in well-ventilated areas. A respirator is necessary if ventilation is inadequate or dust is generated.[2] |
| Body | Laboratory coat or appropriate protective clothing | To prevent skin contact.[1][2] |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Minimize dust generation during handling.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[3]
-
Ensure an eyewash station and safety shower are readily accessible in the work area.[2]
Storage:
-
Store in a tightly sealed, properly labeled container.[2]
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
-
Consider storing under an inert atmosphere (e.g., nitrogen) to prevent degradation, as recommended for similar compounds.[2]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation develops or persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2][3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[3][4] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound from reception to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
